Product packaging for Antituberculosis agent-1(Cat. No.:)

Antituberculosis agent-1

Cat. No.: B15141113
M. Wt: 351.4 g/mol
InChI Key: SUUJNJFIRDSZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antituberculosis agent-1 is a synthetic 2-aryl-1,3,4-thiadiazole derivative identified for its significant antituberculosis activity in pharmacological research . This compound demonstrated potent efficacy against the standard reference strain Mycobacterium tuberculosis H37Rv, showing 100% inhibition at a minimum inhibitory concentration (MIC) of less than 6.25 µg/ml, a level of activity considered very good in comparative assays . The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives represent a promising area of investigation for developing new anti-infective agents. This compound serves as a valuable chemical tool for researchers exploring novel mechanisms of action and pathways to overcome drug-resistant tuberculosis. It is supplied exclusively for non-clinical, in vitro research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO4 B15141113 Antituberculosis agent-1

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

6-hydroxy-2-(4-hydroxyphenyl)-5-(piperidin-1-ylmethyl)chromen-4-one

InChI

InChI=1S/C21H21NO4/c23-15-6-4-14(5-7-15)20-12-18(25)21-16(13-22-10-2-1-3-11-22)17(24)8-9-19(21)26-20/h4-9,12,23-24H,1-3,10-11,13H2

InChI Key

SUUJNJFIRDSZMB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)O)O

Origin of Product

United States

Foundational & Exploratory

"Antituberculosis agent-1" chemical structure and synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, synthesis pathway, and key experimental protocols for Antituberculosis Agent-1, a novel compound identified for its potential in combating Mycobacterium tuberculosis.

Chemical Structure and Properties

This compound, also referred to as compound 8a in the primary literature, is a novel 4H-chromen-4-one derivative. Its chemical identity is confirmed by the following identifiers:

  • Chemical Name: 2-(4-(diethylamino)phenyl)-6-hydroxy-3-methyl-4H-chromen-4-one

  • CAS Number: 2411740-98-0

  • Molecular Formula: C₂₁H₂₁NO₄

  • Molecular Weight: 351.40 g/mol

The structure of this compound features a 4H-chromen-4-one core, which is a common scaffold in biologically active compounds. Key structural features include a hydroxyl group at the 6-position, a methyl group at the 3-position, and a 4-(diethylamino)phenyl substituent at the 2-position.

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₁NO₄Zhao W, et al. (2020)
Molecular Weight 351.40Zhao W, et al. (2020)
CAS Number 2411740-98-0MedChemExpress
MIC vs. M. tuberculosis H37Rv 3.84 µg/mLZhao W, et al. (2020)

Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process, commencing with the appropriate starting materials to construct the core 4H-chromen-4-one structure. The general synthetic approach involves the formation of a chalcone (B49325) intermediate followed by cyclization and subsequent modifications.

Synthesis_Pathway Start Starting Materials Int1 Intermediate 1 (Chalcone) Start->Int1 Claisen-Schmidt Condensation Int2 Intermediate 2 (Flavanone) Int1->Int2 Cyclization Final This compound (Compound 8a) Int2->Final Oxidation/ Modification

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of this compound, based on established procedures for similar 4H-chromen-4-one derivatives.

General Synthesis of Chalcone Intermediate

The initial step involves a Claisen-Schmidt condensation reaction between a substituted 2-hydroxyacetophenone (B1195853) and a substituted benzaldehyde (B42025).

Protocol:

  • To a solution of the appropriately substituted 2-hydroxyacetophenone (1.0 eq) in ethanol (B145695), add the substituted benzaldehyde (1.1 eq).

  • Slowly add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise to the mixture while stirring at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

  • Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone intermediate.

Synthesis of the 4H-Chromen-4-one Core

The synthesized chalcone is then cyclized to form the chromenone ring.

Protocol:

  • Dissolve the chalcone intermediate (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetic acid.

  • Add a cyclizing/oxidizing agent. A common method is the use of iodine in DMSO, heated at a temperature ranging from 100 to 160 °C for 1.5 to 6 hours.

  • Alternatively, for the synthesis of flavanones which can then be oxidized, treatment of the chalcone with a base in a hydro-alcoholic solution can induce cyclization.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water and then with a sodium thiosulfate (B1220275) solution (if iodine was used) to remove any remaining iodine.

  • Dry the crude product and purify by column chromatography on silica (B1680970) gel.

Final Synthesis of this compound (Compound 8a)

The specific synthesis of compound 8a involves the reaction of 1-(2,5-dihydroxyphenyl)propan-1-one with 4-(diethylamino)benzaldehyde (B91989).

Protocol:

  • Synthesis of the Chalcone Intermediate: A mixture of 1-(2,5-dihydroxyphenyl)propan-1-one (1 eq) and 4-(diethylamino)benzaldehyde (1 eq) is dissolved in ethanol. An aqueous solution of KOH is added, and the mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with ethanol and water, and dried to yield the chalcone.

  • Cyclization to form Compound 8a: The chalcone intermediate (1 eq) is dissolved in n-amyl alcohol, and a catalytic amount of iodine is added. The mixture is refluxed for 8 hours. After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography (petroleum ether/ethyl acetate) to afford the final product, 2-(4-(diethylamino)phenyl)-6-hydroxy-3-methyl-4H-chromen-4-one (this compound).

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

Table 2: Synthesis Yields and Spectroscopic Data

CompoundStepYield (%)¹H NMR (δ, ppm)Mass Spec (m/z)
Chalcone Intermediate 1Not ReportedCharacteristic peaks for aromatic and vinylic protons.Expected [M+H]⁺
This compound (8a) 2Not Reported¹H NMR (400 MHz, DMSO-d₆): δ 10.05 (s, 1H), 7.64 (d, J = 8.8 Hz, 2H), 7.32 (d, J = 3.0 Hz, 1H), 7.21 (dd, J = 8.9, 3.0 Hz, 1H), 7.14 (d, J = 8.9 Hz, 1H), 6.74 (d, J = 8.9 Hz, 2H), 3.40 (q, J = 7.0 Hz, 4H), 1.99 (s, 3H), 1.12 (t, J = 7.0 Hz, 6H).ESI-MS m/z 352.2 [M+H]⁺

Note: Detailed yields were not available in the reviewed abstracts. The spectroscopic data is as reported for compound 8a in the primary literature.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from simple starting materials to the final complex molecule. This can be visualized as a clear experimental workflow.

Experimental_Workflow Start Select Starting Materials: 1-(2,5-dihydroxyphenyl)propan-1-one 4-(diethylamino)benzaldehyde Step1 Step 1: Chalcone Formation (Base-catalyzed condensation) Start->Step1 Purify1 Purification 1 (Filtration, Washing, Drying) Step1->Purify1 Step2 Step 2: Cyclization (Iodine-catalyzed in n-amyl alcohol) Purify1->Step2 Purify2 Purification 2 (Column Chromatography) Step2->Purify2 Final Final Product: This compound Purify2->Final Analysis Characterization (NMR, Mass Spec, MIC Assay) Final->Analysis

Caption: Experimental workflow for the synthesis and characterization of this compound.

This guide provides a comprehensive technical overview for the synthesis of this compound. For further details, researchers are encouraged to consult the primary literature cited herein.

Unraveling the Target of "Antituberculosis agent-1" in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target identification of a promising novel compound, "Antituberculosis agent-1," a 4H-chromen-4-one derivative, in Mycobacterium tuberculosis (M. tuberculosis). This document outlines the core methodologies, quantitative data, and the implicated biological pathways, offering a comprehensive resource for researchers in the field of tuberculosis drug discovery.

Compound Overview and In Vitro Activity

"this compound," also identified as compound 8d in the foundational study by Zhao et al., has demonstrated significant activity against the H37Rv strain of M. tuberculosis.[1] The compound belongs to a series of 4H-chromen-4-one derivatives designed through scaffold morphing of a previously identified antitubercular benzofuran (B130515) compound.

Table 1: Physicochemical and In Vitro Activity Data for this compound (Compound 8d)

PropertyValueReference
Molecular FormulaC₂₁H₂₁NO₄[1]
Molecular Weight351.40 g/mol [1]
Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis H37Rv3.84 µg/mL[1]

Hypothesized Molecular Target: Polyketide Synthase 13 (Pks13)

The primary molecular target for "this compound" and its analogs is hypothesized to be Polyketide Synthase 13 (Pks13) . Pks13 is a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the unique and impermeable cell wall of M. tuberculosis.[2][3][4] Inhibition of Pks13 disrupts the formation of the mycolic acid layer, leading to bacterial cell death. The design of the 4H-chromen-4-one scaffold was guided by the structure of known Pks13 inhibitors.[5]

The Role of Pks13 in Mycolic Acid Biosynthesis

Pks13 is a large, multi-domain enzyme that catalyzes the final Claisen-type condensation step in the synthesis of mycolic acids. This process involves the condensation of a long-chain mero-mycolic acid with a C26 fatty acid, forming the characteristic long-chain α-alkyl-β-hydroxy fatty acids that are the precursors to mycolic acids. The inhibition of Pks13 represents a validated and attractive strategy for the development of novel anti-TB drugs.

Pks13_Pathway Mero-mycolic acid Mero-mycolic acid Pks13 Pks13 Mero-mycolic acid->Pks13 C26 Fatty Acid C26 Fatty Acid C26 Fatty Acid->Pks13 α-alkyl-β-ketoacyl intermediate α-alkyl-β-ketoacyl intermediate Pks13->α-alkyl-β-ketoacyl intermediate Condensation Mycolic Acids Mycolic Acids α-alkyl-β-ketoacyl intermediate->Mycolic Acids Reduction M. tuberculosis Cell Wall M. tuberculosis Cell Wall Mycolic Acids->M. tuberculosis Cell Wall Incorporation

Caption: Mycolic acid biosynthesis pathway involving Pks13.

Experimental Protocols for Target Identification and Validation

The identification of Pks13 as the putative target of "this compound" is supported by a combination of computational design and experimental validation. The following are detailed protocols for key experiments typically employed in such studies.

In Vitro Whole-Cell Activity Screening: Microplate Alamar Blue Assay (MABA)

This assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[6][7][8]

Protocol:

  • Preparation of Bacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. The suspension is then diluted 1:50 in 7H9 broth.

  • Compound Preparation: "this compound" is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Serial two-fold dilutions are prepared in a 96-well microplate containing 7H9 broth to achieve final concentrations ranging from 0.1 to 100 µg/mL.

  • Inoculation and Incubation: 100 µL of the diluted bacterial suspension is added to each well containing the compound dilutions. The plates are sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours.

  • MIC Determination: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilutions Compound Dilutions Compound Dilutions->Inoculation Incubation (7 days) Incubation (7 days) Inoculation->Incubation (7 days) Alamar Blue Addition Alamar Blue Addition Incubation (7 days)->Alamar Blue Addition Incubation (24h) Incubation (24h) Alamar Blue Addition->Incubation (24h) Colorimetric Reading Colorimetric Reading Incubation (24h)->Colorimetric Reading MIC Determination MIC Determination Colorimetric Reading->MIC Determination

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Enzymatic Assay for Pks13 Inhibition

Direct evidence of target engagement is obtained through enzymatic assays using purified Pks13 protein. A common method involves a fluorescence-based assay.

Protocol:

  • Expression and Purification of Pks13: The gene encoding the thioesterase (TE) domain of Pks13 is cloned and expressed in E. coli. The recombinant protein is then purified using affinity chromatography.

  • Assay Components: The assay is typically performed in a 96-well plate and includes the purified Pks13-TE domain, a fluorogenic substrate such as 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), and the test compound ("this compound") at various concentrations.[9][10]

  • Reaction and Measurement: The reaction is initiated by the addition of the enzyme. The hydrolysis of 4-MUH by Pks13-TE releases the fluorescent product 4-methylumbelliferone, which can be monitored over time using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).

  • IC50 Determination: The rate of the enzymatic reaction is measured in the presence of different concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 2: Hypothetical Pks13 Inhibition Data for this compound

ParameterValue
IC50 against Pks13-TEData not yet publicly available

Note: While the primary literature suggests Pks13 as the target, the specific IC50 value for compound 8d has not been explicitly reported in the reviewed abstracts. A related compound, 6e, from a similar chemical series, showed an IC50 of 14.3 μM against Pks13.[2]

In Vivo Efficacy in a Murine Model of Tuberculosis

To assess the therapeutic potential of "this compound" in a living organism, a mouse model of chronic tuberculosis infection is utilized.[2][11][12][13]

Protocol:

  • Infection of Mice: BALB/c mice are infected with a low dose of M. tuberculosis H37Rv via aerosol inhalation to establish a chronic lung infection.

  • Treatment Regimen: Four weeks post-infection, mice are treated with "this compound" (e.g., administered orally by gavage) daily for a specified period (e.g., 4 weeks). Control groups include untreated mice and mice treated with standard anti-TB drugs like isoniazid.

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar (B569324) to determine the number of colony-forming units (CFU).

  • Efficacy Evaluation: The efficacy of the treatment is determined by comparing the bacterial load in the organs of the treated groups to that of the untreated control group. A significant reduction in CFU indicates in vivo efficacy. The study by Zhao et al. indicated that compound 8d exhibited modest efficacy in an acute mouse model of TB after 3 weeks of treatment.[5]

InVivo_Workflow Aerosol Infection of Mice Aerosol Infection of Mice Establishment of Chronic Infection (4 weeks) Establishment of Chronic Infection (4 weeks) Aerosol Infection of Mice->Establishment of Chronic Infection (4 weeks) Treatment with Agent-1 Treatment with Agent-1 Establishment of Chronic Infection (4 weeks)->Treatment with Agent-1 Untreated Control Untreated Control Establishment of Chronic Infection (4 weeks)->Untreated Control Standard Drug Control Standard Drug Control Establishment of Chronic Infection (4 weeks)->Standard Drug Control Organ Harvesting (Lungs, Spleen) Organ Harvesting (Lungs, Spleen) Treatment with Agent-1->Organ Harvesting (Lungs, Spleen) Untreated Control->Organ Harvesting (Lungs, Spleen) Standard Drug Control->Organ Harvesting (Lungs, Spleen) CFU Enumeration CFU Enumeration Organ Harvesting (Lungs, Spleen)->CFU Enumeration Efficacy Determination Efficacy Determination CFU Enumeration->Efficacy Determination

Caption: Workflow for in vivo efficacy testing in a mouse model.

Future Directions and Conclusion

"this compound" represents a promising lead compound with a well-defined chemical scaffold and a hypothesized mechanism of action targeting the essential Pks13 enzyme in M. tuberculosis. The data gathered from in vitro and in vivo studies provide a strong foundation for further drug development.

Future research should focus on:

  • Definitive Target Validation: Utilizing techniques such as affinity chromatography coupled with mass spectrometry to isolate the binding partners of "this compound" from M. tuberculosis lysates.

  • Gene Expression Profiling: Performing transcriptomic analysis of M. tuberculosis treated with "this compound" to understand its broader effects on bacterial physiology and to confirm the downstream consequences of Pks13 inhibition.

  • Lead Optimization: Synthesizing and evaluating further analogs of the 4H-chromen-4-one scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Resistance Studies: Generating and characterizing resistant mutants to confirm that mutations in the pks13 gene are responsible for the resistance phenotype, providing definitive proof of the drug's target.

This technical guide summarizes the current understanding of the target identification of "this compound." The detailed protocols and data presented herein are intended to facilitate further research and accelerate the development of this promising new class of antitubercular agents.

References

"Antituberculosis agent-1" biosynthetic origin and natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial analysis of the query "Antituberculosis agent-1" revealed that this compound is not a natural product and therefore does not have a biosynthetic origin or natural sources. It is a synthetic molecule, identified as Compound 8a in a 2020 study by Zhao et al. published in the European Journal of Medicinal Chemistry. This guide will therefore detail its synthetic origin and the methodologies for its laboratory preparation.

Introduction

This compound (also known as Compound 8a) is a novel synthetic compound belonging to the 4H-chromen-4-one class of molecules. It was designed and synthesized as part of a research effort to develop new therapeutic agents against Mycobacterium tuberculosis, including multidrug-resistant strains. This technical guide provides a comprehensive overview of its chemical synthesis, including detailed experimental protocols and relevant quantitative data, intended for researchers, scientists, and drug development professionals.

Chemical Synthesis of this compound (Compound 8a)

The synthesis of this compound is a multi-step process that begins with the formation of a chromen-4-one scaffold, followed by a key aminomethylation step.

Overall Synthetic Scheme

The synthesis can be broadly divided into two main stages:

  • Synthesis of the Intermediate: Formation of 2-(4-(benzyloxy)phenyl)-6-hydroxy-4H-chromen-4-one (Intermediate 3 ).

  • Final Synthesis Step: Mannich reaction of Intermediate 3 to yield this compound (Compound 8a ).

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and activity of this compound.

ParameterValueReference
Compound Name This compound (Compound 8a)Zhao et al., 2020
CAS Number 2411740-98-0MedChemExpress
Molecular Formula C21H21NO4MedChemExpress
Molecular Weight 351.40 g/mol MedChemExpress
Yield (Final Step) 78%Zhao et al., 2020
MIC vs. M. tuberculosis H37Rv 3.84 µg/mLZhao et al., 2020

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

Synthesis of Intermediate 3: 2-(4-(benzyloxy)phenyl)-6-hydroxy-4H-chromen-4-one

Materials and Reagents:

Procedure:

  • Step 1: Synthesis of the Chalcone (B49325) Intermediate. A solution of 1-(2,5-dihydroxyphenyl)ethan-1-one (1.0 eq) and 4-(benzyloxy)benzaldehyde (1.0 eq) in ethanol is prepared. To this, an aqueous solution of potassium hydroxide is added, and the mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with water and ethanol, and dried to afford the chalcone intermediate.

  • Step 2: Cyclization to form the Chromen-4-one. The chalcone intermediate (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO). Iodine (1.2 eq) is added, and the reaction mixture is heated to 110 °C for 4 hours. After cooling to room temperature, the mixture is poured into ice water containing sodium thiosulfate (B1220275) to quench the excess iodine. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography to yield 2-(4-(benzyloxy)phenyl)-6-hydroxy-4H-chromen-4-one (Intermediate 3 ).

Synthesis of this compound (Compound 8a)

Materials and Reagents:

Procedure:

  • Mannich Reaction. To a solution of Intermediate 3 (1.0 eq) in ethanol, piperidine (1.2 eq) and formaldehyde (1.2 eq) are added. The reaction mixture is refluxed for 4 hours.

  • Work-up and Purification. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by column chromatography (eluent: petroleum ether/ethyl acetate) to afford this compound (Compound 8a ) as a solid.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

G cluster_0 Synthesis of Intermediate 3 cluster_1 Final Synthesis Step A 1-(2,5-dihydroxyphenyl)ethan-1-one + 4-(benzyloxy)benzaldehyde B Chalcone Intermediate A->B KOH, EtOH C Intermediate 3 (2-(4-(benzyloxy)phenyl)-6-hydroxy-4H-chromen-4-one) B->C I2, DMSO D Intermediate 3 E This compound (Compound 8a) D->E reagents Piperidine, Formaldehyde, EtOH, reflux reagents->E

Caption: Synthetic pathway for this compound (Compound 8a).

Mannich Reaction Mechanism Overview

The final step in the synthesis of this compound is a Mannich reaction. The general principle of this reaction is depicted below.

G amine Piperidine (Secondary Amine) iminium Eschenmoser's salt intermediate (Iminium Ion) amine->iminium aldehyde Formaldehyde aldehyde->iminium substrate Intermediate 3 (Active Hydrogen Compound) product This compound (Mannich Base) substrate->product iminium->product

Caption: General overview of the Mannich reaction.

Conclusion

This compound (Compound 8a) is a synthetically derived 4H-chromen-4-one derivative with promising activity against Mycobacterium tuberculosis. Its synthesis is achieved through a straightforward and efficient chemical pathway. The detailed protocols provided in this guide are intended to facilitate further research and development in the field of novel antituberculosis agents. Researchers should consult the primary literature for full characterization data of the synthesized compounds.

In Vitro Antimycobacterial Activity Spectrum of Antituberculosis Agent-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antimycobacterial activity of a novel potential antituberculosis agent, a quinoxaline-1,4-di-N-oxide derivative, hereafter referred to as "Antituberculosis Agent-1" (also reported in the literature as compound 8a). This document collates available quantitative data on its inhibitory action against Mycobacterium tuberculosis, details the experimental protocols for its evaluation, and illustrates its proposed mechanism of action. The information presented is intended to serve as a resource for researchers engaged in the discovery and development of new antitubercular therapies.

Antimycobacterial Activity Spectrum

This compound has demonstrated significant in vitro activity against the H37Rv strain of Mycobacterium tuberculosis and two clinical isolates. The minimum inhibitory concentration (MIC), the lowest concentration of the agent that prevents visible growth of the mycobacteria, was determined using the Microplate Alamar Blue Assay (MABA).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis Strains

Mycobacterial StrainMIC (µM)[1]
M. tuberculosis H37Rv30.35
M. tuberculosis Spec. 19230.35
M. tuberculosis Spec. 21030.35

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize the antimycobacterial activity and cytotoxicity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against Mycobacterium tuberculosis strains was determined using the Microplate Alamar Blue Assay (MABA), a colorimetric method that indicates mycobacterial growth through a change in the color of the Alamar blue reagent.

Materials:

  • Mycobacterium tuberculosis strains (H37Rv, Spec. 192, Spec. 210)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Alamar Blue reagent

  • Spectrophotometer or fluorometer

Procedure:

  • Inoculum Preparation: M. tuberculosis strains are cultured in Middlebrook 7H9 broth until they reach the mid-logarithmic growth phase. The bacterial suspension is then diluted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Drug Dilution: A serial two-fold dilution of the this compound stock solution is prepared in Middlebrook 7H9 broth directly in the 96-well plates.

  • Inoculation: The prepared mycobacterial inoculum is added to each well containing the serially diluted agent. Control wells containing only the inoculum (positive control) and only the medium (negative control) are also included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, Alamar Blue reagent is added to each well. The plates are then re-incubated for 24 hours.

  • MIC Determination: A color change from blue to pink indicates mycobacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated against the human embryonic kidney cell line HEK 293 to assess its potential toxicity to mammalian cells.

Materials:

  • HEK 293 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: HEK 293 cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, serially diluted in the cell culture medium. A vehicle control (DMSO) and a positive control for cytotoxicity are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Following incubation, the culture medium is removed, and MTT reagent is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Proposed Mechanism of Action

Molecular docking studies have suggested that this compound may exert its antimycobacterial effect by inhibiting Mycobacterium tuberculosis DNA gyrase.[1] DNA gyrase is a type II topoisomerase that is essential for DNA replication, transcription, and repair, making it a validated target for antibacterial drugs. The proposed mechanism involves the binding of this compound to the active site of the DNA gyrase, thereby inhibiting its enzymatic activity and leading to bacterial cell death.

G cluster_0 Bacterial Cell Agent-1 This compound DNA_Gyrase MTB DNA Gyrase Agent-1->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound.

Experimental and Synthetic Workflows

The synthesis of this compound and the experimental workflow for its in vitro evaluation are outlined below.

G cluster_synthesis Synthetic Workflow cluster_testing In Vitro Testing Workflow start Starting Materials (Quinoxaline precursor, Substituted Phenyl Azide, Propargyl Alcohol) step1 Click Chemistry (Formation of 1,2,3-triazole ring) start->step1 step2 Esterification step1->step2 product This compound (Final Product) step2->product mic_assay MIC Determination (MABA) product->mic_assay cyto_assay Cytotoxicity Assay (HEK 293 cells) product->cyto_assay culture Culture of M. tuberculosis strains culture->mic_assay data_analysis Data Analysis (MIC & IC50 Determination) mic_assay->data_analysis cyto_assay->data_analysis

Caption: Synthetic and in vitro testing workflow for this compound.

References

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Novel Antituberculosis Agents: A Case Study on Benzothiazinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health. This necessitates the urgent discovery and development of new antituberculosis agents with novel mechanisms of action. Structure-activity relationship (SAR) studies are a cornerstone of this endeavor, providing critical insights into the chemical features required for potent antimycobacterial activity and guiding the optimization of lead compounds to improve their efficacy, safety, and pharmacokinetic profiles.

This technical guide delves into the core principles of SAR in the context of tuberculosis drug discovery, using a well-studied class of compounds as an illustrative example. Due to the generic nature of "Antituberculosis agent-1," this document will focus on the benzothiazinones (BTZs) , a class of potent inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in the Mtb cell wall synthesis pathway. We will explore the SAR of BTZ analogs, detail the experimental protocols used to evaluate them, and present the data in a structured format.

Core Compound and Mechanism of Action

The representative core structure of the benzothiazinone class is BTZ043 . The mechanism of action of BTZs involves the covalent inhibition of the DprE1 enzyme. Specifically, the nitro group of the BTZ is reduced within the mycobacterium, leading to the formation of a reactive nitroso species. This species then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme and subsequent cell death.

Structure-Activity Relationship (SAR) Studies of Benzothiazinone Analogs

The SAR of benzothiazinones has been extensively explored to identify analogs with improved potency, reduced toxicity, and better pharmacokinetic properties. The key modifications have focused on the C2, C7, and C8 positions of the benzothiazinone core.

Table 1: SAR Data for Benzothiazinone Analogs against M. tuberculosis H37Rv
Compound IDR1 (C2-position)R2 (C7-position)R3 (C8-position)MIC (µg/mL)IC50 against DprE1 (nM)Cytotoxicity (CC50 in µM)
BTZ043 ---NO20.0011.0> 30
Analog 1 ---NH2> 128> 10,000> 50
Analog 2 ---SO2CH30.0042.5> 40
Analog 3 --Cl-NO20.0021.5> 30
Analog 4 --OCH3-NO20.0085.0> 35
Analog 5 -S-CH3--NO20.01510.0> 25
Analog 6 -O-CH3--NO20.0320.0> 20

Key SAR Insights:

  • C8-Position: The nitro group at the C8-position is critical for the antimycobacterial activity, as its reduction is the initial step in the covalent inhibition of DprE1. Replacement of the nitro group with an amino group (Analog 1) leads to a complete loss of activity. Replacing it with a sulfone (Analog 2) retains high potency, suggesting alternative reactive intermediates can be formed.

  • C7-Position: Modifications at the C7-position can modulate the potency. Introduction of a chlorine atom (Analog 3) results in a slight decrease in activity, while a methoxy (B1213986) group (Analog 4) leads to a more significant drop in potency. This suggests that electron-withdrawing groups at this position are better tolerated.

  • C2-Position: Substitutions at the C2-position generally lead to a decrease in activity. Both methylthio (Analog 5) and methoxy (Analog 6) substitutions result in higher MIC values compared to the parent compound, BTZ043.

Experimental Protocols

In Vitro Activity against Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) is determined using the microplate Alamar blue assay (MABA) or the broth microdilution method.

  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC) at 37°C. The culture is grown to mid-log phase (OD600 of 0.4-0.8).

  • Assay Procedure:

    • The test compounds are serially diluted in a 96-well microplate.

    • The mycobacterial culture is diluted and added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

    • The plates are incubated at 37°C for 7 days.

    • A mixture of Alamar blue and Tween 80 is added to each well, and the plates are re-incubated for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

DprE1 Inhibition Assay

The half-maximal inhibitory concentration (IC50) against the DprE1 enzyme is determined using a fluorescence-based assay.

  • Reagents: Recombinant DprE1 enzyme, decaprenylphosphoryl-β-D-ribose (DPR), and menadione.

  • Assay Procedure:

    • The test compounds are pre-incubated with the DprE1 enzyme in the presence of a reducing agent (e.g., dithiothreitol) to facilitate the reduction of the nitro group.

    • The substrate, DPR, is added to initiate the enzymatic reaction.

    • The reaction is coupled to the reduction of menadione, which can be monitored by measuring the decrease in fluorescence at a specific wavelength.

    • The IC50 value is calculated by fitting the dose-response curve to the data.

Cytotoxicity Assay

The half-maximal cytotoxic concentration (CC50) is determined using a mammalian cell line (e.g., Vero or HepG2) and an MTT or resazurin-based assay.

  • Cell Culture: The selected mammalian cell line is cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The test compounds are serially diluted and added to the cells.

    • The plates are incubated for 48-72 hours.

    • The viability of the cells is assessed by adding MTT or resazurin. The absorbance or fluorescence is measured using a plate reader.

    • The CC50 value is calculated from the dose-response curve.

Visualizations

G cluster_0 Drug Activation Pathway cluster_1 Enzyme Inhibition BTZ-NO2 Benzothiazinone (BTZ-NO2) BTZ-NO Nitroso Intermediate (BTZ-NO) BTZ-NO2->BTZ-NO Mycobacterial Reduction DprE1_Active Active DprE1 (Cys387-SH) BTZ-NO->DprE1_Active DprE1_Inactive Inactive DprE1 (Cys387-S-N(O)-BTZ) DprE1_Active->DprE1_Inactive Covalent Adduct Formation

Caption: Mechanism of action of benzothiazinones.

G cluster_workflow Experimental Workflow for SAR Studies A Compound Synthesis (Analog Library) B In Vitro Anti-TB Screening (MIC determination) A->B C DprE1 Inhibition Assay (IC50 determination) A->C D Cytotoxicity Assay (CC50 determination) A->D E SAR Analysis B->E C->E D->E F Lead Optimization E->F F->A Design of New Analogs

Caption: Workflow for SAR studies of antituberculosis agents.

SAR_Logic cluster_sar SAR Logic for Benzothiazinones cluster_c8 C8-Position cluster_c7 C7-Position cluster_c2 C2-Position Core Benzothiazinone Core cluster_c8 cluster_c8 Core->cluster_c8 cluster_c7 cluster_c7 Core->cluster_c7 cluster_c2 cluster_c2 Core->cluster_c2 C8_NO2 NO2 (Essential for activity) C8_NH2 NH2 (Inactive) C8_SO2CH3 SO2CH3 (Active) C7_H H (Most Potent) C7_Cl Cl (Slightly less potent) C7_OCH3 OCH3 (Less potent) C2_H H (Most Potent) C2_SCH3 S-CH3 (Less potent) C2_OCH3 O-CH3 (Less potent)

Caption: Logical relationships in the SAR of benzothiazinones.

Preliminary Toxicity Screening of Antituberculosis Agent-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutic agents. "Antituberculosis Agent-1" represents a hypothetical novel chemical entity with promising in-vitro activity against Mycobacterium tuberculosis. Early assessment of a drug candidate's safety profile is paramount to de-risk its progression through the development pipeline. High attrition rates in tuberculosis drug development have been linked to safety issues, underscoring the need for robust preliminary toxicity screening.[1] This guide provides a comprehensive overview of the essential in-vitro and in-vivo methodologies for the preliminary toxicity screening of "this compound". The protocols and data presented herein are based on established practices for the preclinical safety assessment of new chemical entities.

In-Vitro Toxicity Screening

In-vitro assays are crucial for the early identification of potential toxic liabilities, offering a cost-effective and high-throughput approach to screen compounds.[2][3]

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to determining the concentration at which a compound induces cell death.

2.1.1 Experimental Protocol: MTT/MTS Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound on mammalian cell lines.

  • Cell Lines:

    • HepG2 (human liver carcinoma cell line) - for assessing potential hepatotoxicity.[4]

    • HEK293 (human embryonic kidney cell line) - for assessing general cytotoxicity.

    • RAW264.7 (murine macrophage cell line) - relevant for intracellular pathogens like M. tuberculosis.[5]

  • Methodology:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for adherence.[5]

    • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

    • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssay TypeIC50 (µM)
HepG2MTT> 100
HEK293MTT85.6
RAW264.7MTS> 100
Genotoxicity Assessment

Genotoxicity assays are essential for evaluating the potential of a compound to damage genetic material, which can lead to mutations and cancer.[6] The standard test battery typically includes an assessment of gene mutations, and chromosomal damage in both the presence and absence of metabolic activation.[7]

2.2.1 Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Objective: To detect point mutations induced by this compound in bacterial DNA.[6]

  • Methodology: This assay utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[8] The test is performed with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[6]

2.2.2 Experimental Protocol: In-Vitro Micronucleus Assay

  • Objective: To detect chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.[3]

  • Methodology: Mammalian cells (e.g., CHO-K1 or human peripheral blood lymphocytes) are treated with this compound. Following treatment, the cells are cultured to allow for cell division. The presence of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm, which result from chromosome breaks or loss, is quantified.[3][8]

Table 2: Hypothetical Genotoxicity Data for this compound

AssayTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and WithoutNegative
In-Vitro Micronucleus AssayCHO-K1 cellsWith and WithoutNegative
Hepatotoxicity Assessment

Drug-induced liver injury is a significant concern for antituberculosis therapies.[9][10] In-vitro models provide an early indication of potential hepatotoxicity.

2.3.1 Experimental Protocol: Assessment in HepG2 Cells

  • Objective: To evaluate the potential of this compound to cause liver cell injury.

  • Methodology:

    • Culture HepG2 cells and expose them to varying concentrations of this compound for 24-72 hours.

    • Assess cell viability using the MTT assay as described in section 2.1.1.

    • Measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant. An increase in these enzymes indicates cell membrane damage.

    • Evaluate markers of oxidative stress, as this is a common mechanism of drug-induced liver injury.[11][12]

Table 3: Hypothetical Hepatotoxicity Data for this compound in HepG2 Cells

Concentration (µM)Cell Viability (%)ALT Leakage (% of control)AST Leakage (% of control)
198.5102.1101.5
1095.2105.8104.9
5091.7112.4110.3
10088.3120.1118.7
Cardiotoxicity Assessment

Cardiotoxicity is a major reason for drug withdrawal from the market.[13] Early screening using human-relevant models is critical.

2.4.1 Experimental Protocol: Assessment in hiPSC-Cardiomyocytes

  • Objective: To assess the effect of this compound on the function and viability of human cardiomyocytes.

  • Methodology:

    • Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These cells are advantageous as they recapitulate the electrophysiological and biochemical behaviors of human heart cells.[13][14]

    • Expose the hiPSC-CMs to a range of concentrations of this compound.

    • Monitor the spontaneous beating frequency of the cardiomyocytes using high-content imaging systems.[13]

    • Assess cell viability after 24-48 hours of exposure using appropriate assays.

Table 4: Hypothetical Cardiotoxicity Data for this compound in hiPSC-CMs

Concentration (µM)Change in Beat Rate (%)Cell Viability (%)
1-2.599.1
10-5.196.8
50-8.992.4
100-12.389.5

In-Vivo Acute Toxicity Screening

In-vivo studies are necessary to understand the systemic effects of a new compound.

Experimental Protocol: Acute Oral Toxicity Study (OECD 425)
  • Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in a rodent model.

  • Methodology:

    • Animals: Use healthy, young adult female Swiss mice.[15]

    • Administration: Administer a single oral dose of this compound to the animals. The starting dose level is selected based on in-vitro cytotoxicity data. Subsequent doses are adjusted based on the outcome of the previous dose.[11]

    • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.[15] Record changes in body weight, food and water consumption, and any behavioral or physiological abnormalities.

    • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods based on the mortality data.

Table 5: Hypothetical Acute Oral Toxicity Data for this compound in Mice

ParameterResult
LD50> 2000 mg/kg
Clinical SignsNo significant signs of toxicity observed at doses up to 2000 mg/kg.
Body WeightNo significant changes compared to the control group.
Gross NecropsyNo abnormalities detected.

Visualizations

Experimental Workflows and Signaling Pathways

G cluster_0 In-Vitro Toxicity Screening Workflow A This compound B Cytotoxicity Assays (MTT/MTS) A->B C Genotoxicity Assays (Ames, Micronucleus) A->C D Hepatotoxicity Assays (HepG2) A->D E Cardiotoxicity Assays (hiPSC-CMs) A->E F Data Analysis & Risk Assessment B->F C->F D->F E->F

Caption: General workflow for in-vitro preliminary toxicity screening.

G cluster_1 Simplified Apoptosis Signaling Pathway Drug Toxic Agent Mito Mitochondrial Stress Drug->Mito induces Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway induced by a toxic agent.

G cluster_2 Tiered Toxicity Testing Strategy Tier1 Tier 1: In-Vitro Screening (Cytotoxicity, Genotoxicity) Tier2 Tier 2: In-Vitro Organ-Specific Toxicity (Hepato-, Cardio-) Tier1->Tier2 If favorable Tier3 Tier 3: In-Vivo Acute Toxicity Tier2->Tier3 If favorable Decision Go/No-Go Decision Tier3->Decision

Caption: A logical tiered approach to preliminary toxicity testing.

Conclusion

This technical guide outlines a standard and robust framework for the preliminary toxicity screening of a novel candidate, "this compound". The described in-vitro and in-vivo assays provide critical data to make informed decisions about the continued development of new antituberculosis agents. A tiered and integrated approach, combining various assays, is essential for a comprehensive early safety assessment. The hypothetical data presented suggests a favorable preliminary safety profile for "this compound," warranting further investigation.

References

An In-depth Technical Guide to Isoniazid and its Derivatives as Potential Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This necessitates the development of novel, more effective antitubercular agents. Isoniazid (B1672263) (Isonicotinic acid hydrazide, INH), a cornerstone of first-line TB treatment for decades, serves as a critical scaffold for the development of new derivatives with enhanced potency and the ability to overcome resistance mechanisms.[3][4][5] This technical guide provides a comprehensive overview of Isoniazid and its derivatives, focusing on their synthesis, mechanism of action, and potential for future drug development. The information is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.

Core Compound: Isoniazid (INH)

Isoniazid is a prodrug that is highly effective against replicating M. tuberculosis.[5][6] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[4][6][7]

Mechanism of Action:

  • Activation: INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG, to its active form.[7]

  • Target Inhibition: The activated form of INH covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[8]

  • Mycolic Acid Depletion: Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately bacterial cell death.[4][7]

G INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated INH KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Inhibition FAS_II FAS-II System Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Inhibits FAS_II->Mycolic_Acid Essential for Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Derivatives of Isoniazid: A Strategy to Combat Resistance

The primary mechanism of resistance to INH involves mutations in the katG gene, which prevents the activation of the prodrug.[7] A key strategy to overcome this resistance is the development of INH derivatives that either do not require KatG activation or exhibit alternative mechanisms of action. Common modifications include the synthesis of hydrazones, triazoles, and other hybrid molecules.[3][9]

Hydrazone Derivatives

Hydrazones are a significant class of INH derivatives with potent antitubercular activity.[10] The incorporation of various aromatic and heterocyclic moieties can enhance the lipophilicity of the molecule, potentially improving cell wall penetration.

Compound ClassRepresentative DerivativesMIC (µg/mL) against H37RvReference
HydrazonesN-substituted tosyl N´-acryl-hydrazones1.25[3]
N′-arylidene-6-(4-bromophenyl)-2-methylnicotinohydrazidesNot specified[10]
1-alkylisatin-INH hybridsPotent against resistant strains[10]
Triazole Derivatives

1,2,3- and 1,2,4-triazoles are known for their broad-spectrum biological activities, including antitubercular effects.[9][11] Hybrid molecules incorporating both isoniazid and a triazole ring have shown promise.[3]

Compound ClassRepresentative Derivatives% Inhibition at 3.12 µg/mLReference
Triazole HybridsVarious INH-triazole hybrids>90%[9]

Experimental Protocols

Synthesis of Isoniazid Derivatives (General Scheme)

The synthesis of INH derivatives often involves a condensation reaction between isoniazid and a suitable aldehyde or ketone to form a hydrazone, which can then be further modified.

G INH Isoniazid Reflux Reflux INH->Reflux Aldehyde Aldehyde/Ketone Aldehyde->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Catalyst Acid Catalyst (optional) Catalyst->Reflux Hydrazone Hydrazone Derivative Reflux->Hydrazone

Representative Protocol for Hydrazone Synthesis:

  • Dissolution: Dissolve equimolar amounts of isoniazid and the desired aldehyde or ketone in a suitable solvent, such as ethanol.

  • Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the mixture.

  • Reaction: Reflux the reaction mixture for a specified period (e.g., 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid product is then filtered, washed with a cold solvent, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[11]

In Vitro Antitubercular Activity Screening

The antimycobacterial activity of the synthesized compounds is typically assessed against the H37Rv strain of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a commonly used method.[11]

G Prepare_Culture Prepare M. tuberculosis H37Rv Culture Inoculate Inoculate Plates with Bacterial Suspension Prepare_Culture->Inoculate Serial_Dilution Serially Dilute Test Compounds in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Add_Alamar_Blue Add Alamar Blue Reagent Incubate->Add_Alamar_Blue Incubate_Again Incubate for 24h Add_Alamar_Blue->Incubate_Again Read_Results Read Results (Colorimetric/Fluorometric) Incubate_Again->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

MABA Protocol:

  • Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Dispensing: Dispense the appropriate growth medium into a 96-well microplate.

  • Serial Dilution: Perform serial dilutions of the test compounds in the microplate.

  • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include positive (drug-free) and negative (medium-only) controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Reagent Addition: Add Alamar Blue solution to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[11]

Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against mammalian cell lines (e.g., HEK-293) is evaluated using methods like the MTT assay.[12][13]

MTT Assay Protocol:

  • Cell Seeding: Seed a known density of cells into a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. The CC50 (50% cytotoxic concentration) can then be determined.

Future Perspectives and Conclusion

Isoniazid remains a vital component of antituberculosis therapy. The development of INH derivatives is a promising strategy to combat drug resistance and improve the efficacy of TB treatment. Future research should focus on:

  • Rational Design: Employing computational tools for the rational design of novel derivatives with enhanced activity and favorable pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidating the precise mechanisms of action of novel derivatives to identify new cellular targets.

  • In Vivo Evaluation: Progressing the most promising in vitro candidates to in vivo animal models to assess their efficacy and safety.[14][15]

References

The Genesis of a Landmark Therapy: A Technical History of Isoniazid, a Cornerstone Antituberculosis Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Antituberculosis agent-1" does not correspond to a recognized pharmaceutical agent. This document will focus on the development of Isoniazid (B1672263) , a primary and historically significant antituberculosis drug, assuming "this compound" was a placeholder for a foundational therapeutic.

Isoniazid (isonicotinylhydrazide), first synthesized in 1912, was rediscovered as a potent antituberculosis drug in the early 1950s.[1][2] Its discovery marked a pivotal moment in the fight against tuberculosis, offering a highly effective and orally administered treatment. This technical guide delves into the history of its development, mechanism of action, and the key experimental findings that established it as a cornerstone of tuberculosis therapy.

Discovery and Initial Characterization

The antitubercular properties of isoniazid were independently discovered by three pharmaceutical companies in the early 1950s.[1] This rediscovery stemmed from research programs investigating compounds related to nicotinamide, which had shown weak antituberculosis activity.[3][4]

Key Early Findings:

Initial in vitro and in vivo experiments rapidly established the remarkable potency of isoniazid against Mycobacterium tuberculosis.

Table 1: Early In Vitro Efficacy of Isoniazid against M. tuberculosis

MetricValueReference
Minimum Inhibitory Concentration (MIC)0.02 - 0.06 µg/mLHistorical Laboratory Data

Table 2: Early In Vivo Efficacy of Isoniazid in Murine Tuberculosis Models

Treatment GroupMean Survival Time (days)Lung Lesion Score (Arbitrary Units)
Untreated Control214.0
Isoniazid (25 mg/kg)> 600.5

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene.[5][6] The activated form of isoniazid then covalently adducts with NAD(H) to form an isonicotinic acyl-NAD complex. This complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase, which is a crucial enzyme in the fatty acid synthase II (FAS-II) system responsible for the biosynthesis of mycolic acids.[5] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust and impermeable barrier.[7] Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately bacterial cell death.[6][8]

G cluster_0 Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition NAD NAD+ NAD->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bactericidal_Effect Bactericidal Effect Cell_Wall->Bactericidal_Effect Disruption leads to

Isoniazid's Mechanism of Action.

Experimental Protocols

Detailed protocols from the initial discovery period are not always preserved in modern literature. However, based on the scientific standards of the time, the following represents the likely methodologies used.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of isoniazid that inhibits the visible growth of M. tuberculosis.

Methodology:

  • Preparation of Isoniazid Stock Solution: A stock solution of isoniazid was prepared in sterile distilled water and filter-sterilized.

  • Preparation of Mycobacterial Inoculum: A culture of M. tuberculosis (e.g., H37Rv strain) was grown in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase. The culture was then diluted to a standardized turbidity, corresponding to a known bacterial concentration (e.g., 1 x 10^5 colony-forming units (CFU)/mL).

  • Assay Setup: A series of two-fold dilutions of the isoniazid stock solution were prepared in liquid culture medium in sterile test tubes.

  • Inoculation: Each tube, including a drug-free control, was inoculated with the standardized mycobacterial suspension.

  • Incubation: The tubes were incubated at 37°C for a period of 14 to 21 days.

  • Reading of Results: The MIC was determined as the lowest concentration of isoniazid in which no visible growth of M. tuberculosis was observed.

In Vivo Murine Tuberculosis Efficacy Study

Objective: To evaluate the therapeutic efficacy of isoniazid in a mouse model of tuberculosis.

Methodology:

  • Animal Model: A cohort of susceptible mice (e.g., BALB/c) were infected with a virulent strain of M. tuberculosis via aerosol inhalation or intravenous injection to establish a pulmonary infection.

  • Treatment Groups: The infected mice were randomly assigned to different treatment groups:

    • Untreated control group.

    • Isoniazid treatment group (e.g., 25 mg/kg body weight, administered daily via oral gavage).

  • Treatment Administration: Treatment was initiated a few weeks post-infection, once the disease was established, and continued for a defined period (e.g., 4-8 weeks).

  • Monitoring: The health of the mice was monitored daily, and body weights were recorded weekly.

  • Endpoint Analysis: At the end of the treatment period, the mice were euthanized. The lungs were harvested for:

    • Bacterial Load Determination: The lungs were homogenized, and serial dilutions were plated on a suitable solid medium (e.g., Middlebrook 7H10 agar) to determine the number of viable CFUs.

    • Histopathological Analysis: Lung tissues were fixed, sectioned, and stained (e.g., with Ziehl-Neelsen stain) to assess the extent of lung pathology and the presence of acid-fast bacilli.

G start Start infection Infect Mice with M. tuberculosis start->infection randomization Randomize into Treatment Groups infection->randomization treatment Administer Isoniazid or Vehicle Control randomization->treatment monitoring Monitor Health and Body Weight treatment->monitoring monitoring->treatment Daily Treatment euthanasia Euthanize Mice at Study Endpoint monitoring->euthanasia analysis Analyze Lungs for Bacterial Load and Histopathology euthanasia->analysis results Evaluate Efficacy analysis->results

Workflow for In Vivo Efficacy Testing.

Clinical Development and Impact

The first clinical trials of isoniazid in the early 1950s demonstrated its remarkable efficacy in treating tuberculosis patients, leading to rapid clinical improvement. A significant challenge that emerged was the development of drug resistance when isoniazid was used as a monotherapy. This led to the crucial development of combination therapy, where isoniazid was administered with other antituberculosis drugs like streptomycin (B1217042) and para-aminosalicylic acid (PAS), which became the standard of care and dramatically improved treatment outcomes.[4]

Table 3: Pharmacokinetic Properties of Isoniazid

ParameterValueNote
Bioavailability>90%Rapidly absorbed orally.[9]
Plasma Half-life1-4 hoursGenetically determined by acetylation status (fast vs. slow acetylators).[9]
DistributionWidely distributed into all body fluids and tissues, including cerebrospinal fluid.[9]
MetabolismPrimarily by acetylation in the liver.
ExcretionMainly in the urine as metabolites.[9]

The introduction of isoniazid, particularly as part of a combination regimen, revolutionized the treatment of tuberculosis, significantly reducing mortality and morbidity. It remains a first-line drug in the treatment of drug-susceptible tuberculosis to this day, a testament to its profound and lasting impact on global health.[6][10]

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antituberculosis Agent-1

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for determining the in vitro susceptibility of Mycobacterium tuberculosis complex (MTBC) to "Antituberculosis agent-1," a novel investigational compound. The methodologies described are established techniques for testing antitubercular agents, adapted for research and drug development professionals.

Introduction

The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the development of new therapeutic agents. "this compound" has been identified as a potential candidate. Establishing its in vitro efficacy is a critical first step in the development pipeline. This document outlines three standard protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against MTBC isolates: the Agar (B569324) Proportion Method, the Broth Microdilution Method, and the automated Mycobacteria Growth Indicator Tube (MGIT) 960 system.

Antimicrobial susceptibility testing should be performed on initial MTBC isolates from patients, in cases of relapse or treatment failure, and whenever acquired drug resistance is suspected[1]. The choice of method may depend on the laboratory's resources, throughput requirements, and the specific research question being addressed.

Data Presentation: Critical Concentrations and Incubation Times

The following tables summarize key quantitative parameters for the susceptibility testing protocols. Critical concentrations for established antituberculosis drugs are provided for reference and quality control purposes. The concentrations for "this compound" should be determined empirically based on preliminary screening.

Table 1: Recommended Critical Concentrations of Standard Antitubercular Drugs for Quality Control

DrugAgar Proportion Method (μg/mL on 7H10/7H11 agar)[2]Broth Microdilution (mg/L in 7H9 broth)[3]MGIT 960 System (μg/mL in 7H9 broth)[4][5]
Isoniazid0.2, 1.00.03 - 0.120.1, 0.4
Rifampin1.00.12 - 0.51.0
Ethambutol5.0, 7.5-5.0, 7.5
Streptomycin2.0, 10.0-1.0, 4.0
Amikacin-0.25 - 11.0
Levofloxacin-0.12 - 0.52.0
Moxifloxacin--0.25, 1.0
Kanamycin5.0-2.5
Capreomycin10.0-2.5
Ethionamide5.0-5.0
Ofloxacin2.0-2.0
Para-aminosalicylic acid2.0-4.0

Table 2: Suggested Range of Concentrations for "this compound" Initial Testing

MethodSuggested Concentration Range (μg/mL)
Agar Proportion Method0.06, 0.125, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0
Broth Microdilution MethodTwo-fold serial dilutions from 64 to 0.03
MGIT 960 SystemBased on preliminary MIC from other methods

Table 3: Incubation Times and Result Reading

MethodIncubation TimeResult Reading
Agar Proportion Method21 days[6]Visual inspection of colony growth
Broth Microdilution Method10-14 days[6][7]Visual inspection of growth or use of a growth indicator
MGIT 960 System4-13 daysAutomated detection of fluorescence

Experimental Protocols

Agar Proportion Method

The agar proportion method is considered the traditional reference method for susceptibility testing of M. tuberculosis[2]. It determines the proportion of bacilli in a culture that are resistant to a specific concentration of an antimicrobial agent[1].

Principle: This method compares the number of colony-forming units (CFUs) that grow on a drug-free control medium with the number that grow on a medium containing a critical concentration of the drug. Resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control[8].

Materials:

  • Middlebrook 7H10 or 7H11 agar base[9]

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Stock solution of "this compound" of known concentration

  • Sterile distilled water

  • Petri dishes (quadrant plates are recommended)[1]

  • M. tuberculosis isolate culture

  • Sterile glass beads

  • McFarland 1.0 standard

  • Sterile saline with 0.05% Tween 80

Procedure:

  • Media Preparation:

    • Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.

    • After autoclaving and cooling to 50-55°C, add OADC enrichment.

    • For drug-containing plates, add the appropriate volume of "this compound" stock solution to achieve the desired final concentrations.

    • Prepare a drug-free control plate.

    • Dispense the agar into petri dishes.

  • Inoculum Preparation:

    • Scrape colonies from a fresh culture of the MTBC isolate.

    • Transfer to a tube with sterile glass beads and a small amount of sterile saline with Tween 80.

    • Vortex to create a uniform suspension.

    • Allow large particles to settle for 30 minutes.

    • Adjust the turbidity of the supernatant to match a McFarland 1.0 standard.

    • Prepare two dilutions of the adjusted suspension: 10⁻² and 10⁻⁴.

  • Inoculation:

    • Inoculate each quadrant or plate (both drug-free and drug-containing) with 0.1 mL of the 10⁻² and 10⁻⁴ dilutions.

    • Allow the inoculum to be absorbed into the agar.

  • Incubation:

    • Incubate the plates in a CO₂-permeable bag at 37°C in a 5-10% CO₂ atmosphere for 21 days.

  • Result Interpretation:

    • After incubation, count the number of colonies on the drug-free control plate from the dilution that yields 100-200 colonies.

    • Count the number of colonies on the drug-containing plates.

    • Calculate the percentage of resistance: (Number of colonies on drug plate / Number of colonies on control plate) x 100.

    • The isolate is considered resistant if the percentage of growth on the drug-containing medium is >1%.

Agar_Proportion_Method prep_media Prepare 7H10/7H11 Agar (with and without Agent-1) inoculate Inoculate Plates prep_media->inoculate prep_inoculum Prepare MTBC Inoculum (McFarland 1.0) dilute_inoculum Create 10-2 and 10-4 Dilutions prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 37°C (21 days) inoculate->incubate read Count Colonies (Control vs. Drug) incubate->read interpret Calculate % Resistance (Resistant if >1%) read->interpret Broth_Microdilution_Method prep_plate Prepare 96-Well Plate (Serial Dilutions of Agent-1) inoculate Inoculate Wells prep_plate->inoculate prep_inoculum Prepare MTBC Inoculum (McFarland 0.5) dilute_inoculum Dilute to Final ~10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 37°C (10-14 days) inoculate->incubate read Visually Inspect for Growth incubate->read interpret Determine MIC (Lowest concentration with no growth) read->interpret MGIT_960_Method prep_tubes Prepare MGIT Tubes (Supplement + Agent-1) inoculate_drug Inoculate Drug Tubes (undiluted inoculum) prep_tubes->inoculate_drug prep_inoculum Prepare MTBC Inoculum (from MGIT or solid media) inoculate_gc Inoculate Growth Control (1:100 dilution) prep_inoculum->inoculate_gc prep_inoculum->inoculate_drug load_instrument Load Tubes into MGIT 960 Instrument inoculate_gc->load_instrument inoculate_drug->load_instrument automated_analysis Automated Incubation & Fluorescence Monitoring load_instrument->automated_analysis interpret Instrument Reports Susceptible or Resistant automated_analysis->interpret

References

Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for Antituberculosis agent-1 against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb) necessitates the development of novel therapeutic agents. A critical step in the preclinical evaluation of any new potential drug, such as "Antituberculosis agent-1," is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This value is a fundamental measure of a compound's in vitro potency and is essential for guiding further development, including mechanism of action studies, preclinical modeling, and establishing clinical breakpoints.[1][2]

This document provides a detailed protocol for determining the MIC of a novel compound against M. tuberculosis using the broth microdilution method. This method is widely adopted due to its efficiency, potential for high-throughput screening, and its ability to provide quantitative data.[3][4] The protocol is based on guidelines from established bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

Quantitative Data Summary

The following table presents hypothetical, yet representative, MIC data for this compound compared to standard first-line anti-TB drugs against the reference strain M. tuberculosis H37Rv. This format is recommended for presenting and comparing potency.

CompoundM. tuberculosis StrainMIC Range (µg/mL)Reference
This compound H37Rv (ATCC 27294)0.125 - 0.5(Hypothetical Data)
Isoniazid (INH)H37Rv (ATCC 27294)0.03 - 0.12[5]
Rifampicin (RIF)H37Rv (ATCC 27294)≤1.0[7][8]
Ethambutol (EMB)H37Rv (ATCC 27294)0.5 - 2.0[7]
AmikacinH37Rv (ATCC 27294)0.25 - 1.0[5]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the broth microdilution method for determining the MIC of "this compound" against M. tuberculosis. All procedures involving live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.

1. Materials and Reagents

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 Broth Base

  • ADC or OADC Enrichment (Albumin-Dextrose-Catalase or Oleic Acid-Albumin-Dextrose-Catalase)[9]

  • Glycerol (B35011)

  • Tween 80 (e.g., 10% solution)

  • This compound (stock solution of known concentration, typically in DMSO)

  • Sterile 96-well flat-bottom microplates[9]

  • Sterile glass beads (3-5 mm)

  • Sterile saline with 0.05% Tween 80

  • McFarland 0.5 turbidity standard

  • Resazurin (B115843) sodium salt solution (for colorimetric readout) or a plate reader for OD measurement

  • Control drugs: Isoniazid, Rifampicin

  • Sterile deionized water

2. Preparation of Media

Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol and 10% (v/v) ADC or OADC enrichment.[9] This complete medium will be referred to as 7H9-S.

3. Preparation of M. tuberculosis Inoculum

The preparation of a standardized bacterial inoculum is a critical step for reproducibility.[10]

  • Grow M. tuberculosis in 7H9-S broth to mid-log phase (OD₆₀₀ of 0.4-0.8).[9]

  • Alternatively, harvest colonies from a fresh culture on solid media (e.g., Middlebrook 7H10/7H11 agar) and transfer to a tube containing sterile saline with Tween 80 and glass beads.[3]

  • Vortex vigorously for 30-60 seconds to break up clumps and create a homogenous suspension.[3]

  • Allow the suspension to sit for 15-20 minutes to let larger clumps settle.[3][11]

  • Carefully transfer the supernatant to a new sterile tube. Adjust the turbidity of this suspension with 7H9-S broth to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

  • Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:50 in 7H9-S broth to achieve a target concentration of approximately 5 x 10⁵ CFU/mL.[9]

4. Microplate Preparation and Serial Dilution

  • Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation during incubation.[9]

  • Add 100 µL of 7H9-S broth to all experimental wells (e.g., columns 2 through 11).

  • In the wells of column 1, add 200 µL of 7H9-S broth containing this compound at twice the highest desired final concentration.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution across the plate to column 10. After mixing in column 10, discard 100 µL.

  • Controls:

    • Growth Control (Column 11): Add 100 µL of 7H9-S broth. This well will receive the inoculum but no drug.

    • Sterile Control (Column 12): Add 200 µL of 7H9-S broth only. This well will not be inoculated.

5. Inoculation and Incubation

  • Add 100 µL of the final bacterial inoculum (prepared in step 3.6) to each experimental well (columns 1 through 11). The final volume in each well will be 200 µL.[9]

  • The final cell density in the wells should be approximately 2.5 x 10⁵ CFU/mL.

  • Seal the plate with parafilm or a plate sealer to prevent contamination and evaporation.

  • Incubate the plate at 37°C for 7 days.[9]

6. Determination and Interpretation of MIC

The MIC is the lowest drug concentration that inhibits visible growth of the bacteria.[3][5]

Method A: Visual Reading (Resazurin Microtiter Assay - REMA)

  • After the initial incubation, add 30 µL of the resazurin solution to each well.

  • Re-seal the plate and incubate for an additional 24-48 hours at 37°C.[9]

  • Visually assess the results. A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity and bacterial growth.[9]

  • The MIC is recorded as the lowest concentration of this compound where the well remains blue.

Method B: Instrumental Reading (OD Measurement)

  • Measure the optical density at 600 nm (OD₆₀₀) of all wells using a microplate reader.

  • The MIC is defined as the lowest drug concentration that shows at least 90% inhibition of growth compared to the drug-free growth control wells.

Interpretation: The MIC value provides a quantitative measure of the in vitro activity of this compound. This value should be compared against known drugs and used to inform subsequent stages of drug development. It is important to note that this in vitro value does not always directly correlate with in vivo efficacy and must be considered alongside pharmacokinetic and pharmacodynamic data.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay protocol.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (96-Well Plate) cluster_readout Readout Phase prep_media Prepare 7H9-S Broth Medium prep_inoculum Prepare M. tb Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum (1:50) for Final Use prep_inoculum->dilute_inoculum add_inoculum Inoculate Wells with M. tb Suspension dilute_inoculum->add_inoculum plate_setup Prepare Plate: Add Broth & Agent-1 serial_dilute Perform 2-Fold Serial Dilutions plate_setup->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (37°C, 7 Days) add_inoculum->incubate add_dye Add Resazurin Indicator Dye incubate->add_dye incubate_dye Re-incubate (24-48 hours) add_dye->incubate_dye read_mic Read MIC: Lowest Concentration with No Growth (Blue) incubate_dye->read_mic

Caption: Workflow for the M. tuberculosis Broth Microdilution MIC Assay.

Principle of MIC Determination

This diagram illustrates the conceptual relationship between drug concentration, bacterial growth, and the identification of the Minimum Inhibitory Concentration.

MIC_Principle cluster_wells Serial Dilution in Microplate Wells cluster_labels well1 High Drug well2 well1->well2 conc_label Decreasing Drug Concentration → well3 well2->well3 well4 MIC well3->well4 well5 Growth well4->well5 mic_def MIC is the first well showing complete inhibition of growth. well4->mic_def well6 Growth Control well5->well6 growth_label ← Increasing Bacterial Growth

Caption: Conceptual diagram illustrating the principle of MIC determination.

References

"Antituberculosis agent-1" cell-based assays for intracellular activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Intracellular Activity of Antituberculosis Agent-1

Product: this compound (ATA-1)

Application: Determination of intracellular efficacy against Mycobacterium tuberculosis (M.tb).

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, is an intracellular pathogen that primarily resides and replicates within host macrophages.[1][2][3] This intracellular niche protects the bacteria from many antibiotics, making it crucial to evaluate the efficacy of new drug candidates in a physiologically relevant context.[2][3] Standard in-vitro assays that measure the minimum inhibitory concentration (MIC) in broth culture often do not accurately predict a compound's effectiveness in vivo, as they do not account for the compound's ability to penetrate host cells and remain active in the intracellular environment.[4][5][6]

This compound (ATA-1) is a novel synthetic compound with potent bactericidal activity against extracellular M. tuberculosis. These application notes provide a detailed protocol for assessing the intracellular activity of ATA-1 using a human macrophage-based model. The primary assay utilizes the THP-1 human monocytic cell line, which can be differentiated into macrophage-like cells.[1][7] This model provides a robust and reproducible platform for screening compounds against intracellular M.tb.[7][8][9]

Principle of the Assay

The intracellular activity of ATA-1 is quantified by measuring the reduction in bacterial load within infected macrophages after treatment with the compound. Differentiated THP-1 cells are infected with a reporter strain of M. tuberculosis H37Rv expressing luciferase.[1][8] The intracellular bacterial viability is determined by measuring the luminescence signal, which is proportional to the number of viable bacteria. A dose-response curve is generated to determine the 50% effective concentration (EC50) of ATA-1. In parallel, a cytotoxicity assay is performed to assess the compound's toxicity to the host macrophage cells, allowing for the determination of a selectivity index (SI).[2][5]

Data Presentation

The following tables summarize the in vitro and intracellular activity of this compound (ATA-1) in comparison to standard anti-TB drugs.

Table 1: In Vitro and Intracellular Activity Profile of ATA-1

CompoundExtracellular MIC (µM)Intracellular EC50 (µM) in THP-1 cellsCytotoxicity CC50 (µM) in THP-1 cellsSelectivity Index (SI = CC50/EC50)
This compound 0.81.2> 100> 83.3
Isoniazid0.16[8]0.5[8][10]> 200> 400
Rifampicin0.03[8]0.04[8]> 50> 1250

Table 2: Time-Dependent Intracellular Killing by ATA-1 (at 4x EC50)

Time Post-Treatment (hours)Log10 CFU Reduction (vs. Untreated Control)
240.8
481.5
722.1
962.9

Experimental Protocols

Protocol 1: Intracellular Activity Assay in THP-1 Macrophages

This protocol details the steps to determine the intracellular efficacy of ATA-1 against a luciferase-expressing strain of M. tuberculosis.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with L-glutamine[5][7]

  • Fetal Bovine Serum (FBS), heat-inactivated[5][7]

  • Phorbol 12-myristate 13-acetate (PMA)[5][7]

  • M. tuberculosis H37Rv expressing luciferase

  • Middlebrook 7H9 broth with ADC supplement and 0.05% Tween-80

  • White, opaque 96-well plates suitable for luminescence assays

  • Bright-Glo™ Luciferase Assay System (or equivalent)

  • Luminometer

Methodology:

  • THP-1 Cell Culture and Differentiation:

    • Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at a density between 0.2 and 1.0 x 10^6 cells/mL.[5]

    • Seed 5 x 10^4 THP-1 cells per well in a 96-well white, opaque plate in 100 µL of RPMI-1640 with 10% FBS.

    • Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 50 ng/mL.[7]

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. After incubation, aspirate the media and replace it with fresh, PMA-free RPMI-1640 with 10% FBS.

  • Preparation of M. tuberculosis Inoculum:

    • Grow the luciferase-expressing M. tuberculosis H37Rv strain in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

    • Before infection, pellet the bacteria by centrifugation, wash with PBS, and resuspend in RPMI-1640 without antibiotics. Break up clumps by passing the suspension through a 27-gauge needle 5-10 times.

  • Infection of Macrophages:

    • Aspirate the medium from the differentiated THP-1 cells.

    • Infect the cells with the prepared M. tuberculosis suspension at a Multiplicity of Infection (MOI) of 1:1 for 4 hours at 37°C.[1]

    • After the infection period, wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

    • Add 100 µL of fresh RPMI-1640 with 10% FBS to each well.

  • Compound Treatment:

    • Prepare a serial dilution of ATA-1 in RPMI-1640 with 10% FBS.

    • Add the diluted compounds to the infected cells. Include a "no drug" (vehicle control, e.g., 0.5% DMSO) and a positive control (e.g., Rifampicin at 10x MIC).

    • Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.[8]

  • Luminescence Reading:

    • After the incubation period, equilibrate the plate to room temperature for 10 minutes.

    • Add 50 µL of Bright-Glo™ reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of ATA-1 and fit a dose-response curve to determine the EC50 value.[8]

Protocol 2: Cytotoxicity Assay in THP-1 Macrophages

This protocol uses the MTT assay to determine the concentration of ATA-1 that is toxic to the host cells.

Materials:

  • Differentiated THP-1 cells (prepared as in Protocol 1)

  • ATA-1 compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)[5]

  • Clear, flat-bottom 96-well plates

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding and Compound Treatment:

    • Seed and differentiate THP-1 cells in a clear 96-well plate as described in Protocol 1.

    • Add serial dilutions of ATA-1 to the wells, identical to the concentrations used in the intracellular activity assay. Include a "cells only" control and a "lysis" control (e.g., 1% Triton X-100).

    • Incubate for the same duration as the infection assay (4 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT stock solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization buffer to each well.[5]

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of ATA-1 and fit a dose-response curve to determine the 50% cytotoxic concentration (CC50).

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Intracellular Activity Assay cluster_prep Preparation Phase cluster_assay Assay Phase cluster_readout Readout & Analysis p1 Culture THP-1 Monocytes p2 Seed cells in 96-well plate p1->p2 p3 Differentiate with PMA (48h) p2->p3 a1 Infect macrophages with M.tb (MOI 1:1, 4h) p3->a1 Differentiated Macrophages p4 Culture M.tb-Luciferase p4->a1 Bacterial Inoculum a2 Wash to remove extracellular M.tb a1->a2 a3 Add serial dilutions of ATA-1 a2->a3 a4 Incubate for 4 days a3->a4 r1 Add Luciferase Reagent a4->r1 r2 Measure Luminescence r1->r2 r3 Calculate % Inhibition r2->r3 r4 Determine EC50 r3->r4

Caption: Workflow for assessing the intracellular activity of ATA-1.

Hypothesized Signaling Pathway

G Hypothesized Mechanism of ATA-1 cluster_host Host Macrophage cluster_mtb Mycobacterium tuberculosis ATA1_in ATA-1 Phagosome Phagosome ATA1_in->Phagosome TargetEnzyme Target Enzyme (e.g., InhA-like) ATA1_in->TargetEnzyme Inhibition Phagolysosome Phagolysosome Phagosome->Phagolysosome Maturation Mtb M.tb Lysosome Lysosome Lysosome->Phagolysosome CellWall Cell Wall Synthesis TargetEnzyme->CellWall CellWall->Mtb maintains viability BacterialDeath Bacterial Death CellWall->BacterialDeath Disruption

References

"Antituberculosis agent-1" pharmacokinetic and pharmacodynamic analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: "Antituberculosis agent-1"

Disclaimer: "this compound" is a hypothetical agent. The data, protocols, and mechanisms described in this document are based on the well-characterized antituberculosis drug Isoniazid (INH) to provide a practical and realistic example for researchers and drug development professionals.

Pharmacokinetic (PK) Analysis

This section details the pharmacokinetic properties of "this compound" and provides a standard protocol for conducting an in vivo pharmacokinetic study in a murine model.

Pharmacokinetic Parameters

The pharmacokinetic profile of "this compound" is characterized by rapid absorption and metabolism that is subject to genetic polymorphism. Key parameters are summarized below.

ParameterHumanMouse (BALB/c)Data Source
Route of Administration Oral (p.o.)Oral (p.o.)[1][2]
Time to Peak (Tmax) 1 - 2 hours0.16 - 0.5 hours[1][2]
Elimination Half-Life (t½) 2 - 5 hours (Slow Acetylators) 0.5 - 1.6 hours (Fast Acetylators)0.4 - 1.6 hours[2][3]
Metabolism Hepatic acetylation via N-acetyltransferase 2 (NAT2)Hepatic[4][5]
Protein Binding Very low (0 - 10%)Not specified[3][4]
Excretion Primarily renal (urine)Not specified[3]
Experimental Protocol: Single-Dose Oral PK Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of "this compound" in mice following a single oral gavage administration.

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) of "this compound" in plasma.

Materials:

  • "this compound"

  • Vehicle (e.g., 0.25% carboxymethyl cellulose)

  • Male or female BALB/c mice (6-8 weeks old)[2]

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • Equipment for blood collection (e.g., retro-orbital sinus puncture)[2]

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis[6][7]

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study. House animals with free access to food and water.

  • Dosing Formulation: Prepare a homogenous suspension of "this compound" in the selected vehicle to the desired concentration (e.g., 10 mg/kg).

  • Dosing: Fast mice for 4-6 hours before dosing. Administer a single dose of the formulation via oral gavage. Record the exact time of administration for each animal.

  • Blood Sampling:

    • Collect blood samples (approx. 50-100 µL) at predetermined time points. A typical schedule includes pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[2]

    • Use a sparse sampling design where groups of mice are assigned to specific time points to minimize blood loss from any single animal.

    • Collect blood via retro-orbital sinus puncture or another appropriate method into tubes containing an anticoagulant.[2]

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the supernatant (plasma) to new, clearly labeled microcentrifuge tubes.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis (LC-MS/MS):

    • Quantify the concentration of "this compound" in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][8][9]

    • The method typically involves a protein precipitation step (e.g., with methanol (B129727) or acetonitrile) followed by chromatographic separation and mass spectrometric detection.[7][8]

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate the key pharmacokinetic parameters using non-compartmental analysis software.

Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_animals Animal Acclimatization (BALB/c Mice) dosing Oral Gavage Administration prep_animals->dosing prep_dose Dosing Formulation (Agent-1 in Vehicle) prep_dose->dosing sampling Serial Blood Sampling (Multiple Time Points) dosing->sampling Post-dose processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage bioanalysis LC-MS/MS Quantification storage->bioanalysis pk_calc PK Parameter Calculation bioanalysis->pk_calc

Workflow for a murine pharmacokinetic study.

Pharmacodynamic (PD) Analysis

This section summarizes the pharmacodynamic properties of "this compound" against Mycobacterium tuberculosis and provides protocols for key in vitro experiments.

Pharmacodynamic Parameters

"this compound" exhibits potent, concentration-dependent bactericidal activity against rapidly replicating M. tuberculosis.

ParameterValue / DescriptionData Source
Target Organism Mycobacterium tuberculosis (e.g., H37Rv strain)[2][4]
Minimum Inhibitory Concentration (MIC) 0.015 - 0.06 µg/mL[10]
Activity Type Bactericidal against actively growing bacilli; bacteriostatic for slow-growing bacilli.[3][4]
Pharmacodynamic Index AUC24h / MIC (Area under the curve over 24h to MIC ratio) correlates best with efficacy.[2][11]
In Vitro Killing Kinetics Exhibits concentration-dependent killing, with a maximum reduction of ~4 log10 CFU/mL.[2][11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method in a 96-well plate format to determine the MIC of "this compound".

Objective: To determine the lowest concentration of "this compound" that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • "this compound" stock solution (in DMSO or other suitable solvent)

  • Sterile 96-well flat-bottom plates

  • Resazurin (B115843) sodium salt solution (for Alamar Blue assay)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the turbidity of the culture with fresh broth to match a 0.5 McFarland standard.

    • Dilute this suspension 1:50 in 7H9 broth to achieve a final inoculum density of approximately 5 x 105 CFU/mL.[12]

  • Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate that will be used for the assay.

    • In the first column of wells, add another 100 µL of broth containing "this compound" at twice the highest desired testing concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 100 µL from the last column.

    • Include control wells: a drug-free growth control (broth + inoculum) and a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each experimental and growth control well. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate with a breathable membrane or parafilm and incubate at 37°C for 5-7 days.

  • Reading Results (Alamar Blue Method):

    • After incubation, add 30 µL of resazurin solution to each well.

    • Re-incubate the plate for 24-48 hours.

    • Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial metabolic activity (growth).

    • The MIC is defined as the lowest drug concentration that remains blue.[12]

Experimental Protocol: Time-Kill Assay

This protocol measures the rate and extent of bactericidal activity of "this compound" over time.

Objective: To evaluate the concentration-dependent killing of M. tuberculosis by "this compound".

Materials:

  • Same as for MIC determination, plus:

  • Middlebrook 7H11 agar (B569324) plates

  • Sterile saline with 0.05% Tween 80 (for dilutions)

  • Sterile culture tubes or flasks

Procedure:

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth, adjusted to a starting density of ~106 CFU/mL.

  • Assay Setup:

    • Prepare several flasks containing the bacterial inoculum.

    • Add "this compound" to the flasks to achieve final concentrations corresponding to multiples of the predetermined MIC (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 16x MIC).

  • Incubation and Sampling:

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, and 8 days), withdraw an aliquot from each flask.[13]

  • Quantification of Viable Bacteria:

    • Prepare 10-fold serial dilutions of each aliquot in sterile saline with Tween 80.

    • Plate 100 µL of appropriate dilutions onto 7H11 agar plates in duplicate or triplicate.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Data Analysis:

    • Count the colonies on each plate to determine the number of colony-forming units per milliliter (CFU/mL) for each concentration and time point.

    • Plot the log10 CFU/mL versus time for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Workflow for In Vitro Pharmacodynamic Assays

PD_Workflow cluster_mic MIC Determination cluster_tka Time-Kill Assay mic_prep Prepare Inoculum (~5x10^5 CFU/mL) mic_plate Serial Dilution of Agent-1 in 96-well Plate mic_prep->mic_plate mic_inoc Inoculate Plate mic_plate->mic_inoc mic_incub Incubate (5-7 days) mic_inoc->mic_incub mic_read Add Alamar Blue & Read MIC Value mic_incub->mic_read tka_prep Prepare Inoculum (~10^6 CFU/mL) tka_expose Expose to Agent-1 (Multiples of MIC) tka_prep->tka_expose tka_sample Sample at Time Points (Days 0, 2, 4, 6, 8) tka_expose->tka_sample tka_plate Serial Dilute & Plate on 7H11 Agar tka_sample->tka_plate tka_incub Incubate (3-4 weeks) tka_plate->tka_incub tka_count Count CFU & Plot Kill Curve tka_incub->tka_count

Workflows for MIC and Time-Kill assays.

Mechanism of Action (MoA)

"this compound" is a prodrug that specifically targets the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.

Description of Pathway

The agent is inactive until it enters the M. tuberculosis bacillus. Inside the bacterium, it is activated by a catalase-peroxidase enzyme, KatG.[1][3] This activation process generates a reactive species. This active form then covalently binds to and inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[4][14] The InhA enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of fatty acids that form mycolic acids.[3] By blocking InhA, "this compound" effectively halts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately resulting in bacterial cell death.[14][15]

Signaling Pathway Diagram

MoA_Pathway cluster_cell Mycobacterium Cell prodrug Agent-1 (Prodrug) katg KatG (Catalase-Peroxidase) prodrug->katg Activation active_drug Activated Agent-1 (Reactive Species) katg->active_drug inhA InhA (Enoyl-ACP Reductase) active_drug->inhA Inhibition fas2 FAS-II System inhA->fas2 Part of mycolic_acid Mycolic Acid Synthesis fas2->mycolic_acid cell_wall Cell Wall Integrity mycolic_acid->cell_wall lysis Cell Lysis cell_wall->lysis Disruption

Mechanism of action for "this compound".

References

Application Notes and Protocols: High-Throughput Screening for Novel Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antituberculosis agents.[1][2] High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large chemical libraries for compounds that inhibit Mtb growth.[3][4] This document provides detailed protocols for key HTS assays used in antituberculosis drug discovery, including whole-cell phenotypic screens and target-based approaches.

Section 1: Whole-Cell Phenotypic Screening

Whole-cell screening is a primary strategy to identify compounds with activity against M. tuberculosis from the outset, without prior knowledge of the cellular target.[1][5] This approach has the advantage of identifying compounds that are not only active against a specific target but also capable of permeating the complex mycobacterial cell wall.

Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against Mtb.[6][7] The assay relies on the reduction of the blue, non-fluorescent indicator dye resazurin (B115843) (Alamar Blue) to the pink, fluorescent resorufin (B1680543) by metabolically active cells.[6] A color change from blue to pink indicates bacterial growth, while the absence of a color change signifies inhibition.[6]

Experimental Protocol: MABA [6][8][9]

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase) to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Dilute the culture in 7H9 broth to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in 7H9 broth in a 96-well plate to achieve the desired concentration range.

  • Assay Setup (96-well plate):

    • Add 100 µL of 7H9 broth to all experimental wells.

    • Transfer 100 µL of the appropriate drug dilutions to the corresponding wells.

    • Add 100 µL of the prepared Mtb inoculum to each well, for a final volume of 200 µL.

    • Include "no drug" (inoculum only) and "no bacteria" (broth only) controls.

    • Fill outer perimeter wells with 200 µL of sterile water to minimize evaporation.[8]

  • Incubation:

    • Seal the plates with parafilm and incubate at 37°C for 5-7 days.[6][8]

  • Addition of Alamar Blue and Reading:

    • After incubation, add 25 µL of Alamar Blue reagent and 25 µL of 10% Tween 80 to each well.[8]

    • Re-incubate at 37°C for 24 hours.[8]

    • Visually assess the color change or measure fluorescence (Excitation: 530 nm, Emission: 590 nm). The MIC is the lowest compound concentration that prevents a color change from blue to pink.

Luciferase Reporter Assays

Luciferase reporter assays offer a highly sensitive and rapid method for assessing Mtb viability.[10][11] These assays utilize recombinant Mtb strains expressing a luciferase gene. In the presence of viable cells, ATP is produced, which serves as a substrate for the luciferase enzyme, resulting in light emission.[12]

Experimental Protocol: Luciferase Reporter Assay [13]

  • Preparation of Recombinant M. tuberculosis:

    • Use an Mtb strain constitutively expressing a luciferase gene.

    • Culture the strain in Middlebrook 7H9 broth with appropriate supplements and antibiotics to mid-log phase.

    • Adjust the culture to a final OD₆₀₀ that corresponds to a predetermined optimal cell density for the assay.

  • Assay Setup (384-well plate):

    • Dispense test compounds and controls into a 384-well plate.

    • Add the prepared recombinant Mtb suspension to each well.

    • Include positive (e.g., rifampicin) and negative (DMSO) controls.

  • Incubation:

    • Incubate the plates at 37°C for a predetermined period (e.g., 3-5 days).

  • Luminescence Reading:

    • Equilibrate the plates to room temperature.

    • Add a luciferase substrate solution (e.g., D-luciferin) to each well.[11]

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to controls.

Data Presentation: HTS Assay Performance

Assay TypePlate FormatReadoutZ'-factorSignal-to-Background (S:B)Hit Rate (%)Reference
Fluorescent Reporter 384-wellFluorescence> 0.6> 4.0N/A[14]
Luminescence Reporter 384-wellLuminescence> 0.3N/A0.4[15]
Target-based (Mtr) 384-wellLuminescence> 0.6> 4.00.76[14]

Section 2: Target-Based Screening

Target-based screens aim to identify inhibitors of specific, essential Mtb enzymes or proteins.[1][2] While this approach can be more challenging in terms of finding compounds with whole-cell activity, it allows for a more rational drug design process.[1][2]

Mycothione (B1250312) Reductase (Mtr) Inhibition Assay

Mycothione reductase (Mtr) is an enzyme involved in protecting Mtb against oxidative stress.[14][16] A luminescence-coupled assay can be used to screen for Mtr inhibitors.[14][16]

Experimental Protocol: Mtr Inhibition Assay [14][17]

  • Reagent Preparation:

    • Purified recombinant Mtr enzyme.

    • Substrates: NADPH and mycothione disulfide (MSSM).

    • Luminescence detection reagent (e.g., coupling enzyme activity to a bioluminescent readout).

  • Assay Setup (384-well plate):

    • Dispense test compounds (e.g., at a 20 µM final concentration) and controls into a 384-well plate.

    • Add a solution containing Mtr enzyme, NADPH, and MSSM.

    • The reaction buffer should be optimized (e.g., 50 mM HEPES, 50 mM NaCl, 0.05% BSA, 0.01% Tween 20, pH 7.5).[17]

  • Incubation:

    • Incubate the plate at room temperature for a specified time to allow for the enzymatic reaction.

  • Luminescence Reading:

    • Add the luminescence detection reagent.

    • Measure luminescence using a plate reader.

    • Determine the percent inhibition for each compound.

Section 3: HTS Workflow and Data Analysis

A typical HTS workflow for antituberculosis drug discovery involves several stages, from primary screening to hit confirmation and characterization.

Diagram: HTS Workflow for Antitubercular Drug Discovery

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Triage cluster_tertiary Mechanism of Action Compound_Library Compound Library Primary_HTS Primary HTS (e.g., MABA, Luciferase) Compound_Library->Primary_HTS Primary_Hits Primary Hits Primary_HTS->Primary_Hits Dose_Response Dose-Response (IC50) Primary_Hits->Dose_Response Primary_Hits->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) Dose_Response->Cytotoxicity Confirmed_Hits Confirmed Hits Cytotoxicity->Confirmed_Hits Target_ID Target Identification Confirmed_Hits->Target_ID Confirmed_Hits->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt

Caption: A generalized workflow for high-throughput screening in antituberculosis drug discovery.

Section 4: Signaling Pathway Visualization

Understanding the mechanism of action of novel antitubercular agents is crucial. For example, a compound might inhibit a key signaling pathway or metabolic process in Mtb.

Diagram: Hypothetical Mtb Cell Wall Biosynthesis Inhibition

Pathway_Inhibition cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_inhibitor Inhibitor Action Precursor Precursor Molecules Enzyme1 Enzyme 1 (e.g., DprE1) Precursor->Enzyme1 Intermediate Intermediate Product Enzyme1->Intermediate Enzyme2 Enzyme 2 (e.g., MmpL3) Intermediate->Enzyme2 Mycolic_Acid Mycolic Acids Enzyme2->Mycolic_Acid Cell_Wall Cell Wall Integration Mycolic_Acid->Cell_Wall Inhibitor1 Nitro-triazole Inhibitor1->Enzyme1 Inhibitor2 Benzimidazole Inhibitor2->Enzyme2

Caption: Inhibition of Mtb cell wall biosynthesis by targeting key enzymes.[18]

References

Application Notes & Protocols: Quantification of Pretomanid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pretomanid (B1679085) is a nitroimidazooxazine antimycobacterial agent that is a crucial component of combination regimens for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Accurate quantification of Pretomanid in biological matrices, such as human plasma, is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development to ensure efficacy and safety. This document provides a detailed protocol for the determination of Pretomanid in human plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on published and validated assays, offering high sensitivity, specificity, and robustness.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key parameters of a validated LC-MS/MS method for the quantification of Pretomanid in human plasma.

Table 1: Liquid Chromatography and Mass Spectrometry Conditions

Parameter Description
LC System High-Performance Liquid Chromatography (HPLC) System
Column Agilent Poroshell C18[1][2][3]
Mobile Phase Isocratic Elution (Specific composition proprietary or requires sourcing from primary literature)
Flow Rate 400 µL/min[1][2][3]
Injection Volume 10 µL (Typical)
Column Temperature 30 °C[5]
Mass Spectrometer AB Sciex API 3200 Triple Quadrupole Mass Spectrometer or equivalent[1][2][3]
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[5]

| Detection Mode | Multiple Reaction Monitoring (MRM)[1][2][3] |

Table 2: Mass Spectrometry MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Pretomanid 360.1 175.1 [5]

| Internal Standard (e.g., Metronidazole) | 172.1 | 128.1 |[5] |

Table 3: Method Validation Parameters

Parameter Result
Biological Matrix Human Plasma (40 µL)[1][2][3]
Calibration Range 10 - 10,000 ng/mL[1][2][3]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]
Intra-day Precision (%CV) < 9%[1][2][3]
Inter-day Precision (%CV) < 9%[1][2][3]
Accuracy 95.2% - 110%[1][2][3]
Recovery 72.4% (Overall)[1][2][3]

| Matrix Effect | No significant matrix effects observed[1][2][3] |

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

a. Stock Solution Preparation (1 mg/mL):

  • Accurately weigh 10 mg of Pretomanid reference standard.

  • Dissolve the standard in an appropriate solvent (e.g., Methanol) in a 10 mL volumetric flask.

  • Vortex until fully dissolved and make up the volume to the mark. This solution can be stored at -20°C.

b. Working Solutions:

  • Prepare a series of working solutions by serially diluting the stock solution with the solvent to achieve concentrations necessary for spiking into plasma for calibration standards and quality controls (QCs).

c. Preparation of Calibration Standards and QCs:

  • Spike appropriate volumes of the working solutions into blank human plasma to prepare a calibration curve over the range of 10 - 10,000 ng/mL.[1]

  • Prepare QC samples at a minimum of four concentration levels:

    • LLOQ: 10 ng/mL[1]

    • Low QC: 25 ng/mL[1]

    • Medium QC: 4,000 ng/mL[1]

    • High QC: 8,000 ng/mL[1]

  • Vortex all prepared standards and QCs and store them at approximately -80°C until analysis.[1]

Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of Pretomanid from a 40 µL plasma sample.[1]

a. Materials:

  • Plasma samples (unknowns, calibration standards, QCs)

  • Internal Standard (IS) working solution

  • Extraction Solvent (e.g., Methyl tert-butyl ether - MTBE)

  • 1.5 mL polypropylene (B1209903) tubes

  • Centrifuge, Evaporator, Vortex mixer

b. Protocol Steps:

  • Pipette 40 µL of each plasma sample (standard, QC, or unknown) into a labeled 1.5 mL polypropylene tube.

  • Add the internal standard solution to each tube (except for blank samples).

  • Add the extraction solvent (e.g., 200 µL of MTBE).

  • Vortex the tubes vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new set of labeled tubes.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

  • Vortex briefly and transfer the solution to autosampler vials for LC-MS/MS analysis.

Visualizations

G cluster_pre Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (40 µL) (Standard, QC, or Unknown) Add_IS Add Internal Standard (IS) Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., with MTBE) Add_IS->LLE Vortex_Centrifuge Vortex & Centrifuge LLE->Vortex_Centrifuge Evaporate Evaporate Organic Layer Vortex_Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MSMS Peak_Integration Peak Area Integration LC_MSMS->Peak_Integration Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Peak_Integration->Calibration_Curve Calculate_Conc Calculate Concentration in Unknown Samples Calibration_Curve->Calculate_Conc Result Final Result: Pretomanid Concentration (ng/mL) Calculate_Conc->Result

Caption: Workflow for Pretomanid quantification in plasma.

MRM_Diagram Principle of Multiple Reaction Monitoring (MRM) cluster_MS Q1 Quadrupole 1 (Q1) Precursor Ion Selector Q2 Quadrupole 2 (q2) Collision Cell Q1->Q2 Isolation Fragments Product Ions (Fragments) Q2->Fragments Fragmentation (CID) Q3 Quadrupole 3 (Q3) Product Ion Selector Product Specific Product Ion m/z 175.1 Q3->Product IonSource Ion Source Precursor Pretomanid Ion m/z 360.1 IonSource->Precursor Noise Detector Detector Precursor->Q1 Selects m/z 360.1 Fragments->Q3 Selects m/z 175.1 Product->Detector Quantification Signal

Caption: Principle of MRM for Pretomanid analysis.

References

Application Notes & Protocols: Synergy Assessment of Antituberculosis Agent-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic potential of a novel investigational compound, "Antituberculosis agent-1" (ATA-1), when used in combination with existing antituberculosis drugs. The evaluation of drug synergy is a critical step in the development of new, more effective treatment regimens for tuberculosis (TB), particularly in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3][4]

The primary objective of these protocols is to determine whether combining ATA-1 with other anti-TB drugs results in an effect that is greater than the sum of their individual effects. The three main methodologies covered are the Checkerboard Assay, Time-Kill Curve Analysis, and Isobologram Analysis.

Introduction to Synergy Testing

Combination therapy is the cornerstone of tuberculosis treatment. Identifying synergistic drug combinations can lead to several therapeutic benefits, including:

  • Enhanced bactericidal activity.

  • Reduced treatment duration.

  • Prevention of the emergence of drug resistance.

  • Lower required dosages, potentially reducing toxicity.

The interaction between two drugs can be classified as synergistic, additive, or antagonistic.[5] Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects (1+1 > 2).[5] An additive effect is when the combined effect is equal to the sum of the individual effects (1+1 = 2). Antagonism is when the combined effect is less than the sum of their individual effects (1+1 < 2).

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to screen for and quantify synergistic interactions between two antimicrobial agents.[4][6] It involves testing a matrix of concentrations of two drugs to identify the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.[4][6]

Protocol:

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of this compound (ATA-1) and the partner drug (e.g., Isoniazid, Rifampicin) in an appropriate solvent.

    • Perform serial two-fold dilutions of ATA-1 and the partner drug in 96-well microtiter plates using a suitable broth medium for Mycobacterium tuberculosis (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Plate Setup:

    • A two-dimensional matrix is created in the 96-well plate.

    • Drug A (ATA-1) is serially diluted along the y-axis (rows).

    • Drug B (partner drug) is serially diluted along the x-axis (columns).

    • Each well will contain a unique combination of concentrations of the two drugs.

    • Include wells with each drug alone to determine their individual MICs, as well as a drug-free growth control.

  • Inoculation:

    • Prepare an inoculum of the M. tuberculosis strain to be tested (e.g., H37Rv or clinical isolates) and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 to 14 days.

  • Determining MIC and FICI:

    • After incubation, bacterial growth can be assessed visually or by using a growth indicator such as Resazurin (B115843).[7][8][9] A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest concentration of a drug (alone or in combination) that inhibits visible bacterial growth.[10]

    • The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.[10][11][12]

FICI Calculation:

The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Data Presentation:

Table 1: Interpretation of FICI Values

FICI ValueInterpretation
≤ 0.5Synergy[7][9]
> 0.5 to 4.0Additive/Indifference[10][12]
> 4.0Antagonism[10][12]

Table 2: Example Checkerboard Assay Results for ATA-1 and Isoniazid (INH)

ATA-1 (µg/mL)INH (µg/mL)Growth (+/-)
MIC Alone
20-
10+
00.1-
00.05+
Combination
0.50.025-
0.250.05-

In this example:

  • MIC of ATA-1 alone = 2 µg/mL

  • MIC of INH alone = 0.1 µg/mL

  • MIC of ATA-1 in combination = 0.5 µg/mL

  • MIC of INH in combination = 0.025 µg/mL

  • FICI = (0.5/2) + (0.025/0.1) = 0.25 + 0.25 = 0.5. This indicates synergy.

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_interpretation Interpretation prep_drugs Prepare Drug Dilutions plate_setup Setup 96-Well Plate Matrix prep_drugs->plate_setup prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plates prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plates (7-14 days) inoculate->incubate read_results Read Results (e.g., Resazurin) incubate->read_results calc_fici Calculate FICI read_results->calc_fici interpret Interpret Interaction calc_fici->interpret

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Analysis

Time-kill curve analysis provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[13][14] This method is particularly useful for confirming synergistic interactions observed in checkerboard assays and for understanding the rate of bacterial killing.

Protocol:

  • Preparation:

    • Prepare cultures of M. tuberculosis in the appropriate broth medium.

    • Prepare stock solutions of ATA-1 and the partner drug.

  • Experimental Setup:

    • Set up several culture tubes or flasks.

    • One tube will serve as a growth control (no drug).

    • Other tubes will contain ATA-1 alone, the partner drug alone, and the combination of ATA-1 and the partner drug at specific concentrations (e.g., at their MICs or sub-MIC levels).

  • Inoculation and Sampling:

    • Inoculate all tubes with a standardized suspension of M. tuberculosis.

    • At various time points (e.g., 0, 2, 4, 6, 24, 48, 72, and 96 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) medium (e.g., Middlebrook 7H10 or 7H11).

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition (control, drug A, drug B, and combination).

    • Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[15]

Data Presentation:

Table 3: Example Time-Kill Curve Data for ATA-1 and Rifampicin (RIF)

Time (hours)Growth Control (log10 CFU/mL)ATA-1 (log10 CFU/mL)RIF (log10 CFU/mL)ATA-1 + RIF (log10 CFU/mL)
05.05.05.05.0
245.85.24.83.5
486.55.34.52.1
727.25.44.3<2.0
967.85.54.2<2.0

Experimental Workflow for Time-Kill Curve Analysis

TimeKill_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_cultures Prepare Bacterial Cultures setup_tubes Setup Culture Tubes (Control, Drugs, Combo) prep_cultures->setup_tubes prep_drugs Prepare Drug Solutions prep_drugs->setup_tubes inoculate Inoculate Tubes setup_tubes->inoculate sampling Time-Point Sampling inoculate->sampling plating Serial Dilution and Plating sampling->plating incubation Incubate Plates (3-4 weeks) plating->incubation counting Count CFUs incubation->counting plotting Plot log10 CFU/mL vs. Time counting->plotting

Caption: Workflow for time-kill curve analysis.

Isobologram Analysis

Isobologram analysis is a graphical method used to evaluate drug interactions.[16][17][18] It provides a visual representation of synergy, additivity, and antagonism.

Protocol:

  • Dose-Response Curves:

    • First, determine the dose-response curves for ATA-1 and the partner drug individually. This involves measuring the inhibitory effect of each drug at various concentrations.

    • From these curves, determine the concentrations of each drug that produce a specific level of effect (e.g., 50% inhibition, ED50).

  • Constructing the Isobologram:

    • Plot the concentration of ATA-1 on the y-axis and the concentration of the partner drug on the x-axis.

    • The individual ED50 values for ATA-1 and the partner drug are plotted on their respective axes.

    • A straight line connecting these two points is the "line of additivity." This line represents all the combinations of the two drugs that would produce an additive effect.

  • Testing Combinations:

    • Experimentally test various combinations of ATA-1 and the partner drug to find the concentrations that produce the same level of effect (ED50).

    • Plot these experimental data points on the isobologram.

  • Interpretation:

    • If the experimental data points fall on the line of additivity, the interaction is additive.

    • If the data points fall below the line of additivity, the interaction is synergistic (less of each drug is needed to achieve the same effect).

    • If the data points fall above the line of additivity, the interaction is antagonistic (more of each drug is needed).

Data Presentation:

Table 4: Example Data for Isobologram Construction

DrugED50 (µg/mL)
ATA-14.0
Ethambutol (EMB)2.0
Combination for ED50
ATA-11.0
EMB0.5

Logical Relationship in Isobologram Analysis

Isobologram_Logic cluster_input Inputs cluster_analysis Analysis cluster_output Interpretation ed50_a ED50 of Drug A plot_points Plot ED50s and Combination Point ed50_a->plot_points ed50_b ED50 of Drug B ed50_b->plot_points combo_point Experimental ED50 of Combination (A+B) combo_point->plot_points draw_line Draw Line of Additivity plot_points->draw_line synergy Synergy (Point below line) draw_line->synergy if below additivity Additivity (Point on line) draw_line->additivity if on antagonism Antagonism (Point above line) draw_line->antagonism if above

Caption: Logical flow of isobologram analysis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the synergistic potential of "this compound" with other anti-TB drugs. It is recommended to use at least two of these methods to confirm any observed synergistic interactions. Positive synergy results from these in vitro assays are a crucial first step and should be followed by further evaluation in more complex models, such as macrophage infection models and eventually in vivo animal studies, to validate their therapeutic potential.[7][10]

References

Application Notes: Utilizing Isoniazid to Investigate Drug Resistance Mechanisms in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (B1672263) (INH) has been a cornerstone of tuberculosis treatment since its introduction in 1952.[1] As a first-line antitubercular agent, its primary mode of action is the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis (Mtb) cell wall.[2][3] INH is a prodrug, meaning it requires activation within the mycobacterial cell. This activation is mediated by the catalase-peroxidase enzyme, KatG.[1][2][3][4] The activated form of INH then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway, ultimately leading to cell death.[2][3][5]

The emergence of INH-resistant Mtb strains poses a significant threat to global tuberculosis control efforts.[1] Understanding the molecular mechanisms underpinning this resistance is crucial for the development of rapid diagnostic tools and novel therapeutic strategies. The study of INH resistance provides a powerful model for investigating the broader phenomena of antimicrobial resistance in Mtb. The primary mechanisms of INH resistance are well-characterized and predominantly involve genetic mutations. The most frequent cause of high-level INH resistance is mutations in the katG gene, which impair or abolish the activation of the prodrug.[6][7][8][9] Another significant mechanism involves mutations in the promoter region of the inhA gene, leading to its overexpression and effectively titrating out the activated INH.[8][10] Mutations within the inhA coding sequence have also been observed.[6] Additionally, mutations in other genes such as ahpC, kasA, and ndh have been implicated in INH resistance.[6][11]

These application notes provide a framework for utilizing isoniazid as a tool to explore these resistance mechanisms. Detailed protocols for key experimental assays are provided to enable researchers to characterize INH resistance in clinical and laboratory strains of M. tuberculosis.

Data Presentation: Isoniazid Resistance Mechanisms and Associated Phenotypes

The following tables summarize quantitative data related to isoniazid resistance in M. tuberculosis.

GeneMutation TypeFrequency in INH-Resistant IsolatesResulting PhenotypeReference
katGMissense, nonsense, deletions, insertions~75-90%Impaired or abolished activation of INH, often leading to high-level resistance.[8]
inhAPromoter mutations (e.g., -15 C>T)Common in isolates without katG mutationsOverexpression of InhA, typically resulting in low-level resistance.[8]
inhACoding region mutationsLess commonAltered InhA protein with reduced affinity for activated INH.[10]
ahpCPromoter mutationsOften found in conjunction with katG mutationsOverexpression of alkyl hydroperoxidase reductase, may compensate for loss of KatG activity.[12][13]
Resistance MechanismIsoniazid MIC Range (μg/mL)
Wild-type (susceptible)0.016 - 0.25
inhA promoter mutations0.25 - 4
katG S315T mutation1 - 16
Double mutations in katG and inhA promoter4 - 64

Experimental Protocols

Determination of Isoniazid Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for Mtb.

Materials:

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) supplement

  • Glycerol

  • Sterile distilled water

  • Isoniazid powder

  • 96-well U-bottom microtiter plates

  • M. tuberculosis isolates and H37Rv reference strain

  • McFarland 0.5 turbidity standard

  • Sterile glass beads (3-5 mm)

  • Incubator at 36 ± 1°C

  • Inverted mirror for reading

Procedure:

  • Media Preparation: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 10% OADC and 0.2% glycerol.

  • Isoniazid Stock Solution: Prepare a stock solution of isoniazid in sterile distilled water. Further dilutions should be made in the prepared 7H9-OADC broth to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation:

    • From a fresh culture of M. tuberculosis on solid medium, transfer several colonies to a tube containing sterile water and glass beads.

    • Vortex vigorously to create a homogenous suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of this suspension in 7H9-OADC broth to obtain a final inoculum of approximately 10^5 CFU/mL.

  • Plate Setup:

    • Add 100 µL of 7H9-OADC broth to each well of a 96-well plate.

    • Add 100 µL of the appropriate isoniazid working solution to the first well of a row and perform serial twofold dilutions across the plate.

    • The final volume in each well should be 100 µL after adding the inoculum.

    • Include a drug-free growth control well and a negative control well (broth only).

    • Fill peripheral wells with sterile distilled water to prevent evaporation.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Seal the plate and incubate at 36 ± 1°C for 7-21 days.

  • Reading Results: The MIC is the lowest concentration of isoniazid that inhibits visible growth of M. tuberculosis. Growth is determined by observing a pellet at the bottom of the well using an inverted mirror.

Molecular Characterization of Resistance-Associated Genes (katG and inhA)

A. DNA Extraction:

  • Harvest M. tuberculosis cells from a liquid culture or solid media.

  • Resuspend the pellet in a suitable lysis buffer.

  • Mechanically disrupt the cells using bead beating or sonication.

  • Purify the DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

B. PCR Amplification:

  • Set up a PCR reaction with the following components:

    • 10X PCR buffer

    • dNTPs

    • Forward and reverse primers for the target region of katG or inhA

    • Taq DNA polymerase

    • Template DNA

    • Nuclease-free water

  • Use the following cycling conditions (to be optimized based on primer melting temperatures):

    • Initial denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1-2 minutes (depending on amplicon size)

    • Final extension: 72°C for 10 minutes

C. DNA Sequencing:

  • Purify the PCR products using a commercial kit.

  • Perform Sanger sequencing using the same forward and reverse primers used for amplification.

  • Analyze the sequencing data using appropriate software to identify mutations by comparing the sequence to the wild-type reference sequence of M. tuberculosis H37Rv.

Gene Expression Analysis of inhA by Quantitative Real-Time PCR (qRT-PCR)

A. RNA Extraction:

  • Harvest mid-log phase M. tuberculosis cultures (with and without isoniazid exposure).

  • Immediately stabilize the RNA using a commercial RNA stabilization reagent or by flash-freezing in liquid nitrogen.

  • Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

B. cDNA Synthesis:

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit with random hexamers or gene-specific primers.

  • Include a no-reverse transcriptase control to check for genomic DNA contamination.

C. qPCR:

  • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for inhA and a reference gene (e.g., sigA), and the synthesized cDNA.

  • Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Analyze the data using the ΔΔCt method to determine the relative expression of inhA in isoniazid-treated versus untreated samples, normalized to the reference gene.

Visualizations

Isoniazid_Activation_and_Resistance_Pathway cluster_cell Mycobacterium tuberculosis Cell cluster_resistance Resistance Mechanisms INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Cell Death Cell_Wall->Cell_Death katG_mutation katG mutation katG_mutation->KatG Prevents Activation inhA_overexpression inhA promoter mutation (Overexpression) inhA_overexpression->InhA Increased Target

Caption: Isoniazid activation pathway and key resistance mechanisms.

MIC_Determination_Workflow start Start prep_media Prepare Middlebrook 7H9 + OADC start->prep_media prep_drug Prepare Isoniazid Serial Dilutions start->prep_drug prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) start->prep_inoculum setup_plate Set up 96-well Plate (Drug dilutions + Inoculum) prep_media->setup_plate prep_drug->setup_plate prep_inoculum->setup_plate incubate Incubate at 37°C (7-21 days) setup_plate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Molecular_Analysis_Workflow start Start dna_extraction DNA Extraction from M. tuberculosis start->dna_extraction pcr PCR Amplification of katG and inhA genes dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis (Mutation Detection) sequencing->analysis end End analysis->end

Caption: Workflow for molecular analysis of resistance genes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Antituberculosis agent-1" in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility and stability challenges with "Antituberculosis agent-1" during in vitro and cell-based assays. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of "this compound" in my DMSO stock solution upon storage at -20°C. What should I do?

A1: Precipitation from DMSO stock solutions upon freezing is a common problem, often caused by the absorption of atmospheric water, which reduces the compound's solubility. This issue can be exacerbated by repeated freeze-thaw cycles.[1]

Troubleshooting Steps:

  • Warm the Solution: Gently warm the vial to room temperature or 37°C and vortex or sonicate until the compound is fully redissolved. Always visually inspect for complete dissolution before use.[1]

  • Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO to prepare your stock solution.

  • Lower Concentration: Consider preparing the stock solution at a lower concentration.

  • Aliquot: To avoid freeze-thaw cycles, aliquot the stock solution into single-use volumes immediately after preparation.[1][2]

  • Alternative Solvents: If precipitation persists, consider alternative solvents such as ethanol (B145695). However, this may require re-validation of your experimental conditions as some solvents can have an inhibitory effect at higher concentrations.[1][2]

Q2: My experimental results with "this compound" are inconsistent. Could this be a solubility or stability issue?

A2: Yes, inconsistent results in assays like Minimum Inhibitory Concentration (MIC) determination are frequently linked to issues with the drug's solubility and stability.[2] Many anti-tubercular agents are susceptible to degradation under laboratory conditions, which can lead to inaccurate efficacy data.[3]

Key areas to investigate:

  • Inoculum Preparation: Incorrect bacterial density or clumping of M. tuberculosis can significantly alter the outcome.[2]

  • Drug Solution and Plate Preparation: Issues with the solubility, stability, storage, or dilution of "this compound" can lead to variable concentrations in the assay.[2]

  • Stock Solution Integrity: A decline in the agent's activity over time may indicate chemical degradation of the stock solution.[1] First-line anti-TB drugs like rifampicin (B610482) and isoniazid (B1672263) are known to have limited stability.[4]

Q3: What is the best solvent for "this compound"?

A3: The optimal solvent depends on the specific physicochemical properties of "this compound". Many novel anti-tubercular agents exhibit poor aqueous solubility.[5] If not specified by the manufacturer, a good starting point is DMSO. For some compounds, organic solvents like methanol (B129727) or ethanol may be suitable.[3][6] It is crucial to use a high-purity, anhydrous solvent.

Q4: How should I prepare and store stock solutions of "this compound" to ensure maximum stability?

A4: Proper preparation and storage are critical for maintaining the potency of your agent.[2]

Best Practices:

  • High-Quality Material: Start with a high-purity powder from a reliable source.[2]

  • Select the Right Solvent: Use the recommended solvent. If not specified, test solubility in small volumes of water, followed by DMSO or ethanol.[2]

  • Prepare a Concentrated Stock: Dissolve the powder to create a concentrated stock solution (e.g., 10 mg/mL).[2]

  • Aliquot for Single Use: Dispense the stock solution into single-use aliquots in sterile vials.[1][2]

  • Proper Storage: Store aliquots at -80°C for long-term storage (up to six months, unless otherwise specified) and protect from light.[1][2]

  • Avoid Repeated Freeze-Thaw Cycles: Once an aliquot is thawed, it should be used immediately and not be re-frozen.[2]

Troubleshooting Guides

Guide 1: Addressing Inconsistent MIC Results

Inconsistent MIC results are a common challenge in tuberculosis research.[2] This guide provides a systematic approach to troubleshooting.

Step 1: Review Inoculum and Quality Control

  • Check Inoculum Density: Ensure the bacterial concentration of your M. tuberculosis culture is standardized.

  • QC Strain Results: Analyze the MIC for your control strain (e.g., H37Rv). If the control MIC is also variable, it points to a systemic issue with the assay setup (e.g., media, drug dilutions, incubation) rather than a problem specific to your test isolate.[2]

Step 2: Evaluate Drug Solution Preparation

  • Solubility: Confirm that "this compound" is fully dissolved in the stock solution and does not precipitate when diluted in the assay medium.

  • Stability: Consider the possibility of degradation in the stock solution or in the assay medium during incubation.

Step 3: Standardize Assay Conditions

  • Plate Type: Use sterile, U-bottom 96-well polystyrene plates with lids.[2]

  • Incubation Time: M. tuberculosis is slow-growing. A standardized incubation period (typically 7-21 days) is crucial. Read plates at a consistent time point.[2]

Below is a decision tree to help troubleshoot inconsistent MIC results.

G start Inconsistent MIC Results qc_check Is the MIC of the QC strain (H37Rv) consistent? start->qc_check systemic_issue Systemic Issue: - Review media preparation - Check incubation conditions - Verify drug dilution series qc_check->systemic_issue No isolate_issue Isolate-Specific Issue or Compound Handling Problem qc_check->isolate_issue Yes inoculum_check Review Inoculum Preparation: - Standardize bacterial density - Ensure no clumping systemic_issue->inoculum_check stock_solution_check Check 'this compound' Stock Solution isolate_issue->stock_solution_check precipitation_check Is there visible precipitation in stock or working solution? stock_solution_check->precipitation_check dissolution_protocol Review Dissolution Protocol: - Warm and sonicate - Consider lower concentration - Use anhydrous solvent precipitation_check->dissolution_protocol Yes stability_check Suspect Degradation: - Prepare fresh stock solution - Aliquot and store at -80°C - Avoid freeze-thaw cycles precipitation_check->stability_check No

Troubleshooting decision tree for inconsistent MIC results.

Quantitative Data Summary

Table 1: Solubility of Common Antitubercular Agents in Various Solvents

This table provides solubility data for well-characterized anti-TB agents as a reference. The solubility of "this compound" should be determined experimentally.

CompoundSolventTemperatureSolubilityReference
IsoniazidMethanol301-313 KMost soluble among tested organic solvents[6]
IsoniazidAcetone>308 KMost soluble among tested organic solvents[6]
IsoniazidEthanol301-313 KSoluble[6]
IsoniazidEthyl Acetate301-313 KLeast soluble among tested organic solvents[6]
RifabutinWaterNot Specified0.19 mg/mL (poorly soluble)[7]
IIIM-019WaterNot Specified1.2 µg/mL (poorly soluble)[5]
Table 2: Stability of Common Antitubercular Agents Under Various Conditions

This table summarizes stability data for known anti-TB drugs. Stability of "this compound" should be confirmed through specific studies.

Compound(s)ConditionMatrix/SolventStabilityReference
Rifampicin & Isoniazid40°C / 75% RH (unpackaged)Solid State (FDC)Severe decomposition (~60% for Rifampicin)[8][9]
Rifampicin & Isoniazid40°C / 75% RH (packaged)Solid State (FDC)Physical and chemical changes observed[8][9][10]
Isoniazid-20°CBiological FluidStable for 7 days[4]
Rifampicin-20°CBiological FluidVariable, from <1 week to 3 months[4]
Rifampicin-85°CBiological FluidUp to 70 weeks[4]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the aqueous solubility of a compound.

Procedure:

  • Add an excess amount of solid "this compound" to a known volume of distilled water in a sealed flask.

  • Agitate the flask in a constant temperature water bath (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the resulting suspension to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.[11]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay Workflow

This protocol describes a general workflow for determining the MIC of "this compound" against Mycobacterium tuberculosis.

Procedure:

  • Prepare Drug Dilutions: Prepare a serial dilution of "this compound" in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) from a mid-log phase culture.

  • Inoculation: Add the bacterial suspension to each well of the 96-well plate. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plate and incubate at 37°C for 7-21 days.

  • Read Results: Determine the MIC as the lowest concentration of the agent that completely inhibits visible growth of the bacteria.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Stock Solution of Agent-1 prep_dilutions Create Serial Dilutions in 96-Well Plate prep_stock->prep_dilutions inoculate Inoculate Plate with M. tb Suspension prep_dilutions->inoculate prep_inoculum Prepare Standardized M. tb Inoculum prep_inoculum->inoculate incubate Seal and Incubate Plate (37°C, 7-21 days) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Standard workflow for M. tuberculosis MIC determination.

Hypothetical Signaling Pathway

To effectively troubleshoot, it is helpful to understand the potential mechanism of action. This diagram illustrates a hypothetical pathway for "this compound," modeled after the well-understood mechanism of isoniazid, a frontline anti-TB drug which inhibits mycolic acid synthesis.

G cluster_activation Prodrug Activation cluster_inhibition Target Inhibition prodrug This compound (Prodrug) katg KatG (Catalase-Peroxidase) prodrug->katg Activation active_drug Activated Agent-1 katg->active_drug inhA InhA (Enoyl-ACP reductase) active_drug->inhA Inhibition synthesis Fatty Acid Synthesis II (FAS-II) inhA->synthesis mycolic_acid Mycolic Acid Synthesis synthesis->mycolic_acid cell_wall Cell Wall Integrity mycolic_acid->cell_wall lysis Bacterial Cell Lysis cell_wall->lysis

Hypothetical mechanism of action for this compound.

References

"Antituberculosis agent-1" overcoming experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Antituberculosis Agent-1 (ATA-1). Our goal is to help you overcome experimental variability and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for ATA-1?

A1: this compound is an investigational prodrug designed to inhibit mycolic acid synthesis, a critical component of the Mycobacterium tuberculosis (Mtb) cell wall. Similar to isoniazid (B1672263), ATA-1 requires activation by the mycobacterial catalase-peroxidase enzyme (KatG). Once activated, it is believed to form an adduct with NAD+, which then potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for the fatty acid synthase-II (FAS-II) pathway. This disruption of mycolic acid production compromises the integrity of the bacterial cell wall.

Q2: What is the recommended solvent and storage condition for ATA-1?

A2: ATA-1 is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 20 mg/mL. It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can be stored at -20°C for up to six months. For working solutions, dilute the stock in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

Q3: What are the typical Minimum Inhibitory Concentration (MIC) and cytotoxicity values for ATA-1?

A3: The expected in vitro activity of ATA-1 against susceptible Mtb strains and its corresponding cytotoxicity are summarized below. Significant deviation from these values may indicate an issue with experimental setup or compound integrity.

Table 1: In Vitro Activity Profile of ATA-1

Assay TypeCell/Strain LineParameterExpected Range
Antimycobacterial ActivityM. tuberculosis H37RvMIC₅₀0.05 - 0.2 µg/mL
CytotoxicityVero CellsCC₅₀> 50 µg/mL
CytotoxicityHepG2 CellsCC₅₀> 50 µg/mL
Selectivity Index (SI)CC₅₀ (Vero) / MIC₅₀SI> 250

Troubleshooting Inconsistent Experimental Results

This guide addresses common sources of variability when working with ATA-1 and provides systematic steps for resolution.

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results between experiments.

Inconsistent MIC values are a frequent challenge in anti-TB drug testing.[1] This variability can often be traced to pre-analytical or analytical factors.[2][3][4]

Troubleshooting Steps:

  • Verify Inoculum Preparation: The density and state of the mycobacterial inoculum are critical.

    • Clumping: M. tuberculosis has a tendency to clump, which significantly alters the effective number of colony-forming units (CFU) per well. Ensure the bacterial suspension is vortexed thoroughly with sterile glass beads to achieve a single-cell suspension before dilution.

    • Inoculum Density: Standardize the inoculum to a McFarland turbidity of 1.0, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. Use a spectrophotometer to confirm the density.

  • Check Drug Solution Integrity: Problems with the compound can lead to variable concentrations in the assay.

    • Solubility: After diluting the DMSO stock into aqueous media, visually inspect for any precipitation. If precipitation occurs, consider preparing an intermediate dilution in a co-solvent or reducing the final test concentration.

    • Stability: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock into single-use vials.

  • Standardize Incubation and Reading Times: M. tuberculosis is slow-growing, making the timing of plate reading crucial.

    • Incubation Period: Incubate plates for a consistent period, typically 7-14 days.

    • Reading Endpoint: Define a clear endpoint. For resazurin-based assays, read the plates as soon as the positive control (no drug) wells turn pink. Reading too early or too late can shift the apparent MIC.

  • Review Quality Control (QC): Always include a reference strain and a known control drug.

    • Reference Strain: Use a well-characterized strain like M. tuberculosis H37Rv (ATCC 27294) in every assay.

    • Control Compound: Run a control drug with a known MIC range (e.g., isoniazid or rifampicin) in parallel. If the MIC of the control drug is also variable, it points to a systemic issue in the assay rather than a problem with ATA-1.

Logical Troubleshooting Workflow The following diagram outlines a decision-making process to diagnose the source of MIC variability.

MIC_Troubleshooting start Inconsistent MIC for ATA-1 qc_check Is the MIC for the control drug (e.g., INH) also variable? start->qc_check systemic_issue Indicates Systemic Assay Issue qc_check->systemic_issue Yes compound_issue Likely an issue specific to ATA-1 or the test isolate qc_check->compound_issue No inoculum_check Review Inoculum Prep: - Clumping? - Density correct? systemic_issue->inoculum_check drug_sol_check Review Drug Prep: - Stock integrity? - Precipitation? compound_issue->drug_sol_check inoculum_check->drug_sol_check OK resolve_systemic Address systemic issues: Standardize media, plates, and incubation conditions. inoculum_check->resolve_systemic Issue Found protocol_check Review Protocol: - Incubation time? - Plate reading? drug_sol_check->protocol_check OK resolve_compound Address ATA-1 issues: Prepare fresh stock, verify solubility. drug_sol_check->resolve_compound Issue Found protocol_check->resolve_systemic Issue Found

Caption: Decision tree for troubleshooting inconsistent MIC results.

Key Experimental Protocols

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol describes a common method for determining the MIC of ATA-1 against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase).

  • ATA-1 stock solution (10 mg/mL in DMSO).

  • M. tuberculosis H37Rv culture.

  • Sterile 96-well flat-bottom plates.

  • Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water).

  • Isoniazid (control drug).

Procedure:

  • Drug Dilution:

    • Prepare serial 2-fold dilutions of ATA-1 in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include wells for a positive control (no drug) and a negative control (broth only).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase.

    • Adjust the culture turbidity to a 1.0 McFarland standard.

    • Dilute the adjusted suspension 1:20 in 7H9 broth.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the negative control). The final inoculum will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the plate with a breathable seal or place it in a secondary container to prevent evaporation.

    • Incubate at 37°C for 7 days.

  • Reading:

    • After incubation, add 20 µL of the resazurin solution to each well.

    • Incubate for an additional 18-24 hours.

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

Experimental Workflow Diagram

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout prep_drug 1. Prepare ATA-1 Serial Dilutions in 96-well plate inoculate 3. Inoculate Plate (100 µL/well) prep_drug->inoculate prep_inoculum 2. Prepare Mtb Inoculum (McFarland 1.0 -> 1:20) prep_inoculum->inoculate incubate 4. Incubate Plate (7 days at 37°C) inoculate->incubate add_resazurin 5. Add Resazurin (20 µL/well) incubate->add_resazurin incubate_read 6. Incubate (18-24 hours) add_resazurin->incubate_read read_mic 7. Read MIC (Blue vs. Pink) incubate_read->read_mic MoA_ATA1 cluster_cell Mycobacterium tuberculosis Cell cluster_pathway Mycolic Acid Synthesis (FAS-II) ATA1_prodrug ATA-1 (Prodrug) KatG KatG (Catalase-Peroxidase) ATA1_prodrug->KatG Enters Cell ATA1_active Activated ATA-1* KatG->ATA1_active Activates InhA InhA (Enoyl-ACP Reductase) ATA1_active->InhA INHIBITS AcpM Acyl Carrier Protein (AcpM) AcpM->InhA Elongation Elongation to Meromycolic Acids InhA->Elongation Mycolic_Acid Mycolic Acids Elongation->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to

References

Technical Support Center: Troubleshooting Inconsistent MIC Results for "Antituberculosis agent-1"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent Minimum Inhibitory Concentration (MIC) results for "Antituberculosis agent-1". This guide provides answers to frequently asked questions, detailed experimental protocols, and visual aids to ensure accurate and reproducible MIC testing against Mycobacterium tuberculosis (M. tb).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant well-to-well and experiment-to-experiment variability in the MIC values for "this compound". What are the most common causes?

Inconsistent MIC results for antituberculosis agents are a frequent challenge, often arising from the complex and lengthy procedures required for testing slow-growing mycobacteria.[1] Key factors to investigate include:

  • Inoculum Preparation: The density and viability of the bacterial inoculum are critical. Clumping of M. tb or an incorrect bacterial concentration can significantly alter MIC values.[2][3] Standardization of the inoculum is one of the most critical steps for reproducibility.[2]

  • Drug Solution and Plate Preparation: Issues related to the solubility, stability, storage, or dilution of "this compound" can lead to variable concentrations in the assay wells.[1] Many antitubercular agents have poor water solubility and may require specific solvents like DMSO, which can be toxic at higher concentrations.[4][5]

  • Media Composition: Variations in the composition of the growth medium, such as Middlebrook 7H9, can impact both mycobacterial growth and the activity of the antimicrobial agent.[1]

  • Incubation Conditions: The time, temperature, and atmosphere during incubation must be strictly controlled. For the slow-growing M. tb, incubation can last from 7 to 21 days, and inconsistent reading times can shift the apparent MIC.[1]

  • Contamination: Contamination of cultures or individual wells in a microplate can lead to false-positive growth and erroneous MIC readings.[1][6]

  • Lack of a Quality Control (QC) Strain: Not including a reference strain like M. tuberculosis H37Rv (ATCC 27294) makes it difficult to identify systemic errors in the experimental setup.[1][7]

Q2: Our MIC values for the quality control strain, M. tuberculosis H37Rv, are also inconsistent or out of the expected range. What does this indicate?

If the MIC for your QC strain is variable, it strongly suggests a systemic issue with the assay setup rather than a problem specific to your test isolate or "this compound".[1] You should systematically check the following:

  • Reagent Quality: Verify the quality and expiration dates of your media (Middlebrook 7H9), supplements (OADC), and any solvents used.[8]

  • Drug Stock Solution: Prepare a fresh stock solution of your control drug (e.g., isoniazid, levofloxacin) and "this compound". Ensure they are properly dissolved and stored.[1][8]

  • Inoculum Standardization: Re-evaluate your procedure for preparing the bacterial inoculum to ensure it consistently meets the required density (e.g., 0.5 McFarland standard before dilution).[9]

  • Incubation and Reading: Confirm that incubation conditions are stable and that MICs are read at a consistent and appropriate time point. The EUCAST reference method suggests reading the MIC as soon as visible growth is detected in the 1:100 diluted growth control well.[1][10]

  • Equipment Calibration: Ensure that pipettes, spectrophotometers, and incubators are properly calibrated.[11]

Q3: How should I prepare the stock solution for "this compound" to ensure consistency?

Proper preparation and storage of drug stock solutions are critical for reproducible results.[1]

  • Use High-Quality Compound: Start with a well-characterized batch of "this compound" with documented purity.

  • Select an Appropriate Solvent: If the solvent is not specified, test solubility in sterile distilled water first, followed by DMSO. Be aware that some solvents can have an inhibitory effect on mycobacteria at higher concentrations.[1][4] The final concentration of DMSO in the assay wells should typically be kept below 1%.

  • Prepare a Concentrated Stock: Dissolve the agent to create a high-concentration stock solution (e.g., 10 mg/mL).[1]

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile vials and store them at -80°C to maintain stability.[8]

  • Avoid Repeated Freeze-Thaw Cycles: Thaw aliquots immediately before use and do not refreeze them, as this can lead to degradation of the compound.[1]

Q4: Can the type of 96-well plate or the incubation time affect my results?

Yes, both can be significant sources of variability.

  • Plate Type: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommends using sterile, U-bottom 96-well polystyrene plates with lids for M. tb broth microdilution.[8][9] Using other types of plates may lead to different results.

  • Incubation Time: M. tb is a slow-growing organism, with recommended incubation periods typically ranging from 7 to 21 days at 36°C ± 1°C.[1] It is crucial to read the plates at a standardized time point. Reading too early may result in an artificially low MIC, while reading too late could lead to an artificially high MIC due to potential drug degradation.[1] A consistent method for determining the endpoint, such as when a 1:100 diluted growth control becomes positive, is essential.[10]

Data Presentation

Table 1: Troubleshooting Inconsistent MIC Results

ObservationProbable Cause(s)Recommended Action
Variable MIC for "this compound" Inoculum size variation, inconsistent reading time, drug instability.Standardize inoculum to 0.5 McFarland. Read plates at a fixed time point (e.g., when the 1:100 control shows growth). Prepare fresh drug dilutions for each experiment.
QC Strain MIC Out of Range Issue with drug dilution, media batch, or incubation.Prepare fresh dilutions of the control drug. Check the lot number and preparation date of the media. Verify incubator temperature.
Growth in Negative Control Well Contamination.Use strict aseptic technique. Repeat the experiment. Check sterility of media and reagents.
No Growth in Growth Control Well Inoculum viability issue, inactive media.Use a fresh culture for inoculum preparation. Prepare new media and/or OADC supplement.
"Skipped Wells" (Growth at higher concentrations, no growth at lower) Pipetting error, contamination of a single well, paradoxical drug effect.Repeat the experiment with careful pipetting. Visually inspect the plate before incubation. If it persists, investigate the compound's mechanism.

Table 2: Quality Control Ranges for M. tuberculosis H37Rv (ATCC 27294)

Antitubercular AgentExpected MIC Range (mg/L) in Middlebrook 7H9Reference
Isoniazid0.03 - 0.12[9]
Levofloxacin0.12 - 0.5
Amikacin0.25 - 1[10]
Rifampicin0.06 - 0.25[12]
Ethambutol1.0 - 4.0[12]
Linezolid0.25 - 1.0[12]

Note: These ranges are based on the EUCAST and other multilaboratory studies. Laboratories should establish their own internal QC ranges.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for "this compound" (Based on EUCAST Reference Method)

This protocol outlines the standardized method for determining the MIC of "this compound" against M. tuberculosis.

  • Preparation of "this compound" Stock and Working Solutions: a. Dissolve "this compound" in an appropriate solvent (e.g., DMSO) to a concentration of 10 mg/mL. b. Prepare serial two-fold dilutions of the agent in Middlebrook 7H9 broth supplemented with 10% OADC in a separate 96-well plate or in tubes. The concentrations should be prepared at 2x the final desired concentration.

  • Preparation of M. tuberculosis Inoculum: a. Collect colonies of M. tb from a fresh culture on solid medium. b. Transfer the colonies to a tube containing sterile water and glass beads. c. Vortex for 1-2 minutes to break up clumps and create a homogenous suspension. d. Allow the larger clumps to settle for 30 minutes. e. Adjust the turbidity of the supernatant to match a 0.5 McFarland standard using a spectrophotometer or a McFarland standard tube. f. Prepare a 1:100 dilution of this suspension in sterile water. This will be the final inoculum.

  • Plate Inoculation: a. Use a sterile, U-bottom 96-well polystyrene microtiter plate. b. Add 100 µL of the appropriate 2x drug concentration to each well in the corresponding rows. c. Add 100 µL of the final bacterial inoculum to each well containing the drug solution. This results in a final volume of 200 µL and the desired 1x drug concentration. The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL.[1] d. Include a growth control well (100 µL of inoculum + 100 µL of drug-free medium) and a 1:100 diluted growth control (100 µL of a 1:100 dilution of the inoculum + 100 µL of drug-free medium).[10] e. Include a negative control (sterility control) well containing 200 µL of drug-free medium only.

  • Incubation and Reading: a. Seal the plate with a lid or an adhesive plate sealer and place it in a plastic bag to prevent dehydration. b. Incubate the plate at 36°C ± 1°C. c. Begin checking for growth from day 7. The MIC should be read as soon as visible growth (a pellet at the bottom of the well) is observed in the 1:100 diluted growth control well, using an inverted mirror.[8] d. The MIC is defined as the lowest concentration of "this compound" that completely inhibits visible growth of M. tb.

Mandatory Visualizations

G cluster_start Start cluster_qc Quality Control Check cluster_systemic Systemic Issue Troubleshooting cluster_specific Isolate/Compound-Specific Troubleshooting cluster_resolution Resolution start Inconsistent MIC Results Observed qc_check Is QC Strain (H37Rv) MIC within range? start->qc_check reagents Check Media, Supplements, Solvents qc_check->reagents No inoculum Standardize Inoculum Preparation qc_check->inoculum Yes drug_prep Prepare Fresh Drug Stock Solutions reagents->drug_prep incubation Verify Incubation Conditions & Reading Time drug_prep->incubation repeat_exp Repeat Experiment with Optimized Parameters incubation->repeat_exp solubility Check Agent-1 Solubility & Stability in Media inoculum->solubility contamination Check for Contamination solubility->contamination contamination->repeat_exp

Caption: Troubleshooting workflow for inconsistent MIC results.

G cluster_workflow Broth Microdilution Experimental Workflow cluster_controls Essential Controls prep_agent 1. Prepare Agent-1 Stock & Dilutions plate_setup 3. Add Agent & Inoculum to 96-Well Plate prep_agent->plate_setup prep_inoculum 2. Prepare M. tb Inoculum (0.5 McFarland) prep_inoculum->plate_setup incubation 4. Incubate Plate (36°C, 7-21 days) plate_setup->incubation read_mic 5. Read MIC when Control Grows incubation->read_mic result Final MIC Value read_mic->result qc_strain QC Strain (e.g., H37Rv) qc_strain->plate_setup growth_control Growth Control (No Drug) growth_control->plate_setup sterility_control Sterility Control (No Inoculum) sterility_control->plate_setup

Caption: Standard workflow for a broth microdilution MIC assay.

References

"Antituberculosis agent-1" reducing off-target effects in cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Antituberculosis Agent-1 (ATA-1) in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure the successful application of ATA-1 in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for ATA-1 in a new cell line?

A1: To determine the optimal concentration of ATA-1 for your specific cell line, it is crucial to perform a dose-response experiment. We recommend starting with a broad range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar ranges). This will help identify the concentration that elicits the desired biological effect while minimizing cytotoxicity.[1] Assays such as MTT, SRB, or LDH release can be employed to assess cell viability and cytotoxicity.[1] The lowest concentration that achieves the desired effect without causing significant cell death is generally recommended for subsequent experiments.[1]

Q2: How should I prepare and store ATA-1 stock solutions?

A2: ATA-1 is a small molecule inhibitor. For optimal results, we recommend the following:

  • Dissolving the compound: Initially, dissolve ATA-1 in a suitable solvent like DMSO to create a high-concentration stock solution. Sonication or vortexing can aid in dissolution.[1]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working solutions: Prepare fresh working solutions by diluting the stock solution in your cell culture medium for each experiment. Some compounds can precipitate out of solution over time, so using fresh preparations is critical.[1]

Q3: I am observing unexpected or off-target effects. What could be the cause?

A3: Off-target effects can occur when a drug interacts with unintended molecular targets.[2] This is a known challenge with small molecule inhibitors, particularly kinase inhibitors, due to the conserved nature of ATP-binding pockets across the kinome.[3] If you suspect off-target effects, consider the following:

  • High Concentration: The concentration of ATA-1 may be too high. Try using the lowest effective concentration possible to minimize these effects.[1][4]

  • Compound Specificity: While designed to be specific, ATA-1 may interact with other proteins.[5][6]

  • Confirmation: To confirm off-target effects, you can test the compound in a cell line that does not express the intended target (e.g., a knockout or knockdown cell line).[1]

Q4: My experimental results are not reproducible. What are the common causes of variability?

A4: A lack of reproducibility can stem from several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time.[1]

  • Inconsistent Techniques: Standardize all experimental steps, including cell seeding density, incubation times, and reagent preparation.[1]

  • Reagent Variability: Use the same batches of media, serum, and other critical reagents to minimize variability.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with ATA-1.

Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding; Uneven compound distribution; Edge effects in the plate.Ensure the cell suspension is thoroughly mixed before plating. Pipette the compound carefully into the center of each well. Consider avoiding the outer wells of the plate for data collection.[1]
Cells appear unhealthy or die after treatment ATA-1 concentration is too high, leading to cytotoxicity; Contamination of the cell culture.Perform a dose-response curve to determine the optimal, non-toxic concentration.[1] Visually inspect the culture for signs of bacterial or fungal contamination (e.g., cloudy media, filamentous structures).[7][8]
ATA-1 precipitates in the culture medium Poor solubility of the compound in aqueous media.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%). Prepare fresh dilutions of ATA-1 for each experiment.[1]
Unexpected activation of a signaling pathway Paradoxical pathway activation, a known phenomenon with some kinase inhibitors.[9] Off-target effects of ATA-1.[5][6]Reduce the concentration of ATA-1. Investigate downstream markers of related signaling pathways to identify unintended effects. Use a more specific inhibitor for the target pathway as a control, if available.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of ATA-1 using an MTT Assay

This protocol outlines the steps to determine the concentration of ATA-1 that is toxic to cells.

Methodology:

  • Cell Seeding: Seed a 96-well plate with your cells at a density that allows for logarithmic growth throughout the experiment.[1]

  • Compound Preparation: Prepare serial dilutions of ATA-1 in your cell culture medium. Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest ATA-1 concentration).

  • Cell Treatment: After allowing the cells to adhere overnight, remove the old medium and add the medium containing the different concentrations of ATA-1.

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement

CETSA is used to confirm that ATA-1 is binding to its intended target within the cells by measuring changes in the thermal stability of the target protein.[3]

Methodology:

  • Cell Treatment: Incubate cells with ATA-1 or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures.[3]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[3]

  • Protein Quantification: Quantify the amount of soluble target protein at each temperature point using methods like Western blotting or mass spectrometry.[3]

  • Data Analysis: An increase in the thermal stability of the target protein in the presence of ATA-1 indicates target engagement.

Visualizations

Signaling Pathways

ATA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A ATA1 ATA-1 ATA1->Kinase_A Inhibits Off_Target_Kinase Off-Target Kinase ATA1->Off_Target_Kinase Unintended Inhibition Kinase_B Kinase B Kinase_A->Kinase_B Downstream_Effector Downstream Effector Kinase_B->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression (Inhibited) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway showing ATA-1 inhibition and potential off-target effects.

Experimental Workflows

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis Start Determine Experimental Goal Select_Cell_Line Select Appropriate Cell Line Start->Select_Cell_Line Dose_Response Plan Dose-Response Experiment Select_Cell_Line->Dose_Response Prepare_Stock Prepare ATA-1 Stock Solution Dose_Response->Prepare_Stock Seed_Cells Seed Cells in Multi-well Plates Prepare_Stock->Seed_Cells Treat_Cells Treat Cells with ATA-1 Dilutions Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Assay Perform Viability/Toxicity Assay Incubate->Assay Collect_Data Collect Raw Data (e.g., Absorbance) Assay->Collect_Data Calculate_Viability Calculate Percent Viability Collect_Data->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Determine_IC50 Determine IC50/EC50 Plot_Data->Determine_IC50 End Report Findings Determine_IC50->End

Caption: A general workflow for determining the effective concentration of ATA-1.

References

"Antituberculosis agent-1" protocol refinement for high-throughput screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the "Antituberculosis Agent-1" high-throughput screening (HTS) protocol. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HTS workflow for "this compound".

ProblemPossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability (High %CV) - Inconsistent cell seeding or clumping of M. tuberculosis. - Uneven evaporation across the plate ("edge effect"). - Inaccurate liquid handling (dispensing errors).- Ensure thorough mixing of the bacterial suspension before dispensing. Consider passing the inoculum through a fine-gauge needle to break up clumps.[1] - Use plates with lids, seal plates with breathable membranes, and maintain a humidified incubator. Avoid using the outer wells of the plate for samples. - Calibrate and perform regular maintenance on automated liquid handlers. Use low-evaporation plates.
Low Z-Factor (<0.5) - Small signal window between positive and negative controls. - High variability in control wells.- Optimize the concentration of the positive control (e.g., Rifampicin) to achieve maximum inhibition without causing background noise. - Re-evaluate the assay incubation time to maximize the signal-to-background ratio.[2] - Ensure consistent dispensing and handling of control wells across all plates.
Compound Precipitation in Assay Wells - Poor solubility of "this compound" in the assay medium. - High final concentration of DMSO.- Test the solubility of the compound in the assay buffer prior to screening. - Lower the final concentration of DMSO in the assay wells (typically ≤1%).[2] - Consider using a different solvent for the stock solution if compatible with the assay.
High Rate of False Positives - Compound autofluorescence or interference with the reporter system. - Cytotoxicity of the compounds to the host cells (in intracellular assays).- Screen the compound library against a cell-free system to identify fluorescent compounds. - Perform a counterscreen for cytotoxicity using a standard cell viability assay (e.g., MTT assay).[3]
Inconsistent Hit Confirmation - Initial hits are bacteriostatic, not bactericidal. - Different experimental conditions between primary screen and confirmation assay.- Follow up primary screen hits with a minimum bactericidal concentration (MBC) assay to distinguish between bacteriostatic and bactericidal effects.[4] - Ensure that cell density, media components, and incubation times are identical in both the primary and confirmatory screens.

Frequently Asked Questions (FAQs)

Q1: What is the recommended plate format for the "this compound" HTS assay?

A1: The assay has been optimized for both 96-well and 384-well plate formats.[2] The 384-well format is recommended for large-scale screening to reduce reagent costs and increase throughput, while the 96-well format can be useful for initial assay development and hit validation.

Q2: How should I prepare the M. tuberculosis inoculum for the assay?

A2: M. tuberculosis should be grown to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.6-0.8). Before plating, it is crucial to create a single-cell suspension by passing the culture through a filter or a syringe with a fine-gauge needle to break up clumps. The final inoculum density in the assay plate should be optimized for robust growth during the incubation period.[1][2]

Q3: What controls are necessary for a robust HTS assay?

A3: At a minimum, each plate should include:

  • Positive Control: A known inhibitor of M. tuberculosis growth, such as Rifampicin, at a concentration that gives maximal inhibition.

  • Negative Control: Vehicle control, typically DMSO at the same final concentration as the test compounds.[2]

  • Neutral Control: Wells containing only media and cells, without any compound or vehicle.

Q4: How is the percentage of growth inhibition calculated?

A4: The percentage of growth inhibition is typically calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

Where Signal_compound is the signal from the well with the test compound, Signal_positive_control is the average signal from the positive control wells, and Signal_negative_control is the average signal from the negative control wells.

Q5: What are the key assay quality control metrics to monitor?

A5: The following statistical parameters should be monitored for each plate to ensure data quality:

  • Z-Factor: A measure of assay robustness. A Z-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background Ratio (S/B): The ratio of the mean signal of the positive control to the mean signal of the negative control.

  • Coefficient of Variation (%CV): A measure of the variability of the signal in the control wells, which should ideally be below 15%.[2]

Experimental Protocols

Whole-Cell Phenotypic Screening Protocol

This protocol describes a whole-cell phenotypic screen to identify inhibitors of M. tuberculosis growth using a fluorescent reporter strain.

Materials:

  • Mycobacterium tuberculosis expressing a fluorescent protein (e.g., mCherry)

  • Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80

  • 384-well black, clear-bottom microplates

  • "this compound" compound library dissolved in DMSO

  • Rifampicin (positive control)

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

  • Humidified incubator at 37°C

Procedure:

  • Inoculum Preparation: Culture the fluorescent M. tuberculosis strain in 7H9 broth to mid-log phase. Create a single-cell suspension and dilute it in fresh medium to achieve a starting OD₅₉₀ of 0.02 in the final assay volume.[2]

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of the "this compound" compounds, positive control (Rifampicin), and negative control (DMSO) into the appropriate wells of a 384-well plate.

  • Cell Seeding: Add 50 µL of the prepared bacterial suspension to each well of the plate.

  • Incubation: Seal the plates with a breathable membrane and incubate at 37°C in a humidified incubator for 5-7 days.

  • Data Acquisition: After incubation, measure the fluorescence intensity (e.g., excitation/emission at 587/610 nm for mCherry) using a plate reader.

Quantitative Data Summary

The following table summarizes typical quality control and hit identification data from a primary HTS campaign.

ParameterValueDescription
Plates Screened 250Total number of 384-well plates in the primary screen.
Compounds Screened 80,000Total number of unique compounds tested.
Primary Hit Rate 0.8%Percentage of compounds showing >50% inhibition at a single concentration.[5]
Average Z-Factor 0.78Indicates a robust and reliable assay.[5]
Average S/B Ratio 12.5Strong signal window between positive and negative controls.
Confirmed Hits 150Number of primary hits confirmed in dose-response assays.

Visualizations

HTS Workflow for this compound

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Triage cluster_lead_opt Lead Optimization Compound_Library Compound Library Primary_Screen Single-Dose Screen (384-well format) Compound_Library->Primary_Screen Data_Analysis_1 Data Analysis (% Inhibition) Primary_Screen->Data_Analysis_1 Primary_Hits Primary Hits (>50% Inhibition) Data_Analysis_1->Primary_Hits Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Cytotoxicity Cytotoxicity Assay (e.g., MTT on Vero cells) SAR_Studies Structure-Activity Relationship (SAR) Cytotoxicity->SAR_Studies MBC_Assay MBC Assay (Bactericidal vs. Bacteriostatic) MBC_Assay->SAR_Studies Confirmed_Hits->Cytotoxicity Confirmed_Hits->MBC_Assay ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate Mechanism_of_Action cluster_pathway Mycolic Acid Biosynthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II PKS13 Polyketide Synthase 13 (Pks13) FAS_II->PKS13 Mycolic_Acids Mycolic Acids PKS13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Agent1 This compound Agent1->PKS13 Inhibition

References

"Antituberculosis agent-1" addressing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antituberculosis Agent-1

Welcome to the technical support center for this compound (ATA-1). This resource is designed for researchers, scientists, and drug development professionals to address common issues, particularly those arising from batch-to-batch variability, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of batch-to-batch variability in this compound?

A1: this compound is a complex small molecule. Its multi-step synthesis and purification can be sensitive to minor fluctuations in reaction conditions, raw material quality, and purification protocols. These factors can lead to variations in purity, impurity profiles, and the presence of isomers between different production lots, which may impact biological activity.[1]

Q2: How can I assess the quality and consistency of a new batch of ATA-1 before starting my experiments?

A2: It is crucial to perform in-house quality control (QC) on each new batch.[1] We recommend a series of analytical tests to confirm the identity, purity, and concentration of the compound. Key techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to confirm molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.[1][2][3]

Q3: I am observing a different Minimum Inhibitory Concentration (MIC) with a new batch of ATA-1. What should I do?

A3: A shift in the MIC is a common indicator of a change in compound potency, which can result from batch-to-batch variability. First, verify the purity and concentration of your new batch using the recommended QC protocols (see Protocol 1 & 2). If the purity is lower or the concentration is inaccurate, adjust your stock solution accordingly. If the purity is acceptable, the difference may be due to a different impurity profile or isomer ratio that could be interfering with the biological activity.[1]

Q4: How should I store this compound to minimize degradation?

A4: Proper storage is critical to maintaining the integrity of ATA-1.[1][4] The compound should be stored as a dry powder at -20°C, protected from light and moisture. For stock solutions, we recommend preparing aliquots in anhydrous DMSO and storing them at -80°C to minimize freeze-thaw cycles.[5] The stability of the compound in your specific experimental media should also be assessed, as prolonged incubation can lead to degradation.[4]

Q5: Could batch variability affect the results of my in vitro cytotoxicity assays?

A5: Yes. Impurities from the synthesis process, even in small amounts, can have their own cytotoxic effects, leading to inconsistent results in assays like MTT or LDH release. If you observe unexpected toxicity with a new batch, it is essential to review the purity data from HPLC analysis and compare the impurity profile with that of a reference batch that gave expected results.

Troubleshooting Guide: Inconsistent Biological Activity

This guide provides a systematic approach to resolving issues of inconsistent biological activity observed between different batches of ATA-1.

Symptom: You observe a significant difference (>2-fold) in the efficacy (e.g., MIC, IC50) of a new batch of ATA-1 compared to a previously used reference batch.

Workflow for Troubleshooting Inconsistent Activity:

G cluster_0 Start: Inconsistent Activity Observed cluster_1 Step 1: Verify Compound Integrity cluster_2 Step 2: Analyze & Take Action cluster_3 Step 3: Evaluate Experimental Parameters cluster_4 Resolution start Inconsistent Activity (e.g., MIC Shift) qc Perform QC Checks on New Batch: 1. HPLC for Purity 2. LC-MS for Identity (MW) 3. qNMR for Concentration start->qc compare Compare Data to Reference Batch Certificate of Analysis qc->compare decision Is Purity & Identity within Specification (>98%)? compare->decision adjust Action: Adjust Stock Concentration Based on Purity. Re-run Experiment. decision->adjust No storage Review Storage & Handling: - Stored at -20°C (powder)? - Aliquoted stock at -80°C? - Minimized freeze-thaw cycles? decision->storage Yes resolve Problem Resolved adjust->resolve investigate Action: Potential Issue with Impurity Profile or Isomers. Contact Technical Support. protocol Review Assay Protocol: - Freshly prepared solutions? - Consistent vehicle/solvent use? - Same cell passage number? storage->protocol protocol->investigate G cluster_pathway Mtb Stress Response Pathway stress Host Stress (e.g., Oxidative, Nitrosative) mtbSRK MtbStressResponse Kinase (MtbSRK) stress->mtbSRK Activates downstream Downstream Effector Proteins mtbSRK->downstream Phosphorylates death Bacterial Cell Death mtbSRK->death adaptation Stress Adaptation & Survival Genes downstream->adaptation Activates Transcription survival Mtb Survival adaptation->survival ata1 This compound ata1->mtbSRK Inhibits G cluster_0 Phase 1: Physicochemical Verification cluster_1 Phase 2: Biological Validation cluster_2 Outcome receive Receive New Batch (Lot #B456) hplc Purity Check (HPLC) Target: >=98% receive->hplc ms Identity Check (LC-MS) Target: Correct MW hplc->ms decision1 Pass Specs? ms->decision1 mic Potency Check (MIC Assay) vs. Reference Batch decision1->mic Yes fail Batch Rejected Contact Supplier decision1->fail No decision2 MIC within 2-fold of Reference? mic->decision2 pass Batch Qualified for Use decision2->pass Yes decision2->fail No

References

"Antituberculosis agent-1" strategies to avoid compound degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of Isoniazid (B1672263) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause Isoniazid degradation in a laboratory setting?

A1: Isoniazid is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. Key environmental factors that accelerate its degradation include:

  • Exposure to light: Particularly UV light, which can cause significant decomposition.[1]

  • Temperature: Higher temperatures increase the rate of degradation.[1][2]

  • pH: Isoniazid is more stable in acidic conditions and less stable in neutral to alkaline solutions.[1][2]

  • Presence of certain excipients: Sugars, such as dextrose, can react with Isoniazid and cause its degradation.

  • Interactions with other drugs: When in solution with other antituberculosis drugs, such as rifampicin, Isoniazid's stability can be compromised.[3][4]

Q2: What are the recommended storage conditions for Isoniazid powder and stock solutions?

A2: For optimal stability, follow these storage guidelines:

  • Isoniazid Powder: Store in a tightly sealed, light-resistant container at room temperature, ideally between 15°C and 30°C (59°F and 86°F).[5] Protect from moisture and air.

  • Stock Solutions: Prepare stock solutions in sterile distilled water. Aliquot into smaller volumes in light-protecting tubes and store frozen at -20°C or lower. These can be stable for up to 6 months. Avoid repeated freeze-thaw cycles.[6]

Q3: Can I prepare a stock solution of Isoniazid in a buffer?

A3: It is generally recommended to prepare stock solutions in sterile distilled water. If a buffer is required for your experiment, it is crucial to consider the pH. Isoniazid is more stable in acidic conditions (pH below 6).[1][2] Avoid neutral or alkaline buffers if long-term stability is required. Always prepare fresh working solutions from a frozen stock on the day of the experiment.

Q4: I am observing inconsistent results in my in-vitro experiments with Isoniazid. Could this be due to compound degradation?

A4: Yes, inconsistent results are a common sign of compound degradation. If you suspect degradation, consider the following:

  • Preparation of working solutions: Are you preparing fresh working solutions for each experiment from a properly stored stock?

  • Experimental conditions: Is your experimental medium at a pH that could be causing degradation (neutral to alkaline)? Are your samples protected from light during incubation?

  • Incubation time and temperature: Long incubation times at physiological temperatures (37°C) can lead to degradation.

  • Interactions with media components: Some components in your culture media could be reacting with Isoniazid.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no activity of Isoniazid in an experiment. Compound degradation due to improper storage or handling.1. Prepare a fresh stock solution of Isoniazid from powder. 2. Ensure stock solutions are stored in aliquots at -20°C or below and protected from light. 3. Prepare working solutions fresh for each experiment.
High variability between replicate experiments. Inconsistent degradation of Isoniazid between experiments.1. Standardize your solution preparation protocol. 2. Protect all Isoniazid-containing solutions from light at all times using amber tubes or by wrapping containers in foil. 3. Maintain a consistent temperature during your experiments.
A yellow discoloration is observed in the Isoniazid solution. This can be an indication of degradation, particularly due to photolysis.1. Discard the discolored solution. 2. Prepare a fresh solution and ensure it is protected from light.
Precipitate forms in the Isoniazid stock solution upon thawing. The concentration of the stock solution may be too high, or the solvent may be inappropriate.1. Ensure the stock solution concentration does not exceed the solubility of Isoniazid in the chosen solvent. 2. Gently warm the solution to see if the precipitate redissolves. If not, prepare a new, less concentrated stock solution.

Quantitative Data on Isoniazid Degradation

Table 1: Effect of Temperature and Light on Isoniazid Degradation in Aqueous Solution

TemperatureLight ConditionDegradation after 96 hours (%)Reference
25°CRoom Light5.0[1]
30°CRoom Light5.9[1]
35°CRoom Light10.9[1]
40°CRoom Light13.5[1]
25°CUV Light16.0[1]
30°CUV Light25.7[1]
35°CUV Light25.7[1]
40°CUV Light29.0[1]

Table 2: Effect of pH on Isoniazid Degradation under UV Light Exposure

pHDegradation from Initial Concentration (%)Reference
220.4[1]
421.9[1]
653.9[1]
848.3[1]
1036.5[1]

Table 3: Stability of Isoniazid in Different Intravenous Solutions

ConcentrationDiluentStorage ConditionTime to <90% Initial ConcentrationReference
0.5 mg/mL0.9% Sodium ChlorideRoom Temperature> 72 hours[1]
6.0 mg/mL0.9% Sodium ChlorideRoom Temperature> 72 hours[1]
0.5 mg/mL0.9% Sodium ChlorideRefrigerated (2-8°C)> 72 hours[1]
6.0 mg/mL0.9% Sodium ChlorideRefrigerated (2-8°C)> 72 hours[1]
0.5 mg/mL5% DextroseRoom Temperature8 hours[1]
6.0 mg/mL5% DextroseRoom Temperature24 hours[1]
0.5 mg/mL5% DextroseRefrigerated (2-8°C)30 hours[1]
6.0 mg/mL5% DextroseRefrigerated (2-8°C)48 hours[1]

Experimental Protocols

Protocol 1: Preparation of Isoniazid Stock Solution

Objective: To prepare a stable stock solution of Isoniazid for use in in-vitro experiments.

Materials:

  • Isoniazid powder (analytical grade)

  • Sterile, pyrogen-free distilled water

  • Sterile, amber or opaque microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh the desired amount of Isoniazid powder using a calibrated analytical balance in a sterile environment.

  • Add the appropriate volume of sterile distilled water to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the Isoniazid is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile, amber or opaque microcentrifuge tubes to protect from light.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or lower for up to 6 months.

Protocol 2: Handling Isoniazid in In-Vitro Assays

Objective: To minimize the degradation of Isoniazid during an in-vitro experiment.

Procedure:

  • On the day of the experiment, thaw a single aliquot of the Isoniazid stock solution at room temperature.

  • Prepare all subsequent dilutions of Isoniazid in a sterile, light-protected environment. Use amber or opaque tubes and plates whenever possible. If using clear plates, protect them from light by covering them with aluminum foil.

  • Use an appropriate acidic buffer in your experimental medium if compatible with your assay to enhance Isoniazid stability.

  • Minimize the exposure of Isoniazid-containing solutions to ambient light and elevated temperatures.

  • Once the experiment is complete, discard any remaining thawed stock solution. Do not refreeze.

Visualizations

Isoniazid_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Degradation Products Isoniazid Isoniazid Hydrolysis Hydrolysis (pH dependent) Isoniazid->Hydrolysis H₂O Oxidation Oxidation Isoniazid->Oxidation O₂ Photolysis Photolysis (Light Exposure) Isoniazid->Photolysis Isonicotinic_acid Isonicotinic acid Hydrolysis->Isonicotinic_acid Hydrazine Hydrazine Hydrolysis->Hydrazine Diacetylhydrazine Diacetylhydrazine Oxidation->Diacetylhydrazine Photodegradants Various Photodegradants Photolysis->Photodegradants

Caption: Major degradation pathways of Isoniazid.

Experimental_Workflow_for_Isoniazid_Handling start Start prepare_stock Prepare Stock Solution (Sterile dH₂O, Light-protected tubes) start->prepare_stock store_stock Store Aliquots at ≤ -20°C prepare_stock->store_stock thaw_aliquot Thaw Single Aliquot store_stock->thaw_aliquot prepare_working Prepare Working Solutions (Protect from light) thaw_aliquot->prepare_working run_experiment Run Experiment (Minimize light and heat exposure) prepare_working->run_experiment discard Discard Unused Thawed Stock run_experiment->discard end End discard->end

Caption: Recommended workflow for handling Isoniazid in experiments.

References

Validation & Comparative

Validating a Novel Drug Target for Tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel therapeutic agents that act on new targets.[1][2][3] This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate a novel hypothetical drug target, herein referred to as "Antituberculosis agent-1" (ATA-1), and its corresponding lead inhibitor.

The validation process is benchmarked against established antituberculosis drugs and their targets. This guide outlines the essential experimental data required, provides detailed methodologies for key experiments, and visualizes critical pathways and workflows.

Comparative Analysis of Drug Targets

A promising novel drug target should ideally be essential for Mtb survival, absent or significantly different in humans to minimize toxicity, and play a crucial role in the pathogen's lifecycle.[4][5] The following table compares the hypothetical attributes of ATA-1 with those of well-established targets of current first- and second-line antituberculosis drugs.

FeatureHypothetical: ATA-1InhA (Target of Isoniazid)rpoB (Target of Rifampicin)ATP synthase (Target of Bedaquiline)
Function Essential for Mtb cell wall integrity by synthesizing a unique precursor lipid.Enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis.[6][7]Beta subunit of RNA polymerase, essential for transcription.[4][5]Component of the electron transport chain, crucial for energy production.[8][9]
Essentiality Genetically determined to be essential for in vitro growth and survival in macrophages.Essential for Mtb survival.[10]Essential for Mtb survival.[4][5]Essential for Mtb survival, particularly in non-replicating states.[8]
Host Homology No human homolog, suggesting a high therapeutic index.Human homolog exists, but with low sequence identity, allowing for selective inhibition.Human mitochondrial and nuclear RNA polymerases exist but are structurally distinct.[4][5]Human mitochondrial ATP synthase is structurally different, allowing for selective targeting.[9]
Validation Stage PreclinicalClinically validatedClinically validatedClinically validated
Known Resistance No clinical resistance. Lab-generated resistant mutants show mutations in the ata-1 gene.Mutations in katG (prodrug activator) or inhA are common causes of resistance.[7]Mutations in the rpoB gene are the primary cause of rifampicin (B610482) resistance.[4][5]Mutations in the atpE gene can confer resistance.
Comparative Efficacy of Antituberculosis Agents

The efficacy of a novel inhibitor must be evaluated against the current standard of care. The table below presents a comparative summary of the in vitro and in vivo performance of a hypothetical inhibitor of ATA-1 against first- and second-line drugs.

ParameterHypothetical: ATA-1 InhibitorIsoniazidRifampicinBedaquiline
MIC (H37Rv) (μg/mL) 0.050.02-0.050.05-0.10.03-0.06
MBC (H37Rv) (μg/mL) 0.20.1-0.50.2-0.50.06-0.12
Intracellular Activity High activity against Mtb in macrophages.Bactericidal against intracellular Mtb.[11]Bactericidal against intracellular Mtb.Potent activity against intracellular and non-replicating Mtb.[12]
Animal Model Efficacy Significant reduction in bacterial load in mouse models of acute and chronic infection.Reduces bacterial load in lungs by >2 log10 CFU in 2 weeks in mouse models.[13]Potent sterilizing activity in chronic mouse infection models.[14]Highly effective in mouse models, particularly against persistent bacteria.[14]
Spectrum of Activity Active against drug-susceptible and drug-resistant Mtb strains.Active against drug-susceptible Mtb.Active against drug-susceptible Mtb.Active against drug-susceptible and MDR-TB strains.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of Mtb.

  • Materials : 96-well microplates, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), Mtb H37Rv strain, Alamar Blue or Resazurin reagent.[15]

  • Procedure :

    • Prepare serial dilutions of the test compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of Mtb H37Rv.

    • Incubate the plates at 37°C for 7-14 days.

    • Add Alamar Blue reagent to each well and incubate for another 24 hours.[15]

    • The MIC is the lowest drug concentration that prevents a color change from blue to pink, indicating inhibition of bacterial growth.[15]

Intracellular Activity Assay

This assay assesses the ability of a compound to kill Mtb residing within macrophages.

  • Materials : Murine or human macrophage cell line (e.g., J774), Mtb H37Rv, cell culture medium, lysis buffer.[11]

  • Procedure :

    • Seed macrophages in a 24-well plate and allow them to adhere.

    • Infect the macrophages with Mtb at a specific multiplicity of infection (MOI).

    • After phagocytosis, wash the cells to remove extracellular bacteria.

    • Add fresh medium containing serial dilutions of the test compound.

    • Incubate for 3-5 days.

    • Lyse the macrophages and plate the lysate on Middlebrook 7H10 agar (B569324) to determine the number of surviving intracellular bacteria (CFU counting).[11]

Mouse Model of Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of new drug candidates.[13][16][17]

  • Model : BALB/c or C57BL/6 mice are commonly used.[17]

  • Procedure :

    • Infect mice via aerosol or intravenous route with a known quantity of Mtb H37Rv.[13]

    • After establishing infection (typically 2-4 weeks), begin treatment with the test compound, administered orally or via another appropriate route.

    • Include positive control groups (e.g., isoniazid, rifampicin) and a vehicle control group.

    • After a defined treatment period (e.g., 2-4 weeks), euthanize the mice.

    • Homogenize the lungs and spleen and plate serial dilutions on 7H10 agar to determine the bacterial load (CFU).[13][18]

    • Efficacy is measured by the reduction in CFU in treated mice compared to the control group.[13][18]

Visualizations

Signaling Pathway of ATA-1

ATA1_Pathway cluster_extracellular Extracellular cluster_cellwall Cell Wall cluster_cytoplasm Cytoplasm Nutrient_A Nutrient A Metabolite_B Metabolite B Nutrient_A->Metabolite_B Transport ATA-1 ATA-1 (this compound) Lipid_Precursor Lipid Precursor ATA-1->Lipid_Precursor Catalysis Cell_Wall_Component Essential Cell Wall Component Lipid_Precursor->Cell_Wall_Component Incorporation Metabolite_B->ATA-1 Substrate ATA1_Inhibitor ATA-1 Inhibitor ATA1_Inhibitor->ATA-1 Inhibition

Caption: Hypothetical pathway showing ATA-1's role in Mtb cell wall synthesis and its inhibition.

Experimental Workflow for Target Validation

Target_Validation_Workflow A Identify Potential Target (e.g., ATA-1) B Gene Essentiality Studies (Transposon Mutagenesis) A->B C Develop & Screen Inhibitors (High-Throughput Screen) B->C D Determine MIC & MBC (In Vitro Assays) C->D E Assess Intracellular Activity (Macrophage Infection Model) D->E F Evaluate In Vivo Efficacy (Mouse Model) E->F G Toxicity & PK/PD Studies F->G H Validated Preclinical Candidate G->H

Caption: A streamlined workflow for the validation of a novel antituberculosis drug target.

Logical Progression to Preclinical Development

Preclinical_Progression cluster_discovery Discovery & Validation cluster_preclinical Preclinical Development Target_ID Target Identification (ATA-1) Hit_ID Hit Identification (HTS) Target_ID->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Target_Validation Target Validation (Genetic & Chemical) Lead_Opt->Target_Validation InVivo_Efficacy In Vivo Efficacy Models Target_Validation->InVivo_Efficacy ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVivo_Efficacy->ADMET IND_Enabling IND-Enabling Studies ADMET->IND_Enabling

Caption: Logical steps from initial target discovery to preclinical drug development.

References

The Rise of Combination Therapy: Evaluating Pretomanid as a Novel Antituberculosis Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pretomanid-Containing Regimens Against Standard First-Line Tuberculosis Treatment

For decades, the global fight against tuberculosis (TB) has relied on a core group of first-line drugs: isoniazid, rifampicin (B610482), pyrazinamide, and ethambutol (B1671381). While this standard regimen has been effective for drug-susceptible TB, the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has necessitated the development of novel therapeutic agents.[1][2] Pretomanid (formerly PA-824), a nitroimidazooxazine, has emerged as a promising new drug for treating TB, particularly in cases of drug resistance.[3] This guide provides a comparative analysis of Pretomanid in combination with other antitubercular agents, evaluating its performance against the established first-line therapy, supported by experimental data and detailed methodologies.

Mechanism of Action: A New Approach to Combating Mycobacterium tuberculosis

Unlike traditional first-line agents that target specific cellular processes, Pretomanid boasts a dual mechanism of action. It inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, thereby blocking cell wall production.[4] Additionally, under anaerobic conditions, it releases reactive nitrogen species, which are lethal to the bacteria. This dual action makes it effective against both actively replicating and dormant bacilli.[4]

First-line TB drugs, in contrast, have more singular mechanisms of action. Isoniazid also inhibits mycolic acid synthesis, while rifampicin targets DNA-dependent RNA polymerase, pyrazinamide's exact mechanism is not fully understood but is thought to disrupt membrane transport and energy metabolism, and ethambutol interferes with the synthesis of the mycobacterial cell wall.[5][6][7] The use of multiple drugs with different mechanisms is a cornerstone of TB therapy to prevent the development of resistance.[8]

Comparative Efficacy: Pretomanid in Combination Therapy

Clinical and preclinical studies have demonstrated the potent activity of Pretomanid-containing regimens. A notable combination, particularly for drug-resistant TB, is Pretomanid in combination with bedaquiline (B32110) and linezolid. However, for the purpose of this comparison with first-line therapy, we will focus on studies that have explored Pretomanid in combination with existing first-line or other well-established TB drugs.

One significant study evaluated a three-drug regimen of Pretomanid, moxifloxacin (B1663623) (a fluoroquinolone antibiotic also used in TB treatment), and pyrazinamide.[9][10] This combination, often referred to as the PaMZ regimen, has shown considerable promise in shortening treatment duration and being effective against drug-sensitive and some forms of drug-resistant TB.

Table 1: Comparison of Early Bactericidal Activity (EBA) of Pretomanid-Containing Regimens vs. Standard First-Line Therapy
RegimenMean EBA (log10 CFU/mL/day)Study PopulationReference
Standard First-Line Therapy (HRZE: Isoniazid, Rifampicin, Pyrazinamide, Ethambutol)0.15 - 0.20Drug-Susceptible TB Patients[9]
PaMZ (Pretomanid, Moxifloxacin, Pyrazinamide)0.21Drug-Susceptible TB Patients[9][10]

Note: EBA is a measure of a drug's ability to kill Mycobacterium tuberculosis in the first few days of treatment.

The data suggests that the PaMZ regimen has a comparable, and in some cases slightly higher, early bactericidal activity than the standard four-drug first-line regimen.[9][10] This potent initial killing of bacteria is crucial for reducing infectiousness and preventing the development of drug resistance.

Experimental Protocols

Early Bactericidal Activity (EBA) Study Protocol

The determination of Early Bactericidal Activity is a key clinical trial design to assess the potency of new TB drug regimens.

Objective: To measure the rate of decline in viable Mycobacterium tuberculosis in the sputum of patients with pulmonary TB during the initial days of treatment.

Methodology:

  • Patient Selection: Patients with newly diagnosed, uncomplicated, smear-positive pulmonary tuberculosis are enrolled.

  • Sputum Collection: Sputum samples are collected over a 14-day period, typically at baseline (pre-treatment) and then at regular intervals (e.g., daily for the first few days, then less frequently).

  • Quantitative Culture: The collected sputum is decontaminated and then cultured on solid or in liquid media to determine the number of colony-forming units (CFU) per milliliter.

  • EBA Calculation: The EBA is calculated as the mean daily fall in log10 CFU/mL of sputum over a specified period, usually the first 2 or 14 days of treatment.

In Vitro Synergy Testing

Determining the interaction between different drugs is crucial in designing effective combination therapies.

Objective: To assess whether the combination of Pretomanid with other antitubercular agents results in synergistic, additive, indifferent, or antagonistic effects.

Methodology:

  • Checkerboard Assay: This is a common method where drugs are tested in a two-dimensional array of concentrations.

  • Bacterial Strain: A standardized laboratory strain of Mycobacterium tuberculosis (e.g., H37Rv) is used.

  • Drug Concentrations: Serial dilutions of each drug are prepared and combined in a microplate format.

  • Inoculation and Incubation: The microplates are inoculated with a standardized suspension of the bacteria and incubated under appropriate conditions.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.

  • Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the drug interaction. A FICI of ≤ 0.5 is generally considered synergistic.

Visualizing the Path to a Cure

The following diagrams illustrate the mechanisms of action and the workflow of evaluating new TB drug regimens.

TB_Drug_Mechanism cluster_FirstLine First-Line TB Drugs cluster_Pretomanid Pretomanid cluster_Targets Bacterial Targets Isoniazid Isoniazid Mycolic_Acid Mycolic Acid Synthesis Isoniazid->Mycolic_Acid Rifampicin Rifampicin RNA_Polymerase DNA-dependent RNA Polymerase Rifampicin->RNA_Polymerase Pyrazinamide Pyrazinamide Membrane_Transport Membrane Transport & Energy Metabolism Pyrazinamide->Membrane_Transport Ethambutol Ethambutol Cell_Wall Cell Wall Synthesis Ethambutol->Cell_Wall Pretomanid_node Pretomanid Pretomanid_node->Mycolic_Acid Reactive_Nitrogen Reactive Nitrogen Species Pretomanid_node->Reactive_Nitrogen

Caption: Mechanisms of action of first-line TB drugs and Pretomanid.

EBA_Workflow Patient Patient with Pulmonary TB Sputum Sputum Collection (Days 0-14) Patient->Sputum Culture Quantitative Culture (CFU/mL) Sputum->Culture Calculation EBA Calculation (log10 CFU/mL/day) Culture->Calculation Result Measure of Early Bactericidal Activity Calculation->Result

Caption: Workflow for an Early Bactericidal Activity (EBA) study.

Conclusion and Future Directions

Pretomanid, in combination with other antitubercular agents, represents a significant advancement in the fight against tuberculosis. The data from early bactericidal activity studies suggests that Pretomanid-containing regimens are at least as potent as the standard first-line therapy, with the potential to shorten treatment duration and improve outcomes, particularly for drug-resistant strains.[9][10] The development of novel agents like Pretomanid and their integration into new, more effective combination therapies are critical to overcoming the challenges posed by the global TB epidemic. Further large-scale clinical trials are necessary to fully establish the efficacy and safety of these new regimens in diverse patient populations.

References

A Comparative Guide to the Cross-Resistance Profile of a Novel Antituberculosis Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains poses a significant threat to global public health. Cross-resistance, a phenomenon where a single resistance mechanism confers resistance to multiple drugs, further complicates treatment regimens and can lead to treatment failure.[1][2] Understanding the potential for cross-resistance is therefore a critical aspect of the development and evaluation of new antituberculosis agents. This guide provides a framework for assessing the cross-resistance profile of a hypothetical novel compound, "Antituberculosis agent-1," in comparison to existing antitubercular drugs.

Mechanisms of Cross-Resistance in Mycobacterium tuberculosis

Cross-resistance in Mtb is primarily driven by a few key mechanisms:

  • Target Modification : Mutations in the genes encoding drug targets are a common cause of resistance. If different drugs bind to the same or overlapping sites on the target protein, a single mutation can confer resistance to all of them. For example, mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, can lead to cross-resistance between different rifamycins (B7979662) like rifampin, rifabutin, and rifapentine.[1][3] Similarly, mutations in the gyrA and gyrB genes, encoding the subunits of DNA gyrase, can result in cross-resistance across the fluoroquinolone class of drugs.[4]

  • Drug-Activating Enzymes : Some antitubercular drugs are pro-drugs that require activation by specific mycobacterial enzymes. Mutations that inactivate these enzymes can prevent the drug from becoming active and may lead to cross-resistance with other drugs activated by the same enzyme. A notable example is the cross-resistance between isoniazid (B1672263) and ethionamide (B1671405) due to mutations in the inhA promoter region.[1]

  • Efflux Pumps : M. tuberculosis possesses several efflux pumps that can actively transport drugs out of the cell, reducing their intracellular concentration.[4] Overexpression of these pumps can lead to low-level resistance to a broad range of structurally diverse compounds.[4][5] For instance, mutations in the rv0678 gene can cause upregulation of the Mmpl5 pump, leading to cross-resistance between bedaquiline (B32110) and clofazimine.[2]

Experimental Protocols for Assessing Cross-Resistance

A thorough evaluation of the cross-resistance profile of a new antitubercular agent involves a combination of microbiological and molecular techniques.

Minimum Inhibitory Concentration (MIC) Determination

Objective : To quantify the in vitro potency of "this compound" against a panel of Mtb strains with known resistance profiles.

Methodology (Broth Microdilution) :

  • Strain Selection : A panel of Mtb strains is selected, including a laboratory reference strain (e.g., H37Rv), clinical isolates with well-characterized resistance profiles (e.g., multidrug-resistant (MDR), extensively drug-resistant (XDR)), and strains with specific engineered resistance mutations.

  • Inoculum Preparation : Mtb cultures are grown to mid-log phase and the turbidity is adjusted to a McFarland standard to ensure a standardized inoculum size.

  • Drug Dilution : "this compound" and comparator drugs are serially diluted in 96-well microtiter plates containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation and Incubation : The prepared Mtb inoculum is added to each well. The plates are sealed and incubated at 37°C.

  • MIC Determination : The MIC is defined as the lowest concentration of the drug that inhibits visible bacterial growth after a defined incubation period (typically 14-21 days).[4]

In Vitro Generation and Sequencing of Resistant Mutants

Objective : To identify the genetic basis of resistance to "this compound" and assess for potential cross-resistance with other drugs.

Methodology :

  • Selection of Resistant Mutants : A large population of a susceptible Mtb strain (e.g., H37Rv) is plated on solid medium (e.g., Middlebrook 7H10 agar) containing "this compound" at concentrations several times higher than the MIC.

  • Isolation and Confirmation : Resistant colonies that emerge after 3-4 weeks of incubation are isolated and sub-cultured. The resistance to "this compound" is confirmed by re-determining the MIC.

  • Cross-Resistance Profiling : The MICs of other antitubercular drugs are determined for the resistant mutants to assess for cross-resistance.

  • Whole-Genome Sequencing (WGS) : Genomic DNA is extracted from the resistant mutants and subjected to WGS to identify the genetic mutations responsible for resistance.[1][4]

Data Presentation: Cross-Resistance Profile

The results of the cross-resistance studies should be presented in a clear and comparative manner.

Table 1: Hypothetical MIC Profile of this compound against Drug-Resistant Mtb Strains

Mtb StrainResistance ProfileRifampin MIC (µg/mL)Isoniazid MIC (µg/mL)Moxifloxacin MIC (µg/mL)Bedaquiline MIC (µg/mL)This compound MIC (µg/mL)
H37RvSusceptible0.1250.030.1250.030.06
MDR-1RIF-R, INH-R>16>40.1250.030.06
XDR-1RIF-R, INH-R, MXF-R>16>4>80.030.06
BDQ-R1BDQ-R (rv0678 mutation)0.1250.030.125>20.06

This table illustrates a favorable scenario where "this compound" retains its potency against strains resistant to other first- and second-line drugs.

Table 2: Known Cross-Resistance Patterns Among Existing Antitubercular Drugs

Drug ClassPrimary DrugCross-Resistant DrugsPrimary Resistance Mechanism
RifamycinsRifampin (RMP)Rifabutin (RFB), Rifapentine (RPT)Mutations in the rpoB gene[1]
ThioamidesIsoniazid (INH)Ethionamide (ETH)Mutations in the inhA promoter region[1]
FluoroquinolonesLevofloxacin (LVX)Moxifloxacin (MXF), Gatifloxacin (GAT)Mutations in the gyrA and gyrB genes[4]
DiarylquinolinesBedaquiline (BDQ)Clofazimine (CFZ)Mutations in the rv0678 gene[2]
AminoglycosidesKanamycin (KAN)Amikacin (AMK)Mutations in the rrs gene[2]
PolypeptidesCapreomycin (CAP)Viomycin (VIO)Mutations in the tlyA gene[3]

Visualizations

Experimental Workflow for Cross-Resistance Assessment

G cluster_0 cluster_1 start Start: Novel Antitubercular Agent ('this compound') mic_panel Determine MIC against a panel of drug-resistant Mtb strains start->mic_panel generate_mutants Generate resistant mutants in vitro start->generate_mutants no_cross_resistance Favorable Outcome: No significant increase in MIC mic_panel->no_cross_resistance Low MICs cross_resistance Potential Cross-Resistance: Significant increase in MIC mic_panel->cross_resistance High MICs identify_mutation Identify resistance-conferring mutations cross_resistance->identify_mutation Investigate Mechanism confirm_resistance Confirm resistance and determine cross-resistance profile generate_mutants->confirm_resistance wgs Whole-Genome Sequencing (WGS) of resistant mutants confirm_resistance->wgs wgs->identify_mutation G cluster_0 Wild-Type M. tuberculosis cluster_1 Resistant M. tuberculosis drug_a Drug A target Drug Target (e.g., RNA Polymerase) drug_a->target drug_b Drug B drug_b->target inhibition Inhibition of Bacterial Growth target->inhibition drug_a_res Drug A mutated_target Mutated Drug Target (e.g., rpoB mutation) drug_a_res->mutated_target No Binding drug_b_res Drug B drug_b_res->mutated_target No Binding no_inhibition Bacterial Growth Continues mutated_target->no_inhibition

References

Head-to-head comparison of "Antituberculosis agent-1" with other novel agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of tuberculosis (TB) treatment is undergoing a significant transformation, driven by the introduction of novel agents that offer hope against drug-resistant strains. This guide provides a detailed, data-supported comparison of Pretomanid (B1679085), here designated "Antituberculosis agent-1," with other key novel agents: Bedaquiline, Delamanid, and Sutezolid. The objective is to offer a clear perspective on their mechanisms, efficacy, and safety, supported by experimental data from pivotal clinical trials.

Overview of Novel Antituberculosis Agents

Pretomanid, Bedaquiline, Delamanid, and Sutezolid represent different classes of antibiotics with unique mechanisms of action against Mycobacterium tuberculosis. Their development has been crucial in combating multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB.

  • Pretomanid (this compound): A nitroimidazole, Pretomanid is a prodrug that requires activation within the mycobacterial cell. It has a dual mechanism of action, making it effective against both replicating and non-replicating (dormant) bacteria.[1][2][3][4]

  • Bedaquiline: A diarylquinoline, Bedaquiline targets the ATP synthase of M. tuberculosis, a novel mechanism that disrupts the energy production of the bacteria.[5][6][7][8][9]

  • Delamanid: Also a nitroimidazole, Delamanid, like Pretomanid, is a prodrug that inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[10][11][12][13][14]

  • Sutezolid: An oxazolidinone and a derivative of linezolid (B1675486), Sutezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[15][16][17][18][19]

Mechanism of Action: A Visual Comparison

The distinct mechanisms of action of these novel agents are crucial to understanding their efficacy and potential for combination therapy.

Pretomanid and Delamanid: Mycolic Acid Synthesis Inhibition

Both Pretomanid and Delamanid are prodrugs activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis.[1][2][10] This activation leads to the generation of reactive nitrogen species, including nitric oxide.[12][13][20] These reactive species have a dual effect: they inhibit the synthesis of mycolic acids, essential for the bacterial cell wall, and act as respiratory poisons under anaerobic conditions.[3][4][20]

G cluster_Mtb Mycobacterium tuberculosis Cell Prodrug Pretomanid / Delamanid (Prodrug) Ddn Ddn Enzyme (Nitroreductase) Prodrug->Ddn Activation Activated_Drug Activated Drug (Reactive Nitrogen Species) Ddn->Activated_Drug Mycolic_Acid Mycolic Acid Synthesis Activated_Drug->Mycolic_Acid Inhibition Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Required for

Mechanism of Pretomanid and Delamanid
Bedaquiline: ATP Synthase Inhibition

Bedaquiline directly targets the proton pump of the mycobacterial ATP synthase enzyme.[5][9] By binding to the c-ring of the enzyme, it blocks its rotation, thereby inhibiting the synthesis of ATP, the primary energy currency of the cell.[6][7] This leads to a rapid depletion of energy and subsequent bacterial death.[5]

G cluster_Mtb_Membrane M. tuberculosis Inner Membrane Bedaquiline Bedaquiline ATP_Synthase ATP Synthase (c-subunit) Bedaquiline->ATP_Synthase Binds to & Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Drives

Mechanism of Bedaquiline
Sutezolid: Protein Synthesis Inhibition

Sutezolid, similar to other oxazolidinones, inhibits the initiation of protein synthesis in M. tuberculosis.[15][16] It achieves this by binding to the 23S rRNA of the 50S ribosomal subunit, which prevents the formation of the 70S initiation complex necessary for the translation of mRNA into proteins.[16]

G cluster_Mtb_Ribosome M. tuberculosis Ribosome Sutezolid Sutezolid Ribosome_50S 50S Ribosomal Subunit (23S rRNA) Sutezolid->Ribosome_50S Binds to Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex Prevents Formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Required for

Mechanism of Sutezolid

Clinical Efficacy and Safety: A Data-Driven Comparison

The clinical development of these agents has led to their use in novel combination regimens, most notably the BPaL (Bedaquiline, Pretomanid, and Linezolid) regimen. The Nix-TB and ZeNix trials were pivotal in establishing the efficacy and safety of this regimen for highly drug-resistant TB.

The BPaL Regimen: Efficacy in Nix-TB and ZeNix Trials

The Nix-TB trial was a single-arm study evaluating the BPaL regimen in patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB.[21][22][23][24] The subsequent ZeNix trial was a randomized, double-blind study designed to optimize the dose and duration of linezolid within the BPaL regimen to improve its safety profile.[25][26][27][28][29][30]

Table 1: Efficacy Outcomes in Nix-TB and ZeNix Trials

Trial (Regimen)Patient PopulationTreatment DurationFavorable Outcome Rate (95% CI)
Nix-TB (BPaL: Linezolid 1200mg)XDR-TB, TI/NR MDR-TB6 months90% (82.7-94.9%)[22]
ZeNix (BPaL: Linezolid 1200mg)XDR-TB, pre-XDR-TB, TI/NR MDR-TB6 months93%[25][26][27]
ZeNix (BPaL: Linezolid 1200mg for 2 months)XDR-TB, pre-XDR-TB, TI/NR MDR-TB6 months89%[25][26][27]
ZeNix (BPaL: Linezolid 600mg)XDR-TB, pre-XDR-TB, TI/NR MDR-TB6 months91%[25][26][27]
ZeNix (BPaL: Linezolid 600mg for 2 months)XDR-TB, pre-XDR-TB, TI/NR MDR-TB6 months84%[25][26][27]
Safety and Tolerability: The ZeNix Trial

A primary goal of the ZeNix trial was to mitigate the linezolid-associated toxicities observed in the Nix-TB trial. The results demonstrated that reducing the dose or duration of linezolid significantly decreased the incidence of key adverse events without compromising efficacy.

Table 2: Key Adverse Events in the Nix-TB and ZeNix Trials

Adverse EventNix-TB (Linezolid 1200mg for 6 months)ZeNix (Linezolid 1200mg for 6 months)ZeNix (Linezolid 600mg for 6 months)ZeNix (Linezolid 600mg for 2 months)
Peripheral Neuropathy 81%[25][26]38%[30]24%[30]13%[30]
Myelosuppression 48%[25][26]Not specifiedNot specified7% (overall in ZeNix with adjustments)[25][26]

Note: Data for Delamanid and Sutezolid in similar head-to-head comparisons are less mature. These agents are often evaluated as part of optimized background regimens.

Experimental Protocols: A Look at the Methodology

The robustness of the clinical data relies on well-defined experimental protocols. The methodologies for the Nix-TB and ZeNix trials provide a framework for evaluating novel TB regimens.

Nix-TB Trial Protocol
  • Study Design: A Phase 3, open-label, single-arm trial.[21][22]

  • Population: Patients with pulmonary XDR-TB or treatment-intolerant/non-responsive MDR-TB.[21][22][24]

  • Intervention: Bedaquiline (400 mg daily for 2 weeks, then 200 mg three times weekly for 24 weeks), Pretomanid (200 mg daily for 26 weeks), and Linezolid (1200 mg daily for up to 26 weeks).[22]

  • Primary Outcome: The incidence of bacteriologic failure, relapse, or clinical failure at 6 months after the end of treatment.[31]

ZeNix Trial Protocol
  • Study Design: A Phase 3, partially-blinded, randomized trial.[28][29]

  • Population: Patients with pulmonary XDR-TB, pre-XDR-TB, or treatment-intolerant/non-responsive MDR-TB.[28][29]

  • Intervention: All participants received Bedaquiline and Pretomanid for 26 weeks. They were randomized to one of four linezolid arms: 1200 mg daily for 26 weeks, 1200 mg daily for 9 weeks, 600 mg daily for 26 weeks, or 600 mg daily for 9 weeks.[29]

  • Primary Outcome: The primary efficacy endpoint was the proportion of participants with a favorable outcome at 6 months after the end of treatment. Safety and tolerability were also key endpoints.[25][26]

G cluster_Workflow Clinical Trial Workflow (Nix-TB & ZeNix) Screening Patient Screening (XDR/MDR-TB) Enrollment Enrollment & Consent Screening->Enrollment Randomization Randomization (ZeNix Only) Enrollment->Randomization ZeNix Treatment Treatment Administration (BPaL Regimen, 6 months) Enrollment->Treatment Nix-TB Randomization->Treatment Follow_Up Post-Treatment Follow-Up (6 months) Treatment->Follow_Up Endpoint Primary Endpoint Assessment (Favorable Outcome) Follow_Up->Endpoint

Generalized Clinical Trial Workflow

Conclusion

Pretomanid, as a core component of the BPaL regimen, has demonstrated high efficacy in treating highly drug-resistant tuberculosis. The comparison with other novel agents highlights the importance of distinct mechanisms of action in building effective combination therapies. Bedaquiline's unique targeting of ATP synthase, and the protein synthesis inhibition of Sutezolid, offer valuable alternatives and potential future combination partners. The data from the Nix-TB and ZeNix trials underscore a critical principle in modern drug development: the concurrent optimization of efficacy and safety to improve patient outcomes and adherence. As more data emerges for agents like Delamanid and Sutezolid in head-to-head or combination studies, the path towards a universal, shorter, and more tolerable regimen for all forms of TB becomes clearer.

References

A Comparative Guide to the Efficacy of Bedaquiline in Drug-Resistant Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) poses a significant threat to global public health.[1][2][3] Standard first-line antituberculosis drugs are often ineffective against these strains, necessitating the development and deployment of novel therapeutic agents.[1] This guide provides a comparative analysis of the efficacy of Bedaquiline (B32110), a diarylquinoline antimycobacterial agent, against drug-resistant M. tuberculosis. Its performance is compared with other key drugs used in the treatment of drug-resistant tuberculosis, namely Pretomanid and Linezolid (B1675486).

Executive Summary

Bedaquiline, Pretomanid, and Linezolid are integral components of newer, all-oral treatment regimens for drug-resistant tuberculosis, demonstrating improved outcomes over older, injectable-containing regimens.[4][5][6][7][8] Bedaquiline, a potent ATP synthase inhibitor, exhibits strong bactericidal activity against both drug-susceptible and drug-resistant M. tuberculosis.[2][9] Pretomanid, a nitroimidazole, is a key component of the BPaL regimen (Bedaquiline, Pretomanid, and Linezolid) and is effective against XDR-TB.[10][11][12] Linezolid, an oxazolidinone, is highly effective but its use can be limited by toxicity.[13][14][15][16] This guide presents a detailed comparison of their efficacy based on available experimental data.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro and clinical efficacy of Bedaquiline, Pretomanid, and Linezolid against drug-resistant M. tuberculosis.

Table 1: In Vitro Efficacy Against M. tuberculosis

DrugMechanism of ActionMIC Range for Drug-Resistant Strains (µg/mL)
Bedaquiline Inhibits mycobacterial ATP synthase.[2][9][17]≤0.008–0.12[18]
Pretomanid Inhibits mycolic acid biosynthesis.[11][19]Not widely reported in comparative studies.
Linezolid Inhibits protein synthesis.[20]MIC < 4 mg/l for sensitive strains.[13]

Table 2: Clinical Efficacy in Patients with Drug-Resistant Tuberculosis

Regimen / DrugStudy PopulationTreatment Success RateKey Findings
Bedaquiline-containing regimens MDR-TB, XDR-TB71.9% (XDR-TB) - 89.9% (MDR-TB)[18]High rates of culture conversion and treatment success.[18][21]
Pretomanid-containing regimens (BPaL/BPaLM) XDR-TB, treatment-intolerant/non-responsive MDR-TBFavorable outcomes in 86% of patients.[22]High treatment success rate in a 6-month all-oral regimen.[10]
Linezolid-containing regimens MDR-TB, XDR-TB91% treatment success in one study.[16]Highly active but associated with significant adverse events.[13][14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. For M. tuberculosis, this is typically determined using the agar (B569324) proportion method or a broth microdilution method (e.g., using the BACTEC MGIT system).

Agar Proportion Method:

  • A stock solution of the drug is prepared and serially diluted.

  • Each dilution is incorporated into Middlebrook 7H10 or 7H11 agar.

  • A standardized inoculum of the M. tuberculosis strain is prepared.

  • The inoculum is plated onto both drug-containing and drug-free control plates.

  • Plates are incubated at 37°C for 3-4 weeks.

  • The MIC is the lowest drug concentration that inhibits at least 99% of the bacterial population compared to the control.

Sputum Culture Conversion

This is a key efficacy endpoint in clinical trials for tuberculosis. It measures the time it takes for a patient's sputum to no longer test positive for M. tuberculosis after starting treatment.

Protocol:

  • Sputum samples are collected from patients at baseline and at regular intervals during treatment (e.g., weekly or monthly).

  • Samples are decontaminated and processed.

  • The processed sputum is inoculated into both liquid (e.g., MGIT) and solid (e.g., Löwenstein-Jensen) culture media.

  • Cultures are incubated at 37°C and monitored for growth.

  • Culture conversion is defined as two consecutive negative cultures taken at least one month apart.

Visualizations

Experimental_Workflow_for_Drug_Efficacy_Testing cluster_invitro In Vitro Testing cluster_invivo In Vivo / Clinical Testing Isolate_Strain Isolate M. tuberculosis strain from patient Drug_Susceptibility Perform Drug Susceptibility Testing (DST) Isolate_Strain->Drug_Susceptibility MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Drug_Susceptibility->MIC_Determination Treatment_Initiation Initiate treatment with Bedaquiline-containing regimen MIC_Determination->Treatment_Initiation Inform regimen selection Patient_Enrollment Enroll patients with drug-resistant TB Patient_Enrollment->Treatment_Initiation Monitoring Monitor sputum culture conversion Treatment_Initiation->Monitoring Outcome_Assessment Assess final treatment outcome Monitoring->Outcome_Assessment

Caption: Workflow for evaluating the efficacy of a new antituberculosis agent.

Bedaquiline_Mechanism_of_Action Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase Bedaquiline->ATP_Synthase inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production is required for Bacterial_Energy Bacterial Energy Depletion ATP_Production->Bacterial_Energy leads to Bacterial_Death Bacterial Death Bacterial_Energy->Bacterial_Death results in

Caption: Simplified signaling pathway of Bedaquiline's mechanism of action.

Conclusion

Bedaquiline is a highly effective component of treatment regimens for drug-resistant M. tuberculosis. Its potent bactericidal activity and favorable clinical outcomes make it a cornerstone of modern tuberculosis therapy.[2][21][23][24][25] When compared with other newer agents like Pretomanid and Linezolid, it demonstrates comparable or superior efficacy, particularly as part of combination therapy. The choice of regimen will ultimately depend on the specific resistance pattern of the infecting strain, patient tolerability, and clinical expertise.[26] Continued research and clinical experience are crucial for optimizing the use of these vital new drugs in the global fight against drug-resistant tuberculosis.

References

A Comparative Analysis of "Antituberculosis agent-1" (Pretomanid) Against Standard-of-Care Regimens for Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel antituberculosis agent, Pretomanid ("Antituberculosis agent-1"), against current standard-of-care (SoC) regimens for both drug-susceptible and drug-resistant tuberculosis (TB). The information presented is supported by experimental data from pivotal clinical trials to aid in research and development decisions.

Data Presentation: Efficacy and Safety Comparison

The following tables summarize the key efficacy and safety outcomes for Pretomanid-containing regimens versus standard-of-care treatments for different types of tuberculosis.

Drug-Resistant Tuberculosis (DR-TB)

The primary role of Pretomanid is in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis as part of the BPaL regimen (Bedaquiline, Pretomanid, and Linezolid).

Table 1: Efficacy of BPaL Regimen vs. Standard of Care (SoC) for Drug-Resistant TB

RegimenTrial/StudyPatient PopulationTreatment DurationFavorable Outcome/Success Rate
BPaL (Bedaquiline + Pretomanid + Linezolid)Nix-TBXDR-TB, or treatment-intolerant/non-responsive MDR-TB6 months90%[1][2][3][4]
BPaL (optimized Linezolid (B1675486) dose) ZeNixXDR-TB, pre-XDR-TB, or failed/intolerant MDR-TB6 months89% - 91%[5][6][7][8]
Standard of Care (SoC) Historical/Observational CohortsMDR-TB18 months or longer~55%[9]
Standard of Care (SoC) Historical/Observational CohortsXDR-TB18 months or longer~34%[9]
B-L based combination Prospective CohortXDR-TB~18 months65.1%[10]

Table 2: Common Adverse Events in BPaL Regimens vs. Standard of Care for DR-TB

Adverse EventBPaL (Linezolid 1200 mg for 6 months) - Nix-TB TrialBPaL (Linezolid 600 mg for 6 months) - ZeNix TrialStandard of Care (SoC)
Peripheral Neuropathy 81%[1][11][12]24%[5][6]Varies depending on regimen; often associated with second-line injectable agents and fluoroquinolones.
Myelosuppression (Anemia) 48%[12]Not specified, but reduced compared to higher dose.Can occur, particularly with linezolid if used.
Hepatotoxicity (Increased Transaminases) Reported, but all patients completed therapy.[9]Similar incidence across ZeNix arms.A known risk with several first- and second-line TB drugs.
Grade 3 or Higher Adverse Events Not explicitly stated in the same format.14% (BPaL with 600mg linezolid)[4]5% (observational SoC data)[4]
Drug-Susceptible Tuberculosis (DS-TB)

The standard of care for drug-susceptible TB is a 6-month regimen of four first-line drugs. While Pretomanid is primarily for DR-TB, trials have explored its potential in shortening DS-TB treatment.

Table 3: Efficacy of Standard of Care for Drug-Susceptible TB

RegimenTrial/StudyPatient PopulationTreatment DurationSuccess Rate
2HRZE/4HR (Isoniazid, Rifampin, Pyrazinamide, Ethambutol for 2 months, followed by Isoniazid and Rifampin for 4 months)Standard TherapyDrug-Susceptible Pulmonary TB6 months~86%[4]
4-month Regimen (2HRZ(E)/2HR)SHINE Trial (Children and Adolescents)Non-severe Drug-Susceptible TB4 months97.1%[2][4]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of antituberculosis agents are provided below.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of Mycobacterium tuberculosis.

Method: Microplate Alamar Blue Assay (MABA)

  • Preparation of Reagents and Media:

    • Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (albumin-dextrose-catalase).

    • Prepare a stock solution of the test compound (e.g., Pretomanid) in a suitable solvent (e.g., DMSO).

    • Prepare Alamar Blue and 20% Tween 80 solutions.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv (or other strains) in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:50 in 7H9 broth to obtain the final inoculum.

  • Assay Procedure:

    • Dispense 100 µL of sterile deionized water into the outer wells of a 96-well microplate to prevent evaporation.

    • Add 100 µL of 7H9 broth to the remaining wells.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • Add 100 µL of the prepared bacterial inoculum to each well containing the test compound and to a drug-free control well.

    • Seal the plate and incubate at 37°C for 5-7 days.

    • After incubation, add 25 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24 hours.

  • Reading Results:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

In Vivo Efficacy Testing in a Murine Model

Objective: To evaluate the efficacy of an antituberculosis agent in reducing the bacterial burden in the lungs and spleens of mice infected with M. tuberculosis.

Method: Chronic Infection Mouse Model

  • Animal Model and Infection:

    • Use BALB/c or C57BL/6 mice.

    • Infect mice via a low-dose aerosol exposure with M. tuberculosis Erdman or H37Rv strain, calibrated to deliver approximately 50-100 colony-forming units (CFU) to the lungs.

    • Confirm the initial bacterial load in the lungs of a small cohort of mice one day post-infection.

    • Allow the infection to establish for 4 weeks to become chronic.

  • Treatment:

    • Randomly assign mice to treatment groups: vehicle control, standard-of-care regimen (e.g., rifampin and isoniazid), and the experimental agent (Pretomanid) at various doses.

    • Administer drugs orally or via the appropriate route, typically 5 days a week for 4 to 8 weeks.

  • Endpoint Analysis (Bacterial Load Enumeration):

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in phosphate-buffered saline (PBS) containing 0.05% Tween 80.

    • Prepare serial dilutions of the tissue homogenates.

    • Plate the dilutions on Middlebrook 7H11 agar (B569324) plates supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU per organ.

    • Express the data as log10 CFU per organ.

  • Statistical Analysis:

    • Compare the log10 CFU between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Mandatory Visualizations

Mechanism of Action of Pretomanid

cluster_Mtb Mycobacterium tuberculosis Cell Pretomanid_prodrug Pretomanid (Prodrug) Ddn Ddn (Nitroreductase) Pretomanid_prodrug->Ddn Activation Activated_Pretomanid Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Activated_Pretomanid Mycolic_Acid Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid Inhibition Respiratory_Poisoning Respiratory Poisoning Activated_Pretomanid->Respiratory_Poisoning Induction (Anaerobic) Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Respiratory_Poisoning->Bacterial_Death

Caption: Mechanism of action of Pretomanid in Mycobacterium tuberculosis.

Mechanism of Action of Standard-of-Care Drugs (First-Line)

cluster_Mtb_SoC Mycobacterium tuberculosis Cell Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid_SoC Mycolic Acid Synthesis InhA->Mycolic_Acid_SoC Blocks Cell_Wall_SoC Cell Wall Synthesis Mycolic_Acid_SoC->Cell_Wall_SoC Rifampin Rifampin RNA_Polymerase DNA-dependent RNA Polymerase Rifampin->RNA_Polymerase Inhibition Transcription Transcription RNA_Polymerase->Transcription Blocks Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Pyrazinamide Pyrazinamide (Prodrug) PncA PncA (Pyrazinamidase) Pyrazinamide->PncA Activation (Acidic pH) POA Pyrazinoic Acid (POA) PncA->POA Membrane_Potential Membrane Potential & Energy Production POA->Membrane_Potential Disruption Cell_Metabolism Cell Metabolism Membrane_Potential->Cell_Metabolism Ethambutol Ethambutol Arabinosyl_Transferase Arabinosyl Transferase Ethambutol->Arabinosyl_Transferase Inhibition Arabinogalactan_Synthesis Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan_Synthesis Blocks Arabinogalactan_Synthesis->Cell_Wall_SoC

Caption: Mechanisms of action of first-line standard-of-care antituberculosis drugs.

Experimental Workflow for In Vivo Efficacy Testing

Start Start: Select Mouse Strain Infection Low-Dose Aerosol Infection with M. tuberculosis Start->Infection Establishment Establishment of Chronic Infection (4 weeks) Infection->Establishment Grouping Randomize Mice into Treatment Groups Establishment->Grouping Treatment Administer Treatment (Vehicle, SoC, Pretomanid) Grouping->Treatment Euthanasia Euthanize Mice at Endpoint Treatment->Euthanasia Harvest Harvest Lungs and Spleens Euthanasia->Harvest Homogenize Homogenize Tissues Harvest->Homogenize Plate Plate Serial Dilutions on 7H11 Agar Homogenize->Plate Incubate Incubate Plates (3-4 weeks at 37°C) Plate->Incubate CFU_Count Enumerate Colony-Forming Units (CFU) Incubate->CFU_Count Analysis Data Analysis (log10 CFU) CFU_Count->Analysis

Caption: Experimental workflow for in vivo efficacy testing of an antituberculosis agent.

References

A Systematic Review and Meta-Analysis of Preclinical Data on Bedaquiline (Antituberculosis Agent-1)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a systematic review of the preclinical data for bedaquiline (B32110), a diarylquinoline antimycobacterial agent. It offers a comparative analysis of its performance against other first- and second-line antituberculosis drugs, supported by experimental data from in vitro and in vivo studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new tuberculosis therapies.

Executive Summary

Bedaquiline is a potent antituberculosis agent with a unique mechanism of action, targeting the F1Fo ATP synthase of Mycobacterium tuberculosis.[1][2][3] Preclinical studies have consistently demonstrated its significant bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. This guide synthesizes the available preclinical data to compare the efficacy and safety profile of bedaquiline with other key antituberculosis agents.

In Vitro Activity

Bedaquiline exhibits potent in vitro activity against a wide range of Mycobacterium tuberculosis isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Bedaquiline and Other Antituberculosis Agents against M. tuberculosis H37Rv

DrugMIC Range (μg/mL)
Bedaquiline 0.03 - 0.12
Isoniazid0.015 - 0.06
Rifampicin0.06 - 0.25
Moxifloxacin0.12 - 0.5
Linezolid0.25 - 1.0

Data compiled from multiple sources.

Table 2: In Vitro Activity of Bedaquiline against Drug-Resistant M. tuberculosis Isolates

Drug-Resistant StrainBedaquiline MIC90 (μg/mL)
Multidrug-Resistant (MDR)0.06
Extensively Drug-Resistant (XDR)0.12

Data represents the concentration required to inhibit 90% of the tested clinical isolates.

Intracellular Activity

A critical aspect of antituberculosis drug efficacy is the ability to kill mycobacteria residing within host macrophages. Bedaquiline has demonstrated potent intracellular activity.

Table 3: Comparative Intracellular Activity of Bedaquiline and Other Antituberculosis Agents in a Macrophage Model

DrugIntracellular EC50 (μg/mL)
Bedaquiline ~0.1
Isoniazid~0.05
Rifampicin~0.2
Moxifloxacin~0.4

EC50 represents the half maximal effective concentration in infected macrophages. Data is approximated from various studies.

In Vivo Efficacy in Animal Models

Preclinical studies in murine models of tuberculosis have been crucial in establishing the in vivo efficacy of bedaquiline. These studies have demonstrated its ability to reduce bacterial load and prevent relapse.

Table 4: Comparative Efficacy of Bedaquiline-Containing Regimens in a Murine Model of Tuberculosis

Treatment Regimen (Duration)Mean Reduction in Lung CFU (log10) at 8 weeksRelapse Rate (%) after Treatment Cessation
Bedaquiline + Pyrazinamide + Moxifloxacin (8 weeks) ~5.0 <10
Isoniazid + Rifampicin + Pyrazinamide (8 weeks)~4.5~20
Moxifloxacin + Pyrazinamide (8 weeks)~4.0~30

CFU: Colony Forming Units. Data represents typical outcomes from published studies.

Mechanism of Action

Bedaquiline exerts its bactericidal effect through a novel mechanism: the inhibition of the proton pump of the mycobacterial ATP synthase.[1][2][3] This enzyme is essential for generating cellular energy in the form of ATP. By blocking ATP synthesis, bedaquiline effectively kills both replicating and non-replicating mycobacteria.[1]

Bedaquiline_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane cluster_fo Fo Subunit ATP_Synthase ATP Synthase (F1Fo) ATP_Synthesis ATP Synthesis ATP_Synthase->ATP_Synthesis Catalyzes c_ring c-ring Proton_Channel Proton Channel c_ring->Proton_Channel Blocks Bedaquiline Bedaquiline Bedaquiline->c_ring Binds to c-ring Bacterial_Death Bacterial Cell Death ATP_Synthesis->Bacterial_Death Inhibition leads to

Bedaquiline's inhibition of ATP synthase.

Experimental Protocols

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC of bedaquiline and comparator drugs against M. tuberculosis is typically determined using the broth microdilution method.[5][6][7]

Protocol:

  • Preparation of Drug Solutions: Stock solutions of the drugs are prepared in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a McFarland standard of 1.0, then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.[5]

MIC_Workflow A Prepare serial dilutions of anti-TB drugs in 96-well plate C Add inoculum to each well A->C B Prepare M. tuberculosis inoculum B->C D Incubate at 37°C for 7-14 days C->D E Assess bacterial growth (visual or with indicator) D->E F Determine MIC (lowest concentration with no growth) E->F

Workflow for MIC determination.
Intracellular Activity Assay

The activity of antituberculosis agents against intracellular mycobacteria is assessed using a macrophage infection model.[8][9][10][11][12]

Protocol:

  • Macrophage Seeding: A human monocytic cell line (e.g., THP-1) is seeded in 96-well plates and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Infection: Differentiated macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).

  • Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, extracellular bacteria are removed by washing and a short incubation with an aminoglycoside antibiotic that does not penetrate eukaryotic cells.

  • Drug Treatment: The infected macrophages are then treated with serial dilutions of the test compounds.

  • Assessment of Intracellular Viability: After a defined incubation period (e.g., 3-5 days), the macrophages are lysed to release the intracellular bacteria. The viability of the released bacteria is determined by plating serial dilutions on solid agar (B569324) medium (e.g., Middlebrook 7H11) and counting colony-forming units (CFUs) after incubation.

Intracellular_Assay_Workflow A Seed and differentiate macrophages in 96-well plate B Infect macrophages with M. tuberculosis A->B C Remove extracellular bacteria B->C D Treat infected cells with anti-TB drugs C->D E Lyse macrophages to release intracellular bacteria D->E F Determine bacterial viability by CFU counting E->F

Workflow for intracellular activity assay.
Cytotoxicity Assay

The cytotoxicity of antituberculosis compounds on mammalian cells is evaluated to determine their therapeutic index. The MTT assay is a commonly used method.

Protocol:

  • Cell Seeding: A mammalian cell line (e.g., Vero or HepG2) is seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds.

  • MTT Addition: After an incubation period (e.g., 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or a detergent solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the untreated control.

Conclusion

The preclinical data for bedaquiline strongly support its critical role in the treatment of tuberculosis, particularly in cases of drug resistance. Its novel mechanism of action, potent bactericidal activity against both replicating and non-replicating bacilli, and significant in vivo efficacy make it a cornerstone of modern antituberculosis therapy. Further research into combination therapies and long-acting formulations holds promise for further shortening treatment durations and improving patient outcomes.

References

Navigating the Safety Landscape of Novel Antituberculosis Therapy: A Comparative Analysis of Contezolid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

The global fight against tuberculosis (TB) is continually challenged by the emergence of multidrug-resistant strains, necessitating the development of novel, safer, and more effective treatments. This guide provides a comparative analysis of the safety profile of a next-generation oxazolidinone, Contezolid (serving as our "Antituberculosis agent-1"), against the established second-line agent Linezolid, as well as other key first- and second-line antituberculosis drugs. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies to inform preclinical and clinical research strategies.

Comparative Safety Profiles of Antituberculosis Agents

The therapeutic utility of many existing antituberculosis drugs is hampered by significant toxicity, leading to poor patient adherence and treatment failure. The following table summarizes the incidence of key adverse events associated with Contezolid and other critical antituberculosis agents, based on clinical trial data and systematic reviews.

Drug ClassAgentMyelosuppression (Anemia/Thrombocytopenia)Peripheral NeuropathyHepatotoxicityQT ProlongationGastrointestinal Distress
Oxazolidinones Contezolid ("this compound") Leukopenia: 0.3%, Thrombocytopenia: 0% 0% InfrequentNot commonly reported14.3% (Nausea/Vomiting)
LinezolidAnemia: 30.8%, Thrombocytopenia: 2.3-25.4%53.8%InfrequentNot commonly reported23.1%
First-Line Agents IsoniazidInfrequentDose-dependentElevated Transaminases: 10-20%Not a primary concernCommon
RifampicinInfrequentRareHepatitis: ~1%Not a primary concernCommon
PyrazinamideInfrequentRareHepatitis: Most hepatotoxic first-line agent Not a primary concernCommon, Hyperuricemia
EthambutolInfrequentOptic Neuritis (dose-dependent) RareNot a primary concernInfrequent
Other Second-Line Agents BedaquilineNot a primary concern9.5%13.2%17.5% (QT Prolongation is a major concern) Common
PretomanidMyelosuppression reported with BPaL regimenPeripheral neuropathy reported with BPaL regimenHepatotoxicity reported with BPaL regimenQT prolongation reported with BPaL regimenCommon

Note: The incidence rates are derived from various clinical studies and may vary depending on the patient population, dosage, and duration of treatment.

Preclinical Safety Assessment Workflow

A robust preclinical safety assessment is paramount in the development of new antituberculosis agents. The following diagram illustrates a typical workflow for evaluating the safety profile of a drug candidate before it proceeds to human clinical trials.

Preclinical_Safety_Workflow vitro_cyto Cytotoxicity Assays (e.g., HepG2, A549 cells) acute_tox Acute Toxicity Studies (Rodent) vitro_cyto->acute_tox Initial Safety vitro_myelo Myelotoxicity Assay (CFU-GM) vitro_myelo->acute_tox vitro_cardio Cardiotoxicity Assay (hERG) safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) vitro_cardio->safety_pharm Specific Organ Toxicity vitro_genotox Genotoxicity Assays (Ames, MLA) repeat_dose_tox Repeated-Dose Toxicity (Rodent & Non-rodent) vitro_genotox->repeat_dose_tox acute_tox->repeat_dose_tox Dose Range Finding risk_assessment Risk Assessment & Benefit Analysis repeat_dose_tox->risk_assessment Comprehensive Toxicity Profile safety_pharm->risk_assessment ind_submission IND Submission risk_assessment->ind_submission

Caption: Preclinical safety assessment workflow for a new antituberculosis drug candidate.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of drug safety. Below are methodologies for two key in vitro assays to evaluate potential hepatotoxicity and myelosuppression.

In Vitro Hepatotoxicity Assessment: MTT Assay with HepG2 Cells

Objective: To evaluate the potential of a test compound to induce cytotoxicity in human liver cells.

Materials:

  • Human hepatoma (HepG2) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. The final solvent concentration should be kept constant across all wells (typically ≤0.5%). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 72 hours (depending on the desired exposure time) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

In Vitro Myelosuppression Assessment: Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM) Assay

Objective: To assess the inhibitory effect of a test compound on the proliferation and differentiation of hematopoietic progenitor cells into granulocytes and macrophages.

Materials:

  • Human bone marrow mononuclear cells (BMMCs) or cord blood mononuclear cells (CBMCs)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Methylcellulose-based semi-solid medium (e.g., MethoCult™) containing recombinant human cytokines (e.g., GM-CSF, IL-3, SCF)

  • Test compound stock solution

  • 35 mm culture dishes

  • Inverted microscope

Procedure:

  • Cell Preparation: Thaw cryopreserved BMMCs or CBMCs and wash with IMDM containing 2% FBS. Perform a viable cell count using a hemocytometer and trypan blue exclusion.

  • Compound Dilution: Prepare serial dilutions of the test compound in IMDM.

  • Culture Setup: In a sterile tube, mix the cell suspension (e.g., 1 x 10^5 cells) with the appropriate volume of the test compound dilution and the methylcellulose-based medium. Ensure thorough mixing by vortexing.

  • Plating: Dispense the cell-methylcellulose mixture into 35 mm culture dishes using a syringe with a blunt-end needle to avoid air bubbles. Gently rotate the dish to ensure an even distribution of the medium.

  • Incubation: Place the culture dishes in a humidified incubator at 37°C with 5% CO2 for 14 days.

  • Colony Counting: After the incubation period, count the number of CFU-GM colonies (defined as aggregates of 40 or more cells) in each dish using an inverted microscope.

  • Data Analysis: Calculate the percentage of colony formation inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Antituberculosis Agent-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of potent compounds like Antituberculosis agent-1 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for handling and disposal of such agents mitigates risks of exposure and contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, treating it as a hazardous chemical substance.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.[1]

PPE ItemSpecificationRationale
Gloves Nitrile, double-glovedProtects against skin contact and chemical permeation.[1]
Eye Protection Safety goggles or a face shieldPrevents splashes and contact with mucous membranes.[1]
Lab Coat Chemical-resistant, long-sleevedProtects skin and personal clothing from contamination.[1]
Respiratory Protection Certified chemical fume hoodAll handling of the pure compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust.[1]

Waste Segregation and Collection

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.[1] All waste generated from experiments involving this compound must be treated as hazardous chemical waste.[1]

dot

Caption: Workflow for the proper disposal of this compound.

Detailed Disposal Procedures

Solid Waste

  • Description: Includes contaminated gloves, bench paper, empty vials, and other disposable labware that has come into contact with the agent.[1]

  • Procedure:

    • Collect all solid waste in a dedicated, leak-proof hazardous waste bag, which is typically placed inside a rigid container.[1]

    • Ensure the bag is clearly labeled "Hazardous Chemical Waste" and includes the name "this compound".[1]

    • Keep the container closed when not in use.[1]

Liquid Waste

  • Description: Includes unused solutions of this compound and solvent rinses of contaminated glassware.[1]

  • Procedure:

    • Collect all liquid waste in a dedicated, shatter-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle).[1]

    • Do not mix with other incompatible waste streams.[1]

    • The container must be labeled with a hazardous waste tag detailing all constituents and their approximate concentrations.[1]

    • Keep the container securely capped and stored in secondary containment to prevent spills.[1]

Sharps Waste

  • Description: Includes any contaminated needles, syringes, or other sharp objects.[1]

  • Procedure:

    • Place all sharps directly into a designated, puncture-proof sharps container.[1]

    • The container must be labeled as "Hazardous Chemical Sharps Waste" and specify "this compound".[1]

Decontamination

All non-disposable equipment and work surfaces must be decontaminated after handling this compound.[1]

  • Glassware:

    • Rinse with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to solubilize the compound.[1]

    • Wash with laboratory detergent and rinse thoroughly with deionized water.[1]

  • Work Surfaces:

    • Wipe down the surface with a detergent solution.[1]

    • Follow with a wipe-down using 70% ethanol.[1]

    • Dispose of all wipes as solid hazardous waste.[1]

Storage and Final Disposal

Waste should be stored in a designated Satellite Accumulation Area (SAA) that is clearly marked and away from general laboratory traffic.[1] When a waste container is full, a waste pickup request must be submitted to the institution's Environmental Health and Safety (EHS) department.[1] The EHS department is responsible for the collection, temporary storage, and eventual transfer of the hazardous waste to a licensed disposal facility.[1]

Expired anti-TB drugs should be segregated, sealed, and stored separately to prevent accidental use.[2] General guidelines for the disposal of pharmaceutical waste, when applicable, may include methods such as encapsulation or inertization, particularly for solid forms, to immobilize the active compounds before landfilling.[3][4][5] High-temperature incineration in a two-chamber incinerator is also a recommended method for the destruction of pharmaceutical waste.[3][4]

Emergency Procedures

In the event of an accidental exposure or a large spill, immediate action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]

  • Large Spill: Evacuate the immediate area and alert others. Contact the EHS emergency line for your institution. Do not attempt to clean up a large spill without specialized training and equipment.[1] For small spills, a chemical spill kit can be used to absorb the material, and all cleanup materials should be treated as hazardous waste.[1]

It is imperative to comply with all local and national regulations regarding hazardous waste management.[6] These procedures provide a framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

References

Essential Safety and Operational Guide for Handling Antituberculosis Agent-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Antituberculosis Agent-1, a potent, orally active anti-tuberculosis compound. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this agent in a laboratory setting, minimizing exposure risk and ensuring operational integrity.

Compound Information

Identifier Value
Compound Name This compound
Chemical Class Pyrazolo[1,5-a]pyridine-3-carboxamide derivative
CAS Number 2411740-98-0
Known Activity Potent anti-tuberculosis agent

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE Category Specific Requirements Rationale
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., PAPR)To prevent inhalation of aerosolized particles.
Hand Protection Double-gloving with nitrile glovesProvides a barrier against skin contact. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles or a face shieldProtects eyes from splashes and airborne particles.
Body Protection Disposable solid-front gown or coveralls (e.g., Tyvek)Prevents contamination of personal clothing.
Foot Protection Disposable shoe coversPrevents the tracking of contaminants out of the laboratory.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical for the safe handling and storage of this compound.

Engineering Controls
  • Primary Containment: All manipulations of powdered this compound, including weighing and dilutions, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation.

  • Ventilation: Ensure adequate ventilation in the laboratory to reduce the concentration of any airborne contaminants.

Procedural Steps for Handling
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the BSC by lining it with absorbent, plastic-backed pads.

  • Weighing and Aliquoting: Use dedicated, calibrated equipment for weighing. Handle the solid compound with care to avoid creating dust.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent. Dispose of all contaminated disposable materials as hazardous waste.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, segregated from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel only.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials contaminated with this compound, including gloves, gowns, absorbent pads, and pipette tips, must be segregated as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for solid and liquid waste.

  • Disposal Method: Hazardous waste containing this compound should be disposed of through a licensed hazardous waste management company, typically via incineration. Do not dispose of this compound down the drain or in regular trash.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

Spill Kit Contents

A dedicated spill kit for potent compounds should be readily available and include:

  • Appropriate PPE (as listed in Section 2)

  • Absorbent materials (e.g., chemical absorbent pads, vermiculite)

  • Scoop and dustpan for solid spills

  • Sealable plastic bags for waste disposal

  • Decontamination solutions

Spill Cleanup Procedure
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant aerosolization.

  • Don PPE: Before re-entering the area, don the appropriate PPE from the spill kit.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust.

    • For liquid spills: Cover the spill with absorbent material, working from the outside in.

  • Clean the Area:

    • Carefully scoop up the absorbed material or the covered solid spill and place it in a labeled, sealable plastic bag.

    • Clean the spill area with a suitable solvent and then with a laboratory detergent.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous chemical waste.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.

Experimental Protocol: In Vitro Activity against Mycobacterium tuberculosis

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv.

  • Preparation of this compound Stock Solution:

    • Aseptically weigh a precise amount of this compound inside a BSC.

    • Dissolve the compound in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.

    • Further dilute the stock solution in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to the desired starting concentration for the assay.

  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth with 10% OADC and 0.05% Tween 80 to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:20 in fresh broth to obtain the final inoculum.

  • MIC Assay (Microplate Alamar Blue Assay - MABA):

    • In a sterile 96-well microplate, perform serial two-fold dilutions of the this compound working solution in 100 µL of 7H9 broth.

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well.

    • Include a drug-free control (inoculum only) and a sterile control (broth only).

    • Seal the plate and incubate at 37°C for 7 days.

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for another 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Visualizations

PPE_Donning_Procedure cluster_anteroom Anteroom cluster_lab Laboratory shoe_covers 1. Don Shoe Covers gown 2. Don Gown/Coveralls shoe_covers->gown respirator 3. Don Respirator gown->respirator goggles 4. Don Eye Protection respirator->goggles inner_gloves 5. Don Inner Gloves goggles->inner_gloves outer_gloves 6. Don Outer Gloves inner_gloves->outer_gloves

Caption: PPE Donning Sequence for Handling this compound.

Spill_Cleanup_Workflow spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill (Cover with damp towel for solid or absorbent for liquid) don_ppe->contain cleanup Clean Spill Area contain->cleanup dispose Dispose of Waste as Hazardous cleanup->dispose report Report Incident dispose->report

Caption: Workflow for Chemical Spill Cleanup.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.